molecular formula C39H62N8O11S B12380793 Biotin-PEG8-Me-Tet

Biotin-PEG8-Me-Tet

Cat. No.: B12380793
M. Wt: 851.0 g/mol
InChI Key: BXXSLZRASXXZIW-YSJNHPSYSA-N
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Description

Biotin-PEG8-Me-Tet is a useful research compound. Its molecular formula is C39H62N8O11S and its molecular weight is 851.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H62N8O11S

Molecular Weight

851.0 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C39H62N8O11S/c1-30-44-46-38(47-45-30)32-8-6-31(7-9-32)28-41-36(49)10-12-51-14-16-53-18-20-55-22-24-57-26-27-58-25-23-56-21-19-54-17-15-52-13-11-40-35(48)5-3-2-4-34-37-33(29-59-34)42-39(50)43-37/h6-9,33-34,37H,2-5,10-29H2,1H3,(H,40,48)(H,41,49)(H2,42,43,50)/t33-,34-,37-/m0/s1

InChI Key

BXXSLZRASXXZIW-YSJNHPSYSA-N

Isomeric SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4

Origin of Product

United States

Foundational & Exploratory

Biotin-PEG8-Me-Tet: A Technical Guide to a Bioorthogonal Labeling Reagent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-Me-Tet, or Biotin-PEG8-Methyl-Tetrazine, is a sophisticated chemical probe that serves as a cornerstone in the field of bioorthogonal chemistry. It is a trifunctional molecule comprising a biotin moiety for affinity purification and detection, an eight-unit polyethylene glycol (PEG8) spacer, and a methyl-tetrazine reactive group. This strategic design enables the highly selective and efficient labeling of biomolecules in complex biological systems.

The core utility of this compound lies in its participation in the inverse electron demand Diels-Alder (iEDDA) reaction. The methyl-tetrazine group reacts with exceptional speed and specificity with a trans-cyclooctene (TCO) tag, which can be genetically or chemically incorporated into a target biomolecule.[1][2] This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for cytotoxic catalysts, making it an ideal tool for studying biomolecules in their native environments.[3]

The integrated PEG8 linker enhances the aqueous solubility of the molecule and provides a flexible spacer that minimizes steric hindrance, ensuring that the biotin group is readily accessible for binding to avidin or streptavidin.[4] These properties have led to the widespread adoption of biotin-PEG-tetrazine conjugates in a variety of applications, including proteomics, drug discovery, and cellular imaging.[5]

Core Technical Specifications

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C39H62N8O11SPubChem
Molecular Weight 851.02 g/mol ChemBK
CAS Number 2143958-82-9ChemicalBook
IUPAC Name 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamidePubChem
SMILES CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNCCCC(=O)N[C@H]3[C@H]4--INVALID-LINK--NC(=O)N4PubChem
iEDDA Second-Order Rate Constant (with TCO) > 800 M⁻¹s⁻¹Vector Labs

Chemical Structure

The chemical structure of this compound is depicted below, illustrating the three key functional components: the biotin headgroup, the PEG8 linker, and the methyl-tetrazine reactive moiety.

G cluster_biotin Biotin cluster_peg PEG8 Linker cluster_tetrazine Methyl-Tetrazine Biotin Biotin PEG8 -(CH2CH2O)8- Biotin->PEG8 -Linker- MeTet Methyl- Tetrazine PEG8->MeTet -Linker-

Caption: Functional components of the this compound molecule.

Experimental Protocols

The following protocols provide detailed methodologies for the application of Biotin-PEG-Tetrazine reagents in common experimental workflows. While these protocols are generally applicable, empirical optimization of parameters such as reagent concentrations and incubation times is recommended for specific experimental systems.

Protocol 1: Labeling of TCO-Modified Proteins in Solution

This protocol outlines the steps for biotinylating a purified protein that has been functionalized with a TCO group.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the TCO-functionalized protein is solubilized in the reaction buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Labeling Reaction: Add 1.5 to 5 molar equivalents of the this compound stock solution to the TCO-modified protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The reaction can be performed at 4°C for sensitive proteins, though a longer incubation time may be necessary.

  • Purification: Remove unreacted this compound using a desalting column or by dialysis against the appropriate buffer.

  • Storage: Store the biotinylated protein under conditions optimal for the unmodified protein.

Protocol 2: In Situ Labeling of Cell Surface Glycans

This protocol describes the labeling of cell surface glycans on live cells that have been metabolically engineered to incorporate a TCO-modified sugar.

Materials:

  • Cells cultured with a TCO-modified sugar (e.g., Ac₄ManN-TCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium

Procedure:

  • Metabolic Labeling: Culture cells in the presence of a TCO-modified sugar (e.g., 25-50 µM) for 24-48 hours to allow for incorporation into cell surface glycans.

  • Cell Preparation: Gently wash the cells three times with ice-cold PBS to remove any unincorporated TCO-sugar.

  • Biotinylation: Prepare a fresh solution of this compound in cell culture medium or PBS at a final concentration of 10-100 µM. Incubate the cells with this solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound.

  • Downstream Analysis: The biotin-labeled cells are now ready for downstream applications such as flow cytometry (using a fluorescently-labeled streptavidin conjugate) or affinity purification of labeled glycoproteins after cell lysis.

Experimental Workflow and Signaling Pathway Visualization

The following diagram illustrates a typical experimental workflow for the bioorthogonal labeling and subsequent affinity purification of a target protein using this compound.

G TCO_Protein TCO-Modified Target Protein Reaction iEDDA Reaction (Bioorthogonal Ligation) TCO_Protein->Reaction Biotin_Tet This compound Biotin_Tet->Reaction Biotinylated_Protein Biotinylated Target Protein Reaction->Biotinylated_Protein Cell_Lysis Cell Lysis (optional, for intracellular targets) Biotinylated_Protein->Cell_Lysis Affinity_Purification Affinity Purification Biotinylated_Protein->Affinity_Purification Cell_Lysis->Affinity_Purification Streptavidin_Beads Streptavidin-Coated Beads Streptavidin_Beads->Affinity_Purification Purified_Complex Purified Biotinylated Protein Complex Affinity_Purification->Purified_Complex Downstream_Analysis Downstream Analysis (e.g., Mass Spectrometry, Western Blot) Purified_Complex->Downstream_Analysis

Caption: Workflow for bioorthogonal labeling and affinity purification.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool with broad applications in biomedical research and drug development.

  • Proteomics: It enables the identification and quantification of newly synthesized proteins, the analysis of protein-protein interactions through proximity labeling techniques, and the characterization of post-translational modifications.

  • Cellular Imaging: When used in conjunction with fluorescently-labeled streptavidin, this compound allows for the visualization and tracking of biomolecules in living cells with high specificity.

  • Drug Discovery: This reagent can be employed to identify the cellular targets of a drug candidate. By functionalizing a small molecule with a TCO group, researchers can use this compound to pull down and identify its binding partners.

  • PROTAC Development: Biotin-PEG-tetrazine linkers are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins. The biotin handle facilitates the analysis of PROTAC binding and degradation efficiency.

This compound is a powerful and versatile chemical tool that has significantly advanced the study of biomolecules in their native context. Its rapid and specific reactivity, coupled with the utility of the biotin-avidin interaction, provides researchers with a robust method for labeling, identifying, and quantifying proteins and other biomolecules. The detailed protocols and technical information provided in this guide are intended to facilitate the successful application of this reagent in a wide range of experimental settings, from fundamental biological research to the development of novel therapeutics.

References

Biotin-PEG8-Me-Tet mechanism of action in click chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG8-Me-Tetrazine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and tracking of biomolecules in their native environments. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained alkenes. Biotin-PEG8-Me-Tetrazine is a key reagent in this field, offering a versatile tool for biotinylation in complex biological milieu. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and drug development.

The Biotin-PEG8-Me-Tetrazine molecule is a modular construct, comprising three key components:

  • Biotin: A high-affinity ligand for streptavidin and avidin, enabling robust detection and purification.

  • PEG8 (Polyethylene Glycol, 8 units): A hydrophilic spacer that enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance between the biotin tag and the target biomolecule.

  • Methyl-Tetrazine (Me-Tet): The bioorthogonal reactive group that participates in the highly selective and rapid click reaction.

Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The utility of Biotin-PEG8-Me-Tetrazine is centered on the IEDDA reaction, a type of [4+2] cycloaddition.[1] In this reaction, the electron-deficient tetrazine ring acts as the diene, and it reacts with an electron-rich, strained alkene, most commonly a trans-cyclooctene (TCO), which serves as the dienophile.[2] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high specificity within living systems without interfering with native biochemical processes.[3]

The reaction proceeds in two main steps:

  • Cycloaddition: The tetrazine ring of Biotin-PEG8-Me-Tetrazine rapidly reacts with the double bond of a TCO-modified molecule to form a highly strained, unstable bicyclic intermediate.[1]

  • Retro-Diels-Alder Reaction: This intermediate spontaneously undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen (N₂) gas. This step drives the reaction to completion and results in the formation of a stable dihydropyridazine linkage, covalently conjugating the biotin probe to the target molecule.

The key advantages of this reaction include:

  • Exceptional Kinetics: The reaction is among the fastest bioorthogonal reactions known, allowing for efficient labeling at low concentrations.

  • High Selectivity: The tetrazine and TCO groups are highly selective for each other and do not cross-react with other functional groups found in biological systems.

  • Biocompatibility: The reaction proceeds under mild, physiological conditions (pH, temperature) and does not require cytotoxic catalysts like copper.

Figure 1. The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.

Quantitative Data

The performance of Biotin-PEG8-Me-Tetrazine in click chemistry is defined by its reaction kinetics and the stability of the resulting conjugate. The following table summarizes key quantitative data for tetrazine-TCO ligations.

ParameterValueConditionsReference
Second-Order Rate Constant (k₂) 800 - 30,000 M⁻¹s⁻¹Dependent on tetrazine substitution and TCO strain
Stability of Tetrazine
- Alkyl tetrazines60-85% degraded after 12 hours1:9 DMSO/PBS, pH 7.4, 37°C
- Phenyl tetrazines>75% remaining after 12 hours1:9 DMSO/PBS, pH 7.4, 37°C
Reaction Time 30 - 120 minutesRoom temperature
Molar Excess of Tetrazine 1.5 to 5-foldFor protein labeling

Experimental Protocols

Protocol 1: Labeling of a TCO-Modified Protein

This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.

Materials:

  • Biotin-PEG8-Me-Tetrazine

  • TCO-functionalized protein (1-5 mg/mL)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the TCO-functionalized protein is in a suitable amine-free reaction buffer at a concentration of 1-5 mg/mL.

  • Biotinylation Reaction:

    • Prepare a stock solution of Biotin-PEG8-Me-Tetrazine in anhydrous DMSO (e.g., 10 mg/mL).

    • Add a 1.5 to 5-fold molar excess of the Biotin-PEG8-Me-Tetrazine stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. The progress of the reaction can often be monitored by the disappearance of the tetrazine's characteristic pink/red color.

  • Purification: Remove the excess, unreacted Biotin-PEG8-Me-Tetrazine from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.

  • Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.

Protein_Labeling_Workflow start Start prep_protein Prepare TCO-modified protein solution start->prep_protein mix Add molar excess of Biotin-PEG8-Me-Tetrazine to protein solution prep_protein->mix prep_biotin Prepare Biotin-PEG8-Me-Tetrazine stock solution in DMSO prep_biotin->mix incubate Incubate for 1-2 hours at room temperature mix->incubate purify Purify the conjugate via desalting column or dialysis incubate->purify store Store the purified biotinylated protein purify->store end End store->end Cell_Labeling_Workflow start Start culture_cells Culture cells to desired confluency start->culture_cells metabolic_labeling Incubate cells with TCO-modified sugar (24-48 hours) culture_cells->metabolic_labeling wash1 Wash cells with PBS to remove excess sugar metabolic_labeling->wash1 biotinylation Incubate cells with Biotin-PEG8-Me-Tetrazine (30-60 minutes) wash1->biotinylation wash2 Wash cells with PBS to remove excess biotin biotinylation->wash2 detection Incubate with streptavidin-fluorophore wash2->detection wash3 Wash cells to remove unbound streptavidin detection->wash3 analysis Analyze by flow cytometry or microscopy wash3->analysis end End analysis->end

References

Biotin-PEG8-Me-Tetrazine: A Technical Guide to Chemical Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, solubility, and experimental applications of Biotin-PEG8-Me-Tetrazine, a key reagent in modern bioconjugation. This molecule combines the high-affinity binding of biotin for streptavidin and avidin with the highly efficient and bioorthogonal click chemistry of methyl-tetrazine, all connected by a hydrophilic 8-unit polyethylene glycol (PEG) spacer.

Core Chemical Properties

Biotin-PEG8-Me-Tetrazine is a specialized chemical linker designed for the stable and efficient biotinylation of molecules. The methyl-tetrazine group allows for rapid and specific reaction with trans-cyclooctene (TCO) functionalized molecules through an inverse-electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal reaction proceeds quickly under mild, physiological conditions without the need for a copper catalyst.[1][2][3] The PEG8 linker enhances aqueous solubility and provides spatial separation between the biotin and the target molecule, minimizing steric hindrance.[4][5]

PropertyValueReference
Molecular Formula C₃₉H₆₂N₈O₁₁S
Molecular Weight ~851.0 g/mol
CAS Number 2143958-82-9
Physical State Typically a solid (often pink or red due to the tetrazine moiety)
Purity >95% (as typically supplied)
Storage Conditions Store at -20°C, desiccated and protected from light

Solubility Characteristics

The solubility of Biotin-PEG8-Me-Tetrazine is a critical parameter for its use in biological applications. The presence of the hydrophilic PEG8 chain significantly enhances its solubility in aqueous buffers compared to non-PEGylated linkers. For stock solution preparation, organic solvents are recommended.

SolventSolubilityNotesReference
DMSO (Dimethyl Sulfoxide) Soluble (≥ 10 mg/mL for similar compounds)Recommended for preparing high-concentration stock solutions. Ensure the DMSO is anhydrous to prevent hydrolysis of the reagent.
DMF (Dimethylformamide) SolubleAn alternative to DMSO for stock solution preparation.
Aqueous Buffers (e.g., PBS) GoodThe PEG linker imparts hydrophilicity. For maximum solubility, first dissolve in a minimal amount of DMSO and then dilute with the aqueous buffer of choice.
Water Soluble (10 mg/mL reported for a similar Biotin-PEG-thiol)The long PEG chain promotes solubility.
DCM (Dichloromethane) SolubleUseful for certain organic synthesis applications.

Experimental Protocols: Biotinylation via IEDDA Click Chemistry

The primary application of Biotin-PEG8-Me-Tetrazine is the biotinylation of TCO-modified biomolecules. The following is a generalized protocol for the ligation reaction.

Reagent Preparation
  • Biotin-PEG8-Me-Tetrazine Stock Solution:

    • Allow the reagent to warm to room temperature before opening.

    • Prepare a stock solution of 10 mg/mL in anhydrous DMSO or DMF.

    • Mix gently until fully dissolved. Store any unused stock solution at -20°C or -80°C.

  • TCO-Modified Biomolecule:

    • Dissolve the TCO-modified protein or other biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 1-10 mg/mL.

    • Crucially, ensure the buffer is free of primary amines (e.g., Tris, glycine), as these can interfere with other labeling chemistries, though they do not directly react with the tetrazine-TCO ligation itself.

Ligation Reaction

The inverse-electron demand Diels-Alder reaction is rapid and efficient. The progress can often be monitored visually by the disappearance of the pink/red color of the tetrazine.

  • Reaction Setup:

    • Add a 1.5 to 5-fold molar excess of the Biotin-PEG8-Me-Tetrazine stock solution to the solution of the TCO-modified biomolecule. An excess of the biotin reagent helps drive the reaction to completion.

    • Mix the components gently by pipetting or brief, low-speed vortexing.

  • Incubation:

    • Incubate the reaction mixture for 30 to 120 minutes at room temperature (20-25°C).

    • For temperature-sensitive biomolecules, the reaction can be performed at 4°C, though the incubation time may need to be extended.

Purification (Optional)
  • If necessary, remove excess, unreacted Biotin-PEG8-Me-Tetrazine from the biotinylated product using standard techniques such as size-exclusion chromatography (e.g., spin desalting columns) or dialysis.

Summary of Key Reaction Parameters
ParameterRecommended ValueNotesReference
Molar Ratio (Biotin:TCO) 1.5:1 to 5:1Excess biotin reagent ensures complete labeling of the biomolecule.
Reaction Temperature 4°C to 37°CRoom temperature is typically sufficient and efficient.
pH Range 6.5 - 8.5Tolerant of a wide range of physiological pH values.
Reaction Time 30 - 120 minutesReaction is often complete in under an hour.
Typical Efficiency >90%High efficiency is achievable under optimal conditions.

Visualized Workflow and Applications

The biotinylation workflow enables a wide range of downstream applications, including immunoassays (ELISA, Western blotting), protein purification, cell sorting, and fluorescence imaging when used with streptavidin-conjugated probes.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Ligation Reaction cluster_analysis 3. Downstream Application reagent1 Biotin-PEG8-Me-Tetrazine (in anhydrous DMSO) mix Combine Reactants (1.5 - 5x molar excess of Biotin-Tetrazine) reagent1->mix reagent2 TCO-Modified Biomolecule (in amine-free buffer, e.g., PBS) reagent2->mix incubate Incubate (30-120 min at RT) mix->incubate Click Chemistry (IEDDA) product Biotinylated Biomolecule incubate->product purify Purification (Optional) (e.g., SEC, Dialysis) product->purify Remove excess reagent detect Detection / Capture (Streptavidin-HRP, -Beads, -Fluorophore) product->detect purify->detect

Caption: Workflow for Biotinylation using Biotin-PEG8-Me-Tetrazine.

The logical flow of this process, from preparing the individual components to the final functional application, highlights the straightforward and efficient nature of this bioorthogonal chemistry in research and development.

References

A Technical Guide to the Bioorthogonal Reactivity of Methyl-Tetrazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environments. Among the most powerful tools in this domain is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles. This guide provides an in-depth technical overview of methyl-tetrazine compounds, a class of reagents that offer a unique and advantageous balance between stability and reactivity, making them exceptionally well-suited for a wide range of applications, from in-vitro bioconjugation to in-vivo pretargeted drug delivery.

The Core Reaction: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The cornerstone of tetrazine bioorthogonal chemistry is the IEDDA reaction, a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (typically a strained alkene or alkyne). This reaction is characterized by its exceptionally fast kinetics, high specificity, and the absence of any need for cytotoxic catalysts.[1][2] The reaction proceeds via a concerted cycloaddition to form an unstable bicyclic intermediate, which then undergoes a rapid retro-Diels-Alder reaction to release dinitrogen gas (N₂) and form a stable dihydropyridazine product.[3] This irreversible release of N₂ provides a strong thermodynamic driving force for the reaction.[3]

IEDDA_Reaction Tetrazine Methyl-Tetrazine (Diene) Intermediate Bicyclic Intermediate (Unstable) Tetrazine->Intermediate + Dienophile Strained Alkene (e.g., TCO) Dienophile->Intermediate Product Stable Dihydropyridazine Conjugate Nitrogen Dinitrogen (N₂) Intermediate->Product fast retro-Diels-Alder Intermediate->Nitrogen

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

The Methyl-Tetrazine Advantage: Balancing Reactivity and Stability

The substituents on the tetrazine ring at the 3- and 6-positions critically influence both the reaction kinetics and the molecule's stability in aqueous environments.[4] While electron-withdrawing groups can accelerate the IEDDA reaction, they often render the tetrazine core susceptible to degradation.

Methyl-substituted tetrazines represent a "sweet spot," offering an optimal balance between these two competing factors. The electron-donating nature of the methyl group enhances the stability of the tetrazine ring against nucleophilic attack and hydrolysis in aqueous buffers and biological media. This increased stability is crucial for in-vivo applications or multi-step experiments that require long incubation times. While more stable, methyl-tetrazines still exhibit rapid reaction rates that are suitable for most bioorthogonal labeling applications.

The following tables summarize quantitative data on the reaction kinetics and stability of various tetrazine derivatives, highlighting the favorable profile of methyl-tetrazines.

Table 1: Reaction Kinetics of Tetrazine Derivatives with Dienophiles

Tetrazine Derivative Dienophile Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] Reference
3-methyl-6-phenyl-1,2,4,5-tetrazine trans-cyclooctene (TCO) ~1,000 - 26,000
3-H-6-phenyl-1,2,4,5-tetrazine trans-cyclooctene (TCO) ~30,000 - 130,000
3,6-di-(2-pyridyl)-s-tetrazine trans-cyclooctene (TCO) ~2,000
3-methyl-6-phenyl-1,2,4,5-tetrazine Norbornene ~0.1 - 1.0

| 3-(p-aminophenyl)-1,2,4,5-tetrazine | Norbornene | ~1.9 | |

Table 2: Stability of Tetrazine Derivatives in Aqueous Media

Tetrazine Derivative Condition Stability Metric Reference
Methyl-substituted tetrazine DMEM with 10% FBS at 37 °C Half-life > 24 hours
H-substituted tetrazine DMEM with 10% FBS at 37 °C Half-life ~ 12 hours

| Pyridyl-substituted tetrazine | DMEM with 10% FBS at 37 °C | Half-life < 1 hour | |

Experimental Protocols

Successful implementation of tetrazine-based bioconjugation relies on robust and reproducible methodologies.

This protocol details the labeling of primary amines (e.g., lysine residues) on a protein using an N-hydroxysuccinimide (NHS) ester-functionalized methyl-tetrazine.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Methyltetrazine-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Desalting column (e.g., PD-10)

Methodology:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare Tetrazine Solution: Immediately before use, dissolve the Methyltetrazine-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved Methyltetrazine-NHS ester to the protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Purification: Remove unreacted tetrazine by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the tetrazine using UV-Vis spectrophotometry.

Protein_Labeling_Workflow start Start prep_protein Prepare Protein Solution (1-10 mg/mL in pH 8.3 buffer) start->prep_protein prep_tz Prepare Methyltetrazine-NHS (10 mg/mL in DMSO/DMF) start->prep_tz react Combine & Add Molar Excess of Tetrazine prep_protein->react prep_tz->react incubate Incubate (1 Hour, Room Temperature) react->incubate purify Purify via Desalting Column (Remove excess tetrazine) incubate->purify characterize Characterize (UV-Vis for DOL) purify->characterize end End characterize->end

Caption: Experimental workflow for labeling proteins with Methyltetrazine-NHS ester.

This protocol outlines the steps for labeling and imaging a biomolecule modified with a trans-cyclooctene (TCO) group on the surface of live cells.

Materials:

  • Live cells expressing or modified with a TCO-biomolecule

  • Fluorescent methyltetrazine probe

  • Cell culture medium

  • Imaging buffer (e.g., PBS or HBSS)

  • Fluorescence microscope

Methodology:

  • Cell Preparation: Culture cells under standard conditions. Ensure the TCO-modified biomolecule is expressed or has been incorporated.

  • Labeling: Incubate the cells with the fluorescent methyltetrazine probe at a final concentration of 1-10 µM in cell culture medium for 30-60 minutes at 37 °C.

  • Washing: Gently wash the cells three times with pre-warmed imaging buffer to remove the unbound probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Applications in Drug Development: Pretargeted Delivery

One of the most powerful applications of the methyl-tetrazine/TCO ligation is in pretargeted drug delivery, particularly for antibody-drug conjugates (ADCs). This two-step strategy decouples the slow antibody localization from the rapid delivery of a potent cytotoxic payload, which can significantly enhance the therapeutic window by reducing systemic toxicity.

The Pretargeting Strategy:

  • Step 1 (Targeting): A monoclonal antibody, modified with a bioorthogonal handle (e.g., TCO), is administered. This antibody circulates and accumulates at the target site (e.g., a tumor). Unbound antibody is given time to clear from the bloodstream.

  • Step 2 (Delivery): A small molecule drug, conjugated to the complementary methyl-tetrazine linker, is administered. This small molecule circulates rapidly, and upon encountering the TCO-modified antibody at the target site, an in-vivo "click" reaction occurs, concentrating the drug at the desired location.

Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Payload Delivery admin_ab Administer TCO-Antibody accumulate Antibody Accumulates at Target Site (e.g., Tumor) admin_ab->accumulate clear Unbound Antibody Clears from Circulation accumulate->clear admin_drug Administer Methyl-Tetrazine-Drug clear->admin_drug Time Delay ligate In-Vivo IEDDA Ligation at Target Site admin_drug->ligate effect Concentrated Therapeutic Effect ligate->effect

Caption: Workflow for pretargeted drug delivery using TCO-Ab and Me-Tz-Drug.

Advanced Control: Photo-Triggered Reactivity

Recent advances have enabled spatiotemporal control over tetrazine ligations through the use of light. In this "photo-click" chemistry approach, a stable dihydrotetrazine precursor is "caged" with a photolabile protecting group. This caged compound is unreactive towards dienophiles. Upon irradiation with light of a specific wavelength, the caging group is cleaved, leading to the formation of the active tetrazine, which can then rapidly undergo the IEDDA reaction. This strategy allows for precise, light-activated control over bioconjugation and drug release in living systems.

Photo_Activation cluster_inactive Inactive State cluster_active Active State Caged Photocaged Dihydrotetrazine (Unreactive) Active Active Methyl-Tetrazine Caged->Active Light (hν) + Oxidation Reactive Reacts with Dienophile Active->Reactive

Caption: Light-activation of a photocaged dihydrotetrazine to trigger reactivity.

Conclusion

Methyl-tetrazine compounds stand out as robust and versatile tools in the bioorthogonal chemistry toolkit. Their superior stability in biological media, combined with sufficiently rapid reaction kinetics, makes them ideal for a broad array of applications, from fundamental cell biology research to the development of next-generation targeted therapeutics. As synthetic methodologies continue to evolve, the utility and application of these precisely engineered chemical reporters will undoubtedly expand, further enabling the exploration and manipulation of complex biological processes.

References

An In-depth Technical Guide to Biotin-PEG8-Me-Tetrazine for Labeling trans-Cyclooctene (TCO) Tagged Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Biotin-PEG8-Methyl-Tetrazine (Biotin-PEG8-Me-Tet) for the specific and efficient labeling of trans-cyclooctene (TCO) tagged proteins. This bioorthogonal reaction has become a cornerstone in chemical biology, proteomics, and drug development due to its exceptional kinetics, high specificity, and biocompatibility.

Core Principles: The Tetrazine-TCO Ligation

The labeling of TCO-tagged proteins with this compound is based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction.[1][2][3] This "click chemistry" reaction is characterized by the rapid and specific ligation of an electron-deficient tetrazine with a strained, electron-rich trans-cyclooctene dienophile.[1][2] The reaction proceeds through a [4+2] cycloaddition to form an unstable intermediate, which then undergoes a retro-Diels-Alder reaction, irreversibly releasing dinitrogen gas (N₂) and forming a stable dihydropyridazine conjugate.

The inclusion of a polyethylene glycol (PEG8) linker in the this compound reagent enhances the water solubility of the molecule and minimizes steric hindrance, facilitating efficient labeling of proteins in aqueous environments.

Reaction Mechanism

The reaction between Biotin-PEG8-Me-Tetrazine and a TCO-tagged protein is a two-step process:

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The electron-deficient methyl-tetrazine ring reacts with the strained double bond of the trans-cyclooctene.

  • Retro-Diels-Alder Reaction: The resulting unstable intermediate rapidly eliminates a molecule of nitrogen gas (N₂), forming a stable covalent bond.

G Mechanism of Tetrazine-TCO Ligation cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Biotin_PEG8_Me_Tet Biotin-PEG8-Me-Tetrazine Intermediate Unstable Tricyclic Intermediate Biotin_PEG8_Me_Tet->Intermediate IEDDA Cycloaddition TCO_Protein TCO-tagged Protein TCO_Protein->Intermediate Labeled_Protein Biotinylated Protein Intermediate->Labeled_Protein Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Mechanism of the Tetrazine-TCO bioorthogonal reaction.

Quantitative Data

The tetrazine-TCO ligation is renowned for its exceptionally fast reaction kinetics, with second-order rate constants (k₂) among the highest reported for any bioorthogonal reaction. This allows for efficient labeling at low micromolar to nanomolar concentrations, which is critical for in vivo applications to minimize potential toxicity and off-target effects.

ParameterValueReference
Second-Order Rate Constant (k₂) for Tetrazine-TCO Ligation 10³ to 10⁶ M⁻¹s⁻¹
Typical Labeling Concentration 1-100 µM
Reaction Time 15-60 minutes
Reaction Temperature Room Temperature to 37°C
Optimal pH Range 6.0 - 9.0

Experimental Protocols

Protocol 1: General Labeling of a TCO-Tagged Protein with Biotin-PEG8-Me-Tetrazine

This protocol outlines the basic steps for labeling a purified protein that has been previously functionalized with a TCO group.

Materials:

  • TCO-tagged protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Biotin-PEG8-Me-Tetrazine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare Stock Solution: Immediately before use, dissolve Biotin-PEG8-Me-Tetrazine in anhydrous DMSO or DMF to a concentration of 1-10 mM.

  • Protein Preparation: Prepare the TCO-tagged protein at a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Labeling Reaction: Add a 1.05 to 1.5 molar excess of the Biotin-PEG8-Me-Tetrazine stock solution to the TCO-tagged protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C, protected from light.

  • Removal of Excess Reagent: Remove the unreacted Biotin-PEG8-Me-Tetrazine using a desalting column or through dialysis.

  • Confirmation of Labeling: The successful biotinylation can be confirmed by methods such as Western blot analysis using streptavidin-HRP or by mass spectrometry.

Protocol 2: Two-Step Labeling of a Protein: TCO-Functionalization and Biotinylation

This protocol is for proteins that have not yet been tagged with TCO. The first part involves introducing the TCO moiety, typically by targeting primary amines (e.g., lysine residues) with a TCO-NHS ester.

Part A: TCO-Functionalization of the Protein

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEGx-NHS ester

  • Anhydrous DMF or DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein at 1-10 mg/mL in an amine-free buffer.

  • TCO-NHS Ester Stock Solution: Prepare a 10-20 mM stock solution of TCO-PEGx-NHS ester in anhydrous DMF or DMSO immediately before use.

  • Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution and incubate for 60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

  • Purification: Remove excess TCO-NHS ester using a desalting column.

Part B: Biotinylation of the TCO-Functionalized Protein

Follow the steps outlined in Protocol 1 using the purified TCO-functionalized protein from Part A.

Experimental Workflow

The general workflow for labeling and detecting a TCO-tagged protein of interest within a complex biological sample, such as cell lysate, is depicted below.

G General Experimental Workflow Start Start: TCO-tagged Protein in Biological Sample Add_Biotin_Tet Add Biotin-PEG8-Me-Tetrazine Start->Add_Biotin_Tet Incubate Incubate (30-60 min, RT) Add_Biotin_Tet->Incubate Quench Optional: Quench Excess Reagent Incubate->Quench Enrichment Enrichment using Streptavidin Beads Quench->Enrichment Wash Wash Beads to Remove Non-specific Binders Enrichment->Wash Elute Elute Biotinylated Proteins Wash->Elute Analysis Downstream Analysis (e.g., Mass Spectrometry, Western Blot) Elute->Analysis

Workflow for biotin labeling and enrichment.

Application in a Signaling Pathway Context: Kinase Target Engagement

Biotin-PEG8-Me-Tetrazine in conjunction with TCO-functionalized kinase inhibitors can be a powerful tool to study kinase target engagement within a cellular context. This approach allows for the specific labeling and subsequent identification of kinase proteins that interact with the inhibitor.

G Kinase Target Engagement Workflow cluster_cell_treatment Cellular Treatment cluster_labeling Bioorthogonal Labeling cluster_analysis Analysis Cells Live Cells TCO_Inhibitor TCO-functionalized Kinase Inhibitor Cells->TCO_Inhibitor Incubate Lysis Cell Lysis TCO_Inhibitor->Lysis Add_Biotin_Tet Add Biotin-PEG8-Me-Tetrazine Lysis->Add_Biotin_Tet Enrichment Streptavidin Pull-down Add_Biotin_Tet->Enrichment MS_Analysis Mass Spectrometry (LC-MS/MS) Enrichment->MS_Analysis Identify Kinase Targets

Workflow for identifying kinase targets.

In this workflow, live cells are first treated with a TCO-modified kinase inhibitor. After incubation, the cells are lysed, and the lysate is treated with Biotin-PEG8-Me-Tetrazine to label the inhibitor-bound kinases. These biotinylated kinase complexes can then be enriched using streptavidin affinity purification and subsequently identified by mass spectrometry. This allows for the precise identification of the cellular targets of the kinase inhibitor.

Conclusion

The use of Biotin-PEG8-Me-Tetrazine for labeling TCO-tagged proteins offers a robust and versatile platform for a wide range of applications in biological research and drug development. The high reaction rates, specificity, and biocompatibility of the tetrazine-TCO ligation make it an invaluable tool for protein labeling, imaging, and enrichment from complex biological mixtures. The detailed protocols and workflows provided in this guide serve as a starting point for researchers to implement this powerful technology in their own experimental designs.

References

An In-depth Technical Guide to Biotin-PEG8-Me-Tetrazine: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-Me-Tetrazine is a bioorthogonal labeling reagent that has become an invaluable tool in chemical biology, drug development, and molecular imaging. This molecule ingeniously combines three key functional components: a biotin moiety for high-affinity binding to streptavidin and avidin, an eight-unit polyethylene glycol (PEG8) spacer to enhance aqueous solubility and reduce steric hindrance, and a methyl-tetrazine group that participates in extremely rapid and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (TCO). This guide provides a comprehensive overview of the physical and chemical characteristics of Biotin-PEG8-Me-Tetrazine, detailed experimental protocols for its application, and visualizations of the underlying chemical and biological processes.

Physical and Chemical Characteristics

The unique structure of Biotin-PEG8-Me-Tetrazine dictates its utility in bioorthogonal chemistry. The combination of a highly specific reactive group (methyl-tetrazine), a versatile affinity tag (biotin), and a biocompatible spacer (PEG8) makes it a powerful reagent for a wide range of applications.

Summary of Physicochemical Properties

The following table summarizes the key physical and chemical properties of Biotin-PEG8-Me-Tetrazine.

PropertyValueReference(s)
Molecular Formula C39H62N8O11S[1][2]
Molecular Weight 851.02 g/mol [1][2]
Exact Mass 850.42587600 Da[1]
CAS Number 2143958-82-9
Appearance Typically a red or pink solid
Solubility Soluble in DMSO, DMF, and MeOH
Purity Typically >95% (as determined by HPLC)
Storage Conditions Store at -20°C, desiccated and protected from light.
Structural Information

IUPAC Name: 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

The structure of Biotin-PEG8-Me-Tetrazine is characterized by the biotin group at one terminus, connected via a long, flexible PEG8 chain to the methyl-tetrazine moiety at the other end. This separation is crucial for ensuring that both the biotin and the tetrazine can interact with their respective binding partners without significant steric hindrance.

The Chemistry of Bioorthogonal Labeling

The primary application of Biotin-PEG8-Me-Tetrazine lies in its ability to participate in a highly efficient and specific bioorthogonal reaction.

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

Biotin-PEG8-Me-Tetrazine reacts with molecules containing a trans-cyclooctene (TCO) group through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This [4+2] cycloaddition is exceptionally fast, with second-order rate constants that can exceed 10^3 M⁻¹s⁻¹. A key advantage of this reaction is that it proceeds rapidly under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a catalyst, making it ideal for labeling biomolecules in living systems.

G Mechanism of IEDDA Reaction Biotin_PEG8_Me_Tet Biotin-PEG8-Me-Tetrazine Intermediate Diels-Alder Adduct (Unstable) Biotin_PEG8_Me_Tet->Intermediate + TCO_Molecule TCO-functionalized Molecule TCO_Molecule->Intermediate Product Stable Conjugate Intermediate->Product - N₂ N2 N₂ Gas

Mechanism of the IEDDA reaction between Biotin-PEG8-Me-Tetrazine and a TCO-functionalized molecule.

Experimental Protocols

The following protocols provide a detailed methodology for a common application of Biotin-PEG8-Me-Tetrazine: the pre-targeted labeling of cell surface proteins for fluorescence microscopy.

Pre-targeted Labeling of Cell Surface Receptors

This protocol describes a two-step labeling procedure. First, a TCO-modified antibody is used to target a specific cell surface receptor. In the second step, Biotin-PEG8-Me-Tetrazine is added, which reacts with the TCO-tagged antibody. Finally, a fluorescently labeled streptavidin is used for visualization.

Materials:

  • Cells expressing the target surface receptor

  • TCO-conjugated antibody specific for the target receptor

  • Biotin-PEG8-Me-Tetrazine

  • Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 647)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Anhydrous DMSO

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells to an appropriate confluency on glass-bottom dishes suitable for microscopy.

  • Antibody Incubation (Pre-targeting):

    • Dilute the TCO-conjugated antibody in complete cell culture medium to a final concentration of 10-20 µg/mL.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the antibody solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the antibody solution and wash the cells three times with warm PBS to remove any unbound antibody.

  • Biotin-PEG8-Me-Tetrazine Labeling:

    • Prepare a 10 mM stock solution of Biotin-PEG8-Me-Tetrazine in anhydrous DMSO.

    • Dilute the stock solution in complete cell culture medium to a final concentration of 10-50 µM.

    • Add the Biotin-PEG8-Me-Tetrazine solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing:

    • Remove the Biotin-PEG8-Me-Tetrazine solution and wash the cells three times with warm PBS.

  • Streptavidin Staining:

    • Dilute the fluorescently labeled streptavidin in PBS to its recommended working concentration (typically 1-5 µg/mL).

    • Add the streptavidin solution to the cells and incubate for 15-20 minutes at room temperature, protected from light.

  • Final Washing and Imaging:

    • Remove the streptavidin solution and wash the cells three times with PBS.

    • Add fresh PBS or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

G Workflow for Pre-targeted Cell Labeling Start Start: Cells expressing target receptor Incubate_Ab Incubate with TCO-conjugated Antibody Start->Incubate_Ab Wash1 Wash (x3) Incubate_Ab->Wash1 Incubate_Biotin Incubate with Biotin-PEG8-Me-Tetrazine Wash1->Incubate_Biotin Wash2 Wash (x3) Incubate_Biotin->Wash2 Incubate_Strep Incubate with Fluorescent Streptavidin Wash2->Incubate_Strep Wash3 Wash (x3) Incubate_Strep->Wash3 Image Fluorescence Microscopy Wash3->Image

Experimental workflow for the pre-targeted labeling of cell surface receptors.

Applications in Research and Drug Development

The unique properties of Biotin-PEG8-Me-Tetrazine have led to its adoption in a variety of advanced applications:

  • Pre-targeted Imaging: As detailed in the protocol above, this is a major application. By separating the targeting and detection steps, pre-targeted imaging can significantly improve signal-to-noise ratios in techniques like fluorescence microscopy, PET, and SPECT imaging.

  • Drug Delivery: The biotin-streptavidin interaction is one of the strongest non-covalent interactions known. This can be exploited to assemble drug-delivery systems. For instance, a TCO-modified drug can be linked to a biotin-tetrazine conjugate, which can then be targeted using streptavidin conjugated to a delivery vehicle.

  • Protein Purification and Analysis: The biotin tag allows for the efficient capture and purification of TCO-labeled proteins using streptavidin-coated beads. This is useful for isolating and identifying protein interaction partners or for enriching low-abundance proteins from complex mixtures.

  • Live-Cell Imaging: The bioorthogonal nature of the IEDDA reaction makes Biotin-PEG8-Me-Tetrazine ideal for labeling and tracking biomolecules in living cells over time without causing significant perturbation to cellular processes.

Conclusion

Biotin-PEG8-Me-Tetrazine is a powerful and versatile chemical tool that bridges the fields of chemistry, biology, and medicine. Its well-defined physical and chemical characteristics, coupled with the highly efficient and specific IEDDA bioorthogonal reaction, provide researchers, scientists, and drug development professionals with a robust method for labeling, detecting, and manipulating biomolecules in complex biological systems. The applications of this and similar reagents continue to expand, promising further advancements in our understanding of biological processes and the development of novel diagnostic and therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols: Biotin-PEG8-Me-Tet for Cell Surface Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cell surface proteins, or the surfaceome, is critical for understanding cellular communication, signal transduction, and for the identification of novel therapeutic targets and biomarkers. Biotin-PEG8-Me-Tet is a bioorthogonal labeling reagent designed for the specific and efficient biotinylation of cell surface proteins. This reagent utilizes the rapid and highly selective reaction between methyl-tetrazine (Me-Tet) and a trans-cyclooctene (TCO) group, a cornerstone of "click chemistry". This system allows for the covalent labeling of proteins that have been metabolically, enzymatically, or chemically engineered to bear a TCO moiety. The polyethylene glycol (PEG8) spacer enhances solubility and minimizes steric hindrance, facilitating efficient capture of biotinylated proteins with streptavidin-based affinity purification methods.

Principle of the Method: Bioorthogonal Tetrazine Ligation

The labeling strategy is a two-step process. First, a TCO-functionalized molecule is introduced to the cell surface proteins. This can be achieved through metabolic labeling with TCO-modified sugars or amino acids, or by antibody-directed labeling. Subsequently, the cells are treated with this compound. The methyl-tetrazine group on the biotin reagent reacts specifically and rapidly with the TCO group on the target proteins via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes. The resulting stable covalent bond attaches a biotin tag to the cell surface proteins, enabling their subsequent detection and isolation.

Quantitative Data

The efficacy of the tetrazine-TCO ligation is underscored by its exceptionally fast reaction kinetics, which is a critical factor for successful labeling in the complex environment of a living cell.

ReactantsSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference(s)
Methyltetrazine and trans-cyclooctene (TCO)> 800[1]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with TCO and Biotinylation with this compound

This protocol describes the metabolic incorporation of a TCO-modified sugar into cell surface glycans, followed by labeling with this compound.

Materials:

  • Cells of interest

  • Cell culture medium

  • TCO-modified sugar (e.g., Ac4ManNTCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • DMSO

  • Quenching solution (e.g., 5 mM TCO-amine) (optional)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-conjugated beads (e.g., streptavidin-agarose or magnetic beads)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer containing 2 mM biotin)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with a medium containing the TCO-modified sugar (e.g., 25-50 µM Ac4ManNTCO).

    • Incubate for 24-48 hours to allow for metabolic incorporation into cell surface glycans.

  • Cell Preparation:

    • Gently wash the cells three times with ice-cold PBS to remove residual medium and unincorporated sugar.

  • Biotinylation Reaction:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the this compound stock solution in PBS to a final concentration of 50-100 µM.

    • Add the this compound labeling solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.

  • Quenching (Optional but Recommended):

    • To stop the reaction, remove the labeling solution and add a quenching solution containing an excess of a TCO-containing small molecule (e.g., 5 mM TCO-amine).

    • Incubate for 10 minutes at room temperature.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove unreacted this compound and quenching reagent.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by adding ice-cold lysis buffer.

    • Incubate on ice for 20-30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.[2]

  • Enrichment of Biotinylated Proteins:

    • Wash the streptavidin beads three times with wash buffer.

    • Add the cell lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.

    • Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant.

    • Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

Protocol 2: Downstream Analysis by Western Blot

Procedure:

  • Elution of Biotinylated Proteins:

    • After the final wash of the streptavidin beads, add 2X SDS-PAGE sample buffer containing 2 mM free biotin to the beads.

    • Boil the samples for 5-10 minutes to elute the captured proteins.

    • Centrifuge to pellet the beads and collect the supernatant.

  • SDS-PAGE and Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: Downstream Analysis by Mass Spectrometry

Procedure:

  • On-Bead Digestion:

    • After the final wash of the streptavidin beads, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce the proteins with DTT (10 mM) for 30 minutes at 56°C.

    • Alkylate with iodoacetamide (55 mM) for 20 minutes at room temperature in the dark.

    • Add trypsin (or another suitable protease) and incubate overnight at 37°C with shaking.

  • Peptide Elution and Desalting:

    • Centrifuge the tubes to pellet the beads and collect the supernatant containing the digested peptides.

    • Further elute any remaining peptides from the beads with a solution of 80% acetonitrile and 0.1% formic acid.[3]

    • Combine the eluates and desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a suitable database search algorithm.

Visualizations

experimental_workflow cluster_labeling Cell Surface Labeling cluster_processing Sample Processing cluster_analysis Downstream Analysis metabolic_labeling Metabolic Labeling with TCO-sugar biotinylation Biotinylation with This compound metabolic_labeling->biotinylation washing_1 Washing biotinylation->washing_1 lysis Cell Lysis & Protein Extraction washing_1->lysis pulldown Streptavidin Pulldown lysis->pulldown washing_2 Washing pulldown->washing_2 elution Elution washing_2->elution mass_spec Mass Spectrometry washing_2->mass_spec On-bead digestion western_blot Western Blot elution->western_blot

Caption: Experimental workflow for labeling and analysis of cell surface proteins.

TCR_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 recruits CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck Lck->CD3 P LAT LAT ZAP70->LAT P SLP76 SLP-76 LAT->SLP76 recruits PLCg1 PLCγ1 SLP76->PLCg1 activates PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Calcineurin Calcineurin Ca_release->Calcineurin activates NFkB NF-κB PKC->NFkB activates AP1 AP-1 Ras_MAPK->AP1 activates NFAT NFAT Calcineurin->NFAT dephosphorylates Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression NFkB->Gene_expression AP1->Gene_expression

Caption: T-Cell Receptor (TCR) signaling pathway leading to T-cell activation.

References

Application Notes and Protocols for Biotin-PEG8-Me-Tet in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-Me-Tet (Biotin-PEG8-Methyl-Tetrazine) is a versatile chemical probe designed for the selective labeling and visualization of biomolecules in living cells. This reagent is a cornerstone of a powerful two-step "pre-targeting" strategy that leverages bioorthogonal chemistry. This approach allows for the precise imaging of cellular components and processes with high specificity and minimal background, making it an invaluable tool for modern biological research and drug development.

The core of this technology lies in the highly efficient and specific inverse-electron-demand Diels-Alder cycloaddition reaction between the methyl-tetrazine (Me-Tet) moiety and a trans-cyclooctene (TCO) group.[1] In this method, a biomolecule of interest is first tagged with a TCO group through metabolic labeling, genetic encoding, or conjugation to an antibody. Subsequently, the cells are treated with this compound. The tetrazine group rapidly and specifically "clicks" with the TCO-tagged biomolecule, forming a stable covalent bond under physiological conditions without the need for toxic catalysts.[1]

The biotin component of the probe serves as a universal handle for detection. Following the click reaction, the biotinylated target can be visualized by incubating the cells with a fluorescently labeled streptavidin or avidin conjugate. The polyethylene glycol (PEG8) linker enhances the aqueous solubility of the probe and provides a flexible spacer, which minimizes steric hindrance and helps to preserve the natural function of the labeled biomolecule.

Principle of the Method

The experimental workflow for live-cell imaging using this compound follows a sequential, two-step labeling process:

  • Introduction of the TCO Handle: A trans-cyclooctene (TCO) group is introduced into the biomolecule of interest within the live cells. This can be achieved through several methods, including:

    • Metabolic Labeling: Cells are incubated with a TCO-modified precursor, such as a TCO-modified sugar, which is then metabolically incorporated into cellular structures like glycoproteins.

    • Genetic Tagging: A gene encoding the protein of interest is modified to include a sequence that incorporates an unnatural amino acid bearing a TCO group.

    • Antibody-Directed Labeling: A TCO-modified antibody specific to the target of interest is introduced to the cells.

  • Bioorthogonal Ligation and Detection:

    • After the incorporation of the TCO group, the cells are incubated with this compound. The methyl-tetrazine moiety of the probe reacts specifically and rapidly with the TCO group on the target biomolecule.

    • Following this "click" reaction, a fluorescently labeled streptavidin conjugate is added. The high-affinity interaction between biotin and streptavidin allows for the visualization of the target biomolecule using fluorescence microscopy.

Key Features and Applications

  • High Specificity and Biocompatibility: The bioorthogonal nature of the tetrazine-TCO reaction ensures minimal cross-reactivity with endogenous cellular components, leading to highly specific labeling. The reaction proceeds efficiently at physiological temperature and pH without the need for cytotoxic catalysts.[1]

  • Versatility: The biotin handle allows for a wide range of detection methods using various streptavidin or avidin conjugates, including different fluorophores, enzymes, or gold nanoparticles.[1]

  • Enhanced Solubility: The PEG8 linker improves the aqueous solubility of the reagent, facilitating its use in biological buffers.

  • Applications in Live-Cell Imaging:

    • Protein Trafficking and Internalization: Tracking the movement of cell surface receptors and other proteins.

    • Pulse-Chase Experiments: Monitoring the synthesis, localization, and degradation of biomolecules over time.

    • Drug-Target Engagement Studies: Visualizing the interaction of a drug candidate with its cellular target.

Quantitative Data Summary

The following tables summarize typical experimental parameters for live-cell imaging using biotin-tetrazine probes. While this data is based on the closely related Biotin-PEG4-Me-Tet, it provides a strong starting point for optimizing experiments with this compound.

ParameterTypical RangeConsiderations
TCO-Functionalized Probe Concentration 10 - 100 µMDependent on the specific probe and labeling efficiency.
This compound Concentration 1 - 50 µMLower concentrations are often sufficient due to fast reaction kinetics.
Incubation Time (Tetrazine Reaction) 5 - 60 minutesShorter times are often possible due to the rapid reaction rate.
Signal-to-Noise Ratio (SNR) HighCan be further optimized through careful washing steps and microscopy settings.
Cell Viability HighThe bioorthogonal nature of the reaction minimizes cytotoxicity.

Table 1: General Experimental Parameters.

ReagentRecommended ConcentrationIncubation Time
TCO-modified sugar (for metabolic labeling)25 - 50 µM24 - 72 hours
This compound10 µM15 - 30 minutes
Fluorescently-labeled StreptavidinVaries by manufacturer10 - 20 minutes

Table 2: Recommended Concentrations for Metabolic Labeling.

Experimental Protocols

Protocol 1: General Live-Cell Labeling and Imaging

This protocol provides a general workflow for labeling TCO-modified biomolecules in live cells with this compound followed by fluorescent detection.

Materials:

  • Live cells expressing or labeled with a TCO-containing molecule

  • This compound (stock solution in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • Hoechst 33342 or other nuclear stain (optional)

  • Imaging plates or coverslips

Procedure:

  • Cell Preparation: Culture cells on imaging plates or coverslips until they reach the desired confluency.

  • Introduction of TCO: Introduce the TCO group to the biomolecule of interest using an appropriate method (e.g., incubate with a TCO-labeled antibody or metabolically label with a TCO-modified precursor).

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unreacted TCO-containing probe.

  • This compound Incubation: Dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in pre-warmed cell culture medium. Incubate the cells with this solution for 15-30 minutes at 37°C.

  • Washing: Wash the cells two to three times with pre-warmed PBS to remove excess this compound.

  • Streptavidin Incubation: Dilute the fluorescently-labeled streptavidin to the recommended concentration in a suitable buffer (e.g., PBS with 1% BSA). Incubate the cells with this solution for 10-20 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound streptavidin.

  • Nuclear Staining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 according to the manufacturer's instructions.

  • Imaging: Replace the final wash buffer with fresh, pre-warmed imaging medium. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Protocol 2: Visualizing GPCR Internalization

This protocol details the use of this compound to visualize the internalization of a G-protein coupled receptor (GPCR) that has been metabolically labeled with a TCO-modified sugar.

Materials:

  • Live cells expressing the GPCR of interest

  • TCO-modified sugar analog (e.g., Ac₄ManNAc-TCO)

  • This compound

  • Fluorescently-labeled streptavidin

  • GPCR agonist

  • Complete cell culture medium

  • Live-cell imaging buffer

Procedure:

  • Metabolic Labeling: Add the TCO-modified sugar analog to the complete cell culture medium at a final concentration of 25-50 µM. Culture the cells in this medium for 24-72 hours to allow for metabolic incorporation into cell surface glycans of the GPCR.

  • Washing: Gently wash the cells three times with pre-warmed PBS.

  • This compound Labeling: Follow steps 4-9 from Protocol 1 to label the TCO-modified GPCRs and prepare the cells for imaging.

  • Baseline Imaging: Acquire initial fluorescence images of the cells to visualize the distribution of the labeled GPCR on the cell surface before stimulation.

  • GPCR Stimulation: To induce internalization, add a known agonist for the GPCR directly to the imaging buffer in the dish.

  • Time-Lapse Imaging: Immediately after adding the agonist, begin acquiring a time-lapse series of images to visualize the internalization and trafficking of the labeled receptors. Capture images every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis: Analyze the acquired images to quantify the change in fluorescence intensity at the plasma membrane versus intracellular vesicles over time.

Visualizations

experimental_workflow Experimental Workflow for Live Cell Imaging cluster_step1 Step 1: TCO Incorporation cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Detection Metabolic Labeling Metabolic Labeling Add this compound Add this compound Metabolic Labeling->Add this compound Genetic Tagging Genetic Tagging Genetic Tagging->Add this compound Antibody Labeling Antibody Labeling Antibody Labeling->Add this compound Wash Wash Add this compound->Wash Add Fluorescent Streptavidin Add Fluorescent Streptavidin Wash->Add Fluorescent Streptavidin Image Image Wash->Image Add Fluorescent Streptavidin->Wash

Caption: General workflow for live-cell imaging using this compound.

gpcr_internalization Visualization of GPCR Internalization cluster_cell_surface Cell Surface cluster_intracellular Intracellular GPCR-TCO GPCR with TCO Labeled GPCR Biotinylated GPCR GPCR-TCO->Labeled GPCR Click Reaction This compound This compound This compound->Labeled GPCR Visualized GPCR Fluorescently Labeled GPCR Labeled GPCR->Visualized GPCR Streptavidin Binding Fluorescent Streptavidin Fluorescent Streptavidin Fluorescent Streptavidin->Visualized GPCR Internalized GPCR Internalized Fluorescent GPCR Visualized GPCR->Internalized GPCR Agonist-Induced Internalization Endosome Endosome Internalized GPCR->Endosome

Caption: Signaling pathway for visualizing GPCR internalization.

References

Application of Biotin-PEG8-Me-Tetrazine in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-Me-Tetrazine is a state-of-the-art bioorthogonal labeling reagent that has become an invaluable tool in the field of quantitative proteomics. This reagent combines the high affinity of biotin for streptavidin with the rapid and highly specific reactivity of methyl-tetrazine (Me-Tet) towards trans-cyclooctene (TCO) modified biomolecules. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between Me-Tet and TCO is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for labeling proteins in complex biological samples such as cell lysates or even in living cells.[1]

The polyethylene glycol (PEG8) linker enhances the solubility of the reagent in aqueous buffers and extends the distance between biotin and the labeled protein, which can improve its accessibility for binding to streptavidin. These features make Biotin-PEG8-Me-Tetrazine a superior choice for a variety of quantitative proteomics applications, including activity-based protein profiling (ABPP), identification of post-translational modifications, and mapping of protein-protein interactions.

Principle of the Method

The core of this methodology lies in a two-step labeling and enrichment strategy. First, a protein of interest or a specific protein population is functionalized with a TCO group. This can be achieved through several methods, such as the metabolic incorporation of TCO-bearing unnatural amino acids or the use of chemical probes that target specific enzyme classes or post-translational modifications.

Subsequently, the TCO-labeled proteins are treated with Biotin-PEG8-Me-Tetrazine. The tetrazine moiety rapidly and covalently reacts with the TCO group, resulting in the stable biotinylation of the target proteins. The biotin tag then allows for the highly efficient enrichment of these proteins from the complex proteome using streptavidin-functionalized beads. Finally, the enriched proteins are digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

Applications in Quantitative Proteomics

  • Activity-Based Protein Profiling (ABPP): ABPP aims to identify the active members of an enzyme family in a given biological sample. This is achieved by using activity-based probes (ABPs) that consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag. By incorporating a TCO moiety into an ABP, researchers can specifically label active enzymes, which can then be captured using Biotin-PEG8-Me-Tetrazine and quantified by mass spectrometry.

  • Identification of Post-Translational Modifications (PTMs): PTMs play a crucial role in regulating protein function. Chemical probes designed to react with specific PTMs can be synthesized with a TCO handle. This allows for the selective enrichment and identification of proteins carrying the PTM of interest after reaction with Biotin-PEG8-Me-Tetrazine.

  • Protein-Protein Interaction Studies: Proximity-labeling techniques, such as BioID, can be adapted using TCO-functionalized bait proteins. Proteins in close proximity to the bait will be "tagged" with TCO and subsequently biotinylated with Biotin-PEG8-Me-Tetrazine, enabling the identification of interaction partners.

  • Target Identification for Drug Discovery: To identify the cellular targets of a drug, the drug molecule can be modified with a TCO group. Upon administration to cells or cell lysates, the drug will bind to its target proteins. These drug-protein complexes can then be captured using Biotin-PEG8-Me-Tetrazine and identified by mass spectrometry.

Quantitative Data Presentation

The following table represents a typical quantitative dataset obtained from a proteomics experiment using a biotin-tetrazine probe for the enrichment of TCO-labeled proteins. The data showcases the label-free quantification (LFQ) intensities of identified proteins across different experimental conditions.

Protein AccessionGene NameDescriptionLFQ Intensity (Control)LFQ Intensity (Treated)Fold Change (Treated/Control)p-value
P00533EGFREpidermal growth factor receptor1.2E+103.6E+103.00.001
P62258GRB2Growth factor receptor-bound protein 28.5E+092.1E+102.50.005
P27361SOS1Son of sevenless homolog 15.1E+091.3E+102.50.008
Q07889SHC1SHC-transforming protein 17.9E+091.8E+102.30.012
P42336MAPK3Mitogen-activated protein kinase 34.3E+099.9E+092.30.015
P28482MAPK1Mitogen-activated protein kinase 16.2E+091.4E+102.20.018

Experimental Protocols

Protocol 1: Labeling of TCO-Modified Proteins in Cell Lysate
  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Labeling with Biotin-PEG8-Me-Tetrazine:

    • To the cell lysate containing TCO-modified proteins, add Biotin-PEG8-Me-Tetrazine to a final concentration of 100-200 µM.

    • Incubate for 1-2 hours at room temperature with gentle rotation.

Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin Beads
  • Bead Preparation:

    • Resuspend streptavidin magnetic beads and transfer the desired amount to a new tube.

    • Wash the beads three times with lysis buffer.

  • Protein Enrichment:

    • Add the cell lysate containing biotinylated proteins to the washed streptavidin beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

    • Pellet the beads using a magnetic stand and discard the supernatant.

  • Washing:

    • Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:

      • Wash Buffer 1: Lysis buffer

      • Wash Buffer 2: 1 M KCl

      • Wash Buffer 3: 0.1 M Na2CO3

      • Wash Buffer 4: 2 M Urea in 10 mM Tris-HCl, pH 8.0

      • Wash Buffer 5: Lysis buffer

Protocol 3: On-Bead Digestion and Sample Preparation for LC-MS/MS
  • Reduction and Alkylation:

    • Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C with shaking.

  • Peptide Collection and Desalting:

    • Pellet the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin tips according to the manufacturer's protocol.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.

    • Analyze the peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Bioorthogonal Labeling cluster_enrichment Enrichment cluster_ms_prep Mass Spectrometry Preparation cluster_analysis Analysis a TCO-functionalized Proteome b Cell Lysis & Protein Extraction a->b c Incubation with Biotin-PEG8-Me-Tetrazine b->c d Streptavidin Bead Pulldown c->d e Washing Steps d->e f On-Bead Digestion (Trypsin) e->f g Peptide Desalting f->g h LC-MS/MS Analysis g->h i Quantitative Data Analysis h->i

Caption: Experimental workflow for quantitative proteomics using Biotin-PEG8-Me-Tetrazine.

egfr_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Recruitment SOS1 SOS1 GRB2->SOS1 TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TranscriptionFactors Translocation & Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Simplified EGFR signaling pathway that can be interrogated using Biotin-PEG8-Me-Tetrazine.

References

Application Note: Biotin-PEG8-Me-Tet for Affinity Purification of Protein Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions is fundamental to understanding cellular processes in both healthy and diseased states. Affinity purification coupled with mass spectrometry (AP-MS) has emerged as a powerful technique for the identification of protein complexes.[1][2] This application note describes a method for the affinity purification of protein complexes using Biotin-PEG8-Me-Tet, a versatile tool that leverages the high specificity of bioorthogonal chemistry and the strong affinity of the biotin-streptavidin interaction.[3][4]

The described methodology involves the metabolic incorporation of a trans-cyclooctene (TCO)-bearing unnatural amino acid into a protein of interest. This is followed by a highly efficient and specific inverse electron-demand Diels-Alder (iEDDA) "click" reaction with this compound.[5] The resulting biotinylated protein complex can then be effectively captured using streptavidin-based affinity resins. The polyethylene glycol (PEG8) spacer reduces steric hindrance and enhances the accessibility of the biotin moiety for binding. This method offers a robust workflow for the isolation and subsequent identification of protein interaction partners.

Principle of the Method

The workflow is initiated by metabolically labeling proteins with a non-canonical amino acid containing a trans-cyclooctene (TCO) group, a strained alkene. This is achieved by introducing the TCO-amino acid into the cellular protein synthesis machinery. The TCO-labeled protein of interest, along with its interacting partners, is then captured from the cell lysate.

The subsequent step involves the bioorthogonal ligation of the TCO group with the methyl-tetrazine moiety of the this compound probe. This reaction is extremely fast and specific, proceeding readily in complex biological milieux. The final stage is the affinity purification of the now biotinylated protein complex using streptavidin-conjugated beads, which exhibit an exceptionally high affinity for biotin. The enriched protein complexes can then be eluted and analyzed by mass spectrometry to identify the constituent proteins.

Visualization of the Workflow and Signaling Pathway

experimental_workflow cluster_cell In Vivo Labeling cluster_lysate Cell Lysis & Ligation cluster_purification Affinity Purification & Analysis tco_aa TCO-Amino Acid Metabolic Incorporation protein_complex Protein of Interest (TCO-labeled) + Interacting Partners tco_aa->protein_complex Protein Synthesis cell_lysis Cell Lysis protein_complex->cell_lysis biotin_tet This compound Addition cell_lysis->biotin_tet Lysate ligation Bioorthogonal Ligation (iEDDA Reaction) biotin_tet->ligation biotinylated_complex Biotinylated Protein Complex ligation->biotinylated_complex capture Capture biotinylated_complex->capture streptavidin_beads Streptavidin Beads streptavidin_beads->capture wash Wash Steps capture->wash elution Elution wash->elution ms_analysis LC-MS/MS Analysis elution->ms_analysis

Caption: Experimental workflow for affinity purification using this compound.

Materials and Reagents

  • Cell Culture: Mammalian cell line of choice, appropriate cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS.

  • Metabolic Labeling: TCO-L-lysine (or other suitable TCO-amino acid).

  • Lysis: RIPA buffer or other suitable lysis buffer, protease and phosphatase inhibitor cocktails.

  • Biotinylation: this compound.

  • Affinity Purification: Streptavidin-coated magnetic beads or agarose resin.

  • Wash Buffers: Lysis buffer, high-salt wash buffer, low-salt wash buffer.

  • Elution: Biotin solution or on-bead digestion buffer (e.g., ammonium bicarbonate with trypsin).

  • Analysis: SDS-PAGE gels, Coomassie stain or silver stain, mass spectrometry equipment.

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with TCO-Amino Acid
  • Cell Seeding: Seed mammalian cells on a 15 cm dish to reach 70-80% confluency on the day of the experiment.

  • Amino Acid Starvation: On the day of the experiment, gently wash the cells twice with pre-warmed PBS. Replace the standard medium with a lysine-free medium and incubate for 1 hour to deplete endogenous lysine pools.

  • Metabolic Labeling: Supplement the lysine-free medium with TCO-L-lysine to a final concentration of 50-100 µM. Incubate the cells for 4-16 hours to allow for incorporation of the TCO-amino acid into newly synthesized proteins.

  • Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. Scrape the cells in PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.

Protocol 2: Cell Lysis and Protein Extraction
  • Lysis: Resuspend the cell pellet in 1 mL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 3: Bioorthogonal Ligation with this compound
  • Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Ligation Reaction: To the clarified cell lysate (e.g., 1 mg of total protein), add the this compound stock solution to a final concentration of 100 µM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

Protocol 4: Affinity Purification of Biotinylated Protein Complexes
  • Bead Preparation: Resuspend the streptavidin-coated magnetic beads and wash them three times with lysis buffer according to the manufacturer's instructions.

  • Binding: Add the washed beads to the lysate containing the biotinylated protein complexes. Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with:

    • Lysis buffer (3 times)

    • High-salt buffer (e.g., lysis buffer with 500 mM NaCl) (2 times)

    • Low-salt buffer (e.g., lysis buffer without NaCl) (2 times)

  • Elution: Elute the bound protein complexes from the beads using one of the following methods:

    • Competitive Elution: Incubate the beads with an excess of free biotin (2-10 mM) in an appropriate buffer for 30-60 minutes at room temperature.

    • On-Bead Digestion: For mass spectrometry analysis, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C.

Data Presentation

The following tables present representative data for the affinity purification of a hypothetical protein complex using this compound.

Table 1: Protein Yield at Different Stages of Purification

Purification StepTotal Protein (mg)
Clarified Cell Lysate5.0
Post-Ligation Lysate4.9
Eluted Protein Complex0.05

Table 2: Mass Spectrometry Analysis of Eluted Protein Complex

Protein IDProtein NameSpectral CountsFold Enrichment (vs. Control)
P12345Bait Protein15250.3
Q67890Interacting Protein A8745.8
R24680Interacting Protein B4530.2
S13579Non-specific Binder51.2

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield of Purified Complex Inefficient metabolic labeling.Optimize concentration of TCO-amino acid and incubation time.
Incomplete ligation reaction.Increase concentration of this compound or extend incubation time.
Harsh lysis or wash conditions.Use a milder lysis buffer and optimize wash buffer compositions.
High Background of Non-specific Proteins Insufficient washing.Increase the number of wash steps or the stringency of the wash buffers.
Non-specific binding to beads.Pre-clear the lysate with unconjugated beads before adding streptavidin beads.

Conclusion

The use of this compound in conjunction with metabolic labeling provides a highly specific and efficient method for the affinity purification of protein complexes. The bioorthogonal nature of the tetrazine-TCO ligation ensures minimal off-target labeling, leading to cleaner pulldowns and more reliable identification of protein-protein interactions. This approach is a valuable tool for researchers in basic science and drug discovery seeking to elucidate the composition and dynamics of protein interaction networks.

reaction_mechanism cluster_reactants Reactants cluster_product Product protein_tco Protein-TCO biotinylated_protein Biotinylated Protein protein_tco->biotinylated_protein iEDDA Reaction biotin_tet This compound biotin_tet->biotinylated_protein

Caption: Bioorthogonal ligation of a TCO-labeled protein with this compound.

References

Application Note and Protocol: Biotin-PEG8-Me-Tetrazine Conjugation to TCO-Modified Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of Biotin-PEG8-Methyl-Tetrazine (Biotin-PEG8-Me-Tetrazine) to a Trans-Cyclooctene (TCO)-modified antibody. This bioconjugation technique utilizes the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the tetrazine and TCO moieties.[1][2] This "click chemistry" approach offers rapid reaction kinetics, high specificity, and the ability to perform conjugations under mild, physiological conditions without the need for cytotoxic catalysts.[1][3] The inclusion of a hydrophilic PEG8 spacer enhances the solubility of the biotinylation reagent and minimizes steric hindrance.[4]

This protocol is designed for applications requiring the biotinylation of antibodies for subsequent detection, purification, or assay development, such as in the creation of antibody-drug conjugates (ADCs) or reagents for immunoassays like ELISA and Western blotting.

Principle of the Reaction

The core of this protocol is the iEDDA reaction, a rapid and irreversible [4+2] cycloaddition between the electron-poor methyl-tetrazine ring of the biotinylation reagent and the strained, electron-rich trans-cyclooctene group on the modified antibody. This highly selective click chemistry reaction proceeds efficiently in aqueous buffers and does not interfere with other functional groups typically found in biological molecules.

Materials and Equipment

  • TCO-modified antibody (in an amine-free buffer, e.g., PBS)

  • Biotin-PEG8-Me-Tetrazine

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • UV-Vis Spectrophotometer

  • Optional: HABA (2-(4'-hydroxyazobenzene-2-carboxylic acid)) and Avidin for biotin quantification

Experimental Protocols

Protocol 1: Preparation of Reagents
  • TCO-Modified Antibody:

    • Ensure the TCO-modified antibody is in an amine-free buffer, such as PBS. If the buffer contains primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.

    • Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.

  • Biotin-PEG8-Me-Tetrazine Stock Solution:

    • Allow the vial of Biotin-PEG8-Me-Tetrazine to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the Biotin-PEG8-Me-Tetrazine in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.

Protocol 2: Biotin-PEG8-Me-Tetrazine Conjugation to TCO-Modified Antibody
  • Initiate the Ligation Reaction:

    • Add a 1.1 to 2.0 molar excess of the Biotin-PEG8-Me-Tetrazine stock solution to the TCO-modified antibody solution. A slight molar excess of the tetrazine reagent is recommended to ensure complete labeling.

    • Gently mix the reactants by pipetting or vortexing at a low speed.

  • Incubation:

    • Incubate the reaction mixture for 30 to 60 minutes at room temperature (20-25°C). For sensitive biomolecules, the reaction can be performed at 4°C, but the incubation time may need to be extended.

    • The progress of the reaction can be visually monitored by the disappearance of the characteristic pink or red color of the tetrazine.

Protocol 3: Purification of the Biotinylated Antibody
  • Removal of Excess Reagent:

    • Following the incubation period, remove any unreacted Biotin-PEG8-Me-Tetrazine using a desalting column according to the manufacturer's instructions. Size-exclusion chromatography is also a suitable method for purification.

    • For many applications where only a slight excess of the biotinylating reagent is used, purification may not be strictly necessary.

  • Storage:

    • Store the purified biotinylated antibody at 4°C for short-term use or at -20°C to -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Characterization of the Biotinylated Antibody

The success of the biotinylation can be confirmed and quantified using several methods:

  • SDS-PAGE: A slight increase in the molecular weight of the biotinylated antibody may be observable.

  • Mass Spectrometry: To determine the precise mass of the conjugate and calculate the biotin-to-antibody ratio.

  • Western Blot or ELISA: Use a streptavidin-HRP conjugate to detect the incorporated biotin.

  • HABA Assay: This colorimetric assay can be used to estimate the molar ratio of biotin conjugated to the antibody. The assay is based on the displacement of HABA from the HABA-avidin complex by the biotinylated antibody, which leads to a decrease in absorbance at 500 nm.

Quantitative Data Summary

The degree of biotinylation, often referred to as the biotin-to-antibody ratio, is a critical parameter that can influence the performance of the conjugate in downstream applications. This ratio can be controlled by adjusting the molar excess of the Biotin-PEG8-Me-Tetrazine used in the conjugation reaction.

Molar Excess of Biotin-PEG8-Me-TetrazineTypical Biotin-to-Antibody Ratio
1.1x1 - 2
1.5x2 - 4
2.0x3 - 6
5.0x5 - 10

Note: These are typical ranges and the actual biotin-to-antibody ratio should be determined experimentally for each specific antibody and reaction condition.

Troubleshooting

IssuePotential CauseRecommended Solution
Low Labeling Efficiency Insufficient molar excess of Biotin-PEG8-Me-Tetrazine.Increase the molar ratio of the biotinylation reagent (e.g., to 2.0x or higher).
Inactive TCO groups on the antibody.Ensure the TCO-modified antibody has been stored correctly and is active.
Reaction time is too short.Increase the incubation time.
Precipitation of Antibody High concentration of organic solvent from the stock solution.Use a more concentrated stock solution to minimize the volume of organic solvent added.
The antibody is not stable under the reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C).

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis cluster_product Final Product tco_ab TCO-Modified Antibody (1-5 mg/mL) reaction Mix Antibody and Biotin Reagent (1.1-2.0x molar excess of biotin) Incubate 30-60 min at RT tco_ab->reaction biotin_reagent Biotin-PEG8-Me-Tetrazine Stock (1-10 mM in DMSO) biotin_reagent->reaction purify Purify via Desalting Column or SEC reaction->purify characterize Characterize Conjugate (SDS-PAGE, MS, HABA Assay) purify->characterize final_product Biotinylated Antibody characterize->final_product

Caption: Experimental workflow for biotinylating a TCO-modified antibody.

signaling_pathway cluster_reaction iEDDA Reaction antibody TCO-Modified Antibody cycloaddition [4+2] Cycloaddition antibody->cycloaddition TCO tetrazine Biotin-PEG8-Me-Tetrazine tetrazine->cycloaddition Tetrazine n2_release N₂ Release cycloaddition->n2_release Diels-Alder Adduct biotinylated_antibody Biotinylated Antibody Conjugate n2_release->biotinylated_antibody Stable Conjugate

Caption: Reaction mechanism of TCO-tetrazine ligation.

References

Application Notes and Protocols for Biotin-PEG8-Me-Tet in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-Me-Tet is a versatile bioorthogonal labeling reagent designed for the specific and efficient biotinylation of biomolecules in complex biological systems. This reagent features a methyltetrazine (Me-Tet) moiety that undergoes a rapid and highly selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) group. The inclusion of an eight-unit polyethylene glycol (PEG8) spacer enhances aqueous solubility and minimizes steric hindrance, ensuring efficient labeling of target molecules. These characteristics make this compound an invaluable tool for various applications in fluorescence microscopy, including the study of protein trafficking, receptor dynamics, and protein-protein interactions.

Principle of Bioorthogonal Labeling

The core of this technology lies in the "click chemistry" reaction between the tetrazine and TCO moieties. This bioorthogonal reaction is exceptionally fast and specific, proceeding efficiently under physiological conditions without interfering with native biological processes. The workflow typically involves two steps:

  • Metabolic or Genetic Incorporation of the TCO Moiety: The TCO group is introduced into a specific biomolecule of interest. This can be achieved through metabolic labeling with unnatural sugars or amino acids bearing a TCO group, or by genetic encoding of a TCO-containing unnatural amino acid.

  • Specific Labeling with this compound: The this compound reagent is then introduced, and the tetrazine group selectively "clicks" onto the TCO-tagged biomolecule, resulting in its biotinylation. The biotinylated molecule can then be detected using fluorescently labeled streptavidin or avidin conjugates.

Quantitative Data

The efficiency of the tetrazine-TCO ligation is a key factor for successful labeling experiments. The following table summarizes important quantitative parameters for this bioorthogonal reaction. (Note: Data presented is based on typical tetrazine-TCO reactions and may vary slightly depending on the specific molecular context and reaction conditions.)

ParameterValueReference
Second-Order Rate Constant (k) > 10³ M⁻¹s⁻¹[1]
Optimal Concentration of Biotin-PEG-Tetrazine 25-100 µM[2]
Optimal Concentration of TCO-modified substrate 25-50 µM[2]
Typical Incubation Time 30-60 minutes[2]
Reaction Temperature Room Temperature to 37°C[2]
pH Range 6.5 - 7.5
Signal-to-Noise Ratio Enhancement Up to 20-fold increase upon reaction

Experimental Protocols

Protocol 1: Labeling of TCO-Modified Cell Surface Proteins for Fluorescence Microscopy

This protocol describes the labeling of cell surface proteins that have been metabolically engineered to display TCO groups.

Materials:

  • Cells expressing TCO-modified surface proteins

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 647)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Preparation: Culture cells expressing the TCO-tagged protein of interest on glass coverslips to the desired confluency.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove media components.

  • Biotinylation Reaction:

    • Dilute the this compound stock solution in PBS to a final concentration of 50 µM.

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): If intracellular targets are to be stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites by incubating the cells with 1% BSA in PBS for 30 minutes.

  • Fluorescent Labeling:

    • Dilute the fluorescently labeled streptavidin in blocking buffer to the manufacturer's recommended concentration.

    • Incubate the cells with the streptavidin solution for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the samples using a fluorescence microscope with the appropriate filter sets.

Diagrams

G cluster_workflow Bioorthogonal Labeling Workflow A Metabolic or Genetic Incorporation of TCO B TCO-Expressing Biomolecule A->B C Addition of this compound B->C Introduction of Labeling Reagent D Bioorthogonal Click Reaction (iEDDA Cycloaddition) C->D E Biotinylated Biomolecule D->E Specific & Rapid Ligation F Addition of Fluorescent Streptavidin Conjugate E->F G Fluorescently Labeled Biomolecule F->G High-Affinity Binding H Fluorescence Microscopy G->H

Caption: Experimental workflow for bioorthogonal labeling.

Application in Studying GPCR Signaling

This compound can be a powerful tool to study the dynamics of G-protein coupled receptors (GPCRs). By genetically encoding a TCO-containing unnatural amino acid into a specific site of a GPCR, researchers can track the receptor's movement, internalization, and interaction with other proteins upon ligand binding.

G cluster_gpcr GPCR Signaling Pathway cluster_labeling Bioorthogonal Labeling ligand Ligand gpcr GPCR with TCO tag ligand->gpcr Binding g_protein G-Protein (αβγ) gpcr->g_protein Activation arrestin β-Arrestin gpcr->arrestin Recruitment streptavidin Fluorescent Streptavidin gpcr->streptavidin Binding ac Adenylyl Cyclase g_protein->ac Activation camp cAMP ac->camp Production pka Protein Kinase A camp->pka Activation downstream Downstream Cellular Responses pka->downstream internalization Receptor Internalization arrestin->internalization biotin_tet This compound biotin_tet->gpcr Click Reaction

Caption: GPCR signaling and bioorthogonal labeling.

This diagram illustrates a simplified GPCR signaling cascade. The GPCR, tagged with a TCO group, can be specifically labeled with this compound and a fluorescent streptavidin conjugate. This allows for the visualization of the receptor at the cell surface and tracking its internalization upon ligand binding and β-arrestin recruitment. This approach provides a powerful method to study receptor trafficking and desensitization with high specificity.

References

Application Notes and Protocols for Biotin-PEG8-Me-Tet in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-Me-Tet (Biotin-PEG8-Methyl-Tetrazine) is a bioorthogonal labeling reagent that enables the selective and efficient biotinylation of biomolecules for subsequent detection, purification, and quantification by mass spectrometry. This reagent combines the high affinity of biotin for streptavidin with the rapid and specific kinetics of the inverse-electron-demand Diels-Alder (iEDDA) reaction. The methyltetrazine moiety reacts specifically with a trans-cyclooctene (TCO) group, a bioorthogonal handle that can be introduced into proteins, peptides, or other biomolecules. The hydrophilic polyethylene glycol (PEG8) spacer enhances solubility in aqueous buffers and reduces steric hindrance, facilitating efficient labeling and subsequent enrichment.

The iEDDA "click chemistry" reaction between methyltetrazine and TCO is exceptionally fast and proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in complex biological systems, including living cells.[1][2] This powerful combination of features makes this compound an invaluable tool for a wide range of applications in proteomics and drug discovery, such as activity-based protein profiling (ABPP), identification of protein-protein interactions, and target validation.[1][3]

Principle of the Workflow

The general workflow for using this compound in a mass spectrometry-based proteomics experiment involves a multi-step process. First, a TCO group is incorporated into the target biomolecules. This can be achieved through various methods, such as metabolic labeling with unnatural amino acids containing a TCO moiety or by chemical modification of the biomolecule of interest.[1] Following this, the TCO-labeled biomolecules are reacted with this compound. The highly specific and rapid iEDDA reaction results in the covalent attachment of the biotin tag to the target molecules.

Once biotinylated, the labeled molecules can be enriched from a complex mixture, such as a cell lysate, using streptavidin-conjugated magnetic beads. After extensive washing to remove non-specifically bound proteins, the enriched biotinylated proteins are typically eluted from the beads, digested into peptides using a protease like trypsin, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies and quantifies the peptides, allowing for the identification and relative or absolute quantification of the originally labeled proteins.

Key Quantitative Data

The efficiency of the tetrazine-TCO ligation is a critical factor in the successful application of this compound. The second-order rate constants for this reaction are among the fastest known for bioorthogonal reactions, ensuring rapid and complete labeling even at low concentrations of reactants.

ReactantsSecond-Order Rate Constant (k) (M⁻¹s⁻¹)
Methyltetrazine and trans-cyclooctene (TCO)> 800
Hydrogen-substituted tetrazine and TCOup to 30,000
3,6-diaryl-tetrazine and TCOSlower than mono-substituted tetrazines
Tetrazine and norborneneSlower than TCO

Table adapted from BenchChem technical guide.

Experimental Protocols

Protocol 1: Labeling of TCO-Modified Proteins with this compound

This protocol describes the general procedure for labeling a protein that has been previously functionalized with a TCO group.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other suitable non-amine-containing buffer.

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the TCO-modified protein with the Reaction Buffer.

  • Click Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. Gently mix the reactants.

  • Incubation: Incubate the reaction mixture for 30 to 120 minutes at room temperature (20-25°C). For temperature-sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours). The progress of the reaction can often be visually monitored by the disappearance of the pink/red color of the tetrazine.

  • Purification (Optional): If necessary, remove unreacted this compound using a desalting column (e.g., PD-10) or dialysis, depending on the protein size and downstream application.

Protocol 2: Enrichment of Biotinylated Proteins and Preparation for Mass Spectrometry

This protocol outlines the enrichment of biotinylated proteins from a complex mixture and their subsequent on-bead digestion for LC-MS/MS analysis.

Materials:

  • Cell lysate containing biotinylated proteins

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer 1: 0.1% NP-40 in PBS

  • Wash Buffer 2: 6 M Urea in water

  • Wash Buffer 3: LC-MS grade water

  • Reduction Buffer: 10 mM DTT in 50 mM Ammonium Bicarbonate (AmBic)

  • Alkylation Buffer: 55 mM Iodoacetamide in 50 mM AmBic

  • Trypsin solution (mass spectrometry grade)

  • Quenching Solution: 1% Formic Acid

Procedure:

  • Bead Incubation: Add streptavidin-conjugated magnetic beads to the cell lysate and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated proteins.

  • Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:

    • Three times with Wash Buffer 1

    • Twice with Wash Buffer 2

    • Three times with Wash Buffer 3

  • On-Bead Digestion:

    • Reduction: Resuspend the beads in Reduction Buffer and incubate at 37°C for 30 minutes.

    • Alkylation: Pellet the beads, remove the supernatant, and resuspend in Alkylation Buffer. Incubate in the dark at room temperature for 20 minutes.

    • Digestion: Wash the beads twice with 50 mM AmBic. Resuspend the beads in 50 mM AmBic containing trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.

  • Peptide Elution and Cleanup:

    • Pellet the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptide solution with Quenching Solution to stop the digestion.

    • Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Biotinylated Peptides

This protocol provides representative parameters for the analysis of biotinylated peptides by LC-MS/MS.

Instrumentation:

  • High-resolution Orbitrap mass spectrometer (e.g., Q Exactive HF) coupled to a nano-flow liquid chromatography system (e.g., Easy-nLC 1200).

LC-MS/MS Parameters:

  • Column: 35-cm homemade analytical column with a pre-column.

  • Mobile Phase A: 2% Acetonitrile (ACN), 0.1% Formic Acid (FA) in water.

  • Mobile Phase B: 95% ACN, 0.1% FA in water.

  • Gradient: A 60-90 minute gradient with an increasing concentration of Mobile Phase B. For example: 3-8% B over 3 min, 8-27% B over 37 min, 27-42% B over 12 min, followed by a wash and re-equilibration.

  • Flow Rate: 300 nL/min.

  • MS1 (Full Scan):

    • Mass Range: 400-1800 m/z

    • Resolution: 60,000

    • AGC Target: 3e6

    • Maximum Injection Time: 75 ms

  • MS2 (Tandem MS):

    • TopN: 12 most intense precursors

    • Resolution: 15,000

    • Isolation Window: 1.6 m/z

    • Collision Energy: NCE 27

  • Data Analysis: Search the raw data against a relevant protein database using software such as MaxQuant or Sequest. Include variable modifications for methionine oxidation and biotinylation on relevant amino acids (e.g., lysine, N-terminus).

Visualizations

G cluster_workflow General Mass Spectrometry Workflow tco_labeling TCO Labeling of Target Biomolecule click_reaction Click Reaction with This compound tco_labeling->click_reaction iEDDA enrichment Streptavidin Enrichment of Biotinylated Proteins click_reaction->enrichment High Affinity Interaction digestion On-Bead Digestion to Peptides enrichment->digestion Protease lcms LC-MS/MS Analysis digestion->lcms Peptide Identification & Quantification G cluster_pathway Example Application: Kinase Target Identification probe TCO-modified Kinase Inhibitor lysate Cell Lysate probe->lysate Incubate biotin_tet This compound lysate->biotin_tet Add Reagent labeled_kinases Biotinylated Kinase Targets biotin_tet->labeled_kinases Click Reaction enrich Streptavidin Pull-down labeled_kinases->enrich ms Mass Spectrometry (Target ID & Quantification) enrich->ms

References

Application Notes and Protocols for Biotin-PEG8-Me-Tet in Immunoprecipitation and Pull-Down Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of protein-protein interactions is fundamental to understanding cellular processes and is a cornerstone of drug discovery. Immunoprecipitation (IP) and pull-down assays are powerful techniques for isolating specific proteins and their binding partners. The use of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between methyltetrazine (Me-Tet) and trans-cyclooctene (TCO), has revolutionized these assays by offering exceptional speed, specificity, and biocompatibility.[1][2]

Biotin-PEG8-Me-Tet is a key reagent in this methodology. It combines the highly reactive methyltetrazine moiety with biotin, a small molecule with an extraordinarily high affinity for streptavidin. The polyethylene glycol (PEG8) linker is hydrophilic, increasing the reagent's solubility and providing a flexible spacer to minimize steric hindrance.[3] This reagent allows for the efficient biotinylation of TCO-modified proteins and their interaction complexes, enabling their subsequent capture and analysis.

This document provides detailed protocols for utilizing this compound in immunoprecipitation and pull-down assays, along with key quantitative data and workflow visualizations to guide researchers in their experimental design. The methodology is catalyst-free, proceeds rapidly under physiological conditions, and is highly selective, avoiding side reactions with other functional groups present in biological samples.[1][2]

Data Presentation

The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions discovered to date. This rapid kinetics is crucial for efficiently labeling biomolecules at low concentrations. The table below summarizes key quantitative parameters for this reaction.

ParameterValueConditionsSource
Second-Order Rate Constant (k) 1 - 1 x 10⁶ M⁻¹s⁻¹General range for TCO-tetrazine reactions.
up to 30,000 M⁻¹s⁻¹Hydrogen-substituted tetrazines with TCO.
~1000 M⁻¹s⁻¹Methyl-substituted tetrazines with TCO.
Reaction pH 6.0 - 9.0Optimal range in PBS buffer.
Reaction Temperature Room Temperature (or 4°C, 37°C)Reaction is efficient across a range of temperatures.
Reaction Time (Protein Conjugation) 30 minutes - 2 hoursDependent on reactant concentrations.
Molar Excess (TCO-NHS ester to Protein) 20-foldFor labeling 1-10 mg/mL protein.
Molar Excess (Tetrazine to TCO-protein) 1.05 - 1.5 molar equivalentsFor efficient ligation.

Experimental Workflows and Signaling Pathways

Logical Relationship of the Core Components

Core_Components TCO Trans-cyclooctene (TCO) (Bioorthogonal Handle) Reaction iEDDA Click Reaction (Fast & Specific) TCO->Reaction Reacts with MeTet This compound (Biotinylation Reagent) MeTet->Reaction Streptavidin Streptavidin (Capture Agent) Binding High-Affinity Binding Streptavidin->Binding Captures Reaction->Binding Forms Biotinylated Complex

Caption: Core components and their interactions in the workflow.

Experimental Workflow for Pull-Down Assay

Pull_Down_Workflow cluster_bait_prep 1. Bait Preparation cluster_interaction 2. Interaction cluster_biotinylation 3. Biotinylation cluster_capture 4. Capture & Analysis Bait Bait Protein TCO_Bait TCO-labeled Bait Protein Bait->TCO_Bait Labeling TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Bait Complex TCO-Bait-Prey Complex TCO_Bait->Complex Incubate Lysate Cell Lysate (with Prey Proteins) Lysate->Complex Biotin_Complex Biotinylated Complex Complex->Biotin_Complex Click Reaction Biotin_Tet This compound Biotin_Tet->Biotin_Complex Captured_Complex Captured Complex on Beads Biotin_Complex->Captured_Complex Binding Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Captured_Complex Elution Elution Captured_Complex->Elution Analysis Analysis (e.g., MS) Elution->Analysis

Caption: Step-by-step workflow for a TCO-tetrazine based pull-down assay.

Experimental Protocols

Protocol 1: TCO-Labeling of Bait Protein

This protocol describes the functionalization of a purified bait protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative. This is the first step in preparing the bait for the pull-down or immunoprecipitation assay.

Materials:

  • Purified bait protein (1-5 mg/mL)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • TCO-PEGn-NHS Ester (dissolved in anhydrous DMSO or DMF to 10 mM immediately before use)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns

Procedure:

  • Buffer Exchange: If the protein solution contains primary amines (e.g., Tris), exchange the buffer to PBS using a spin desalting column.

  • Prepare Reactants: Allow the TCO-PEGn-NHS ester vial to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.

  • Labeling Reaction: Add a 20-fold molar excess of the 10 mM TCO-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice with gentle mixing.

  • Quench Reaction: Stop the labeling reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.

  • Purification: Remove excess, non-reacted TCO reagent by passing the solution through a spin desalting column equilibrated with the desired buffer for the subsequent interaction assay (e.g., cell lysis buffer without detergents).

  • Confirmation (Optional): The degree of labeling can be determined by mass spectrometry.

  • Storage: The TCO-labeled protein is now ready for use or can be stored at 4°C for short-term or -80°C for long-term storage.

Protocol 2: Pull-Down Assay Using TCO-Bait and this compound

This protocol details the use of a TCO-labeled bait protein to capture interacting "prey" proteins from a cell lysate, followed by biotinylation and purification.

Materials:

  • TCO-labeled Bait Protein (from Protocol 1)

  • Cells of interest

  • Lysis Buffer (e.g., RIPA buffer, or a milder buffer like Triton X-100 based buffer, compatible with protein interactions)

  • Protease and phosphatase inhibitor cocktails

  • This compound (dissolved in DMSO or water)

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer (e.g., Lysis buffer with adjusted salt/detergent concentrations)

  • Elution Buffer (e.g., SDS-PAGE sample buffer for mass spectrometry, or a non-denaturing buffer with high biotin concentration)

Procedure:

  • Cell Lysis:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors for 30 minutes on ice.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Interaction (Bait-Prey Binding):

    • Add the TCO-labeled bait protein to the clarified cell lysate. As a negative control, add an equal amount of a non-relevant TCO-labeled protein or buffer alone.

    • Incubate for 1-3 hours at 4°C with gentle rotation to allow the formation of bait-prey complexes.

  • Bioorthogonal Biotinylation:

    • Add this compound to the lysate to a final concentration of 50-100 µM.

    • Incubate the reaction for 1 hour at room temperature with gentle rotation. The reaction progress can sometimes be monitored by the disappearance of the pink/red color of the tetrazine.

  • Capture of Biotinylated Complexes:

    • Prepare the streptavidin beads by washing them three times with Lysis Buffer.

    • Add the prepared beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated complexes.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specific binders. The stringency of the washes (salt and detergent concentration) may need to be optimized.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the captured proteins from the beads. For analysis by mass spectrometry, this is typically done by resuspending the beads in 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Downstream Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.

    • For identification of unknown interaction partners, perform on-bead digestion followed by mass spectrometry analysis.

Protocol 3: Immunoprecipitation (IP) using a TCO-modified Antibody

This protocol adapts the workflow for immunoprecipitation, where the "bait" is a TCO-labeled antibody specific to a target antigen.

Procedure:

  • Antibody Labeling: Label your primary antibody with TCO using the method described in Protocol 1 . Ensure the labeling process does not compromise antigen binding.

  • Antigen Immunoprecipitation:

    • Add the TCO-labeled antibody to a clarified cell lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form antigen-antibody complexes.

  • Bioorthogonal Biotinylation:

    • Add this compound to the lysate to a final concentration of 50-100 µM.

    • Incubate for 1 hour at room temperature.

  • Capture and Analysis:

    • Proceed with the capture of the biotinylated immune complexes using streptavidin beads, washing, elution, and analysis as described in Protocol 2 (steps 4-7) .

This approach offers an alternative to traditional IP methods that use Protein A/G beads, potentially reducing background from non-specific IgG binding and allowing for stringent wash conditions due to the strong streptavidin-biotin interaction.

References

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with Biotin-PEG8-Me-Tet

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Biotin-PEG8-Me-Tet Labeling

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioorthogonal labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the this compound reaction?

A1: The this compound reaction is a type of "click chemistry," specifically an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] It involves the rapid and highly selective reaction between the methyltetrazine (Me-Tet) moiety on the biotin reagent and a strained trans-cyclooctene (TCO) group that has been incorporated into your molecule of interest (e.g., a protein or antibody).[1][2] This reaction is prized for its exceptional speed and biocompatibility, proceeding efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1]

Q2: What are the key advantages of using the methyltetrazine-TCO reaction?

A2: The primary advantages of this bioorthogonal reaction include:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions currently known, allowing for efficient labeling even at low biomolecule concentrations.

  • High Selectivity: The methyltetrazine and TCO groups react specifically with each other and do not typically interfere with other functional groups found in complex biological samples.

  • Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions (e.g., in aqueous buffers at room temperature) without the need for toxic copper catalysts.

  • Stability: The resulting dihydropyridazine bond formed is stable.

Q3: How should I properly store and handle this compound?

A3: Proper storage and handling are critical to maintain the reactivity of this compound. It is recommended to store the reagent at -20°C or -80°C, protected from moisture and light. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. For preparing stock solutions, it is crucial to use anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is best to prepare stock solutions fresh before each use, as the tetrazine moiety can be susceptible to hydrolysis. Avoid repeated freeze-thaw cycles of stock solutions.

Q4: What is the role of the PEG8 linker in this reagent?

A4: The polyethylene glycol (PEG) spacer arm serves several important functions. It significantly improves the water solubility of the biotin reagent and the resulting labeled molecule. The PEG spacer also provides a long and flexible connection that minimizes steric hindrance, which can be crucial for the accessibility of the biotin to avidin or streptavidin and for the efficiency of the tetrazine-TCO ligation itself.

Troubleshooting Guide: Low Labeling Efficiency

This guide addresses common issues that can lead to low or no labeling efficiency when using this compound with a TCO-modified molecule.

Issue 1: Low or No Biotin Labeling Detected

If you have confirmed low labeling efficiency through a reliable quantification method, several factors could be at play. The troubleshooting process can be visualized as a logical workflow.

TroubleshootingWorkflow start Start: Low Labeling Efficiency check_reagents 1. Verify Reagent Integrity start->check_reagents check_tco Is TCO-Molecule Active? check_reagents->check_tco check_tetrazine Is this compound Active? check_tco->check_tetrazine Yes degraded_tco Potential Issue: TCO Degraded/Isomerized check_tco->degraded_tco No degraded_tetrazine Potential Issue: Tetrazine Hydrolyzed check_tetrazine->degraded_tetrazine No optimize_conditions 2. Optimize Reaction Conditions check_tetrazine->optimize_conditions Yes check_ratio Is Molar Ratio Optimized? optimize_conditions->check_ratio adjust_ratio Action: Titrate Molar Ratio (1.5-5x Tetrazine Excess) check_ratio->adjust_ratio No check_ph Is pH Correct? check_ratio->check_ph Yes adjust_ratio->check_ph adjust_ph Action: Use Buffer pH 6.0-9.0 (e.g., PBS) check_ph->adjust_ph No check_concentration Are Reactant Concentrations Sufficient? check_ph->check_concentration Yes adjust_ph->check_concentration increase_concentration Action: Increase Reactant Concentrations check_concentration->increase_concentration No check_incubation Is Incubation Time/Temp Sufficient? check_concentration->check_incubation Yes increase_concentration->check_incubation adjust_incubation Action: Increase Time (e.g., 1-2h) or Temp (e.g., 37°C) check_incubation->adjust_incubation No check_sterics 3. Consider Steric Hindrance check_incubation->check_sterics Yes adjust_incubation->check_sterics steric_issue Potential Issue: Reactive Groups are Buried check_sterics->steric_issue Potential Issue success Labeling Successful check_sterics->success No Issue

Caption: Troubleshooting logic for low labeling efficiency.
Potential Cause Recommended Solution
Degraded this compound Reagent The methyltetrazine moiety is susceptible to hydrolysis, especially when exposed to moisture. - Ensure the reagent has been stored properly at -20°C or -80°C, protected from moisture. - Allow the vial to warm to room temperature before opening to prevent condensation. - Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.
Inactive TCO-Modified Molecule The trans-cyclooctene (TCO) group can degrade or isomerize to the less reactive cis-cyclooctene. - Confirm the integrity and activity of your TCO-functionalized molecule. If possible, use a fresh batch or re-purify. - TCO reagents are not recommended for long-term storage.
Suboptimal Reaction Buffer/pH The reaction is sensitive to pH. While robust in the 6.0-9.0 range, extreme pH can affect reactant stability. Tetrazines can degrade in highly basic aqueous solutions. - Perform the reaction in a standard biological buffer such as Phosphate-Buffered Saline (PBS) within a pH range of 6.0-9.0. - Crucially , if your TCO molecule was introduced via an NHS ester, avoid buffers containing primary amines (e.g., Tris, glycine) as they compete with the reaction.
Incorrect Stoichiometry An incorrect molar ratio of tetrazine to TCO can lead to an incomplete reaction. - Empirically optimize the molar ratio. A slight molar excess (e.g., 1.5- to 5-fold) of the this compound reagent over the TCO-modified molecule is often recommended to drive the reaction to completion.
Insufficient Reactant Concentration Very dilute solutions can lead to slow and inefficient labeling. - If possible, concentrate your TCO-modified molecule before the labeling reaction. A protein concentration of 1-5 mg/mL is a good starting point.
Inadequate Incubation Time or Temperature The reaction kinetics are temperature-dependent. - Most reactions proceed efficiently at room temperature (20-25°C) within 30-60 minutes. - If labeling is still low, you can increase the incubation time to 2 hours or increase the temperature to 37°C, provided your biomolecule is stable under these conditions.
Steric Hindrance The TCO or tetrazine moiety may be located in a sterically inaccessible region of the biomolecule, preventing the reaction partners from interacting. - If you are designing the TCO-labeled molecule, consider incorporating a longer spacer arm to increase the accessibility of the reactive group. The PEG8 linker on the biotin reagent helps mitigate this, but hindrance can still occur on the TCO-side.

Data Presentation

Table 1: Reaction Condition Optimization Parameters
Parameter Typical Range Recommendation / Starting Point Notes
pH 6.0 - 9.0pH 7.2 - 7.5 (e.g., PBS)Avoid amine-containing buffers like Tris or glycine. Tetrazine stability decreases at higher pH.
Temperature 4°C - 40°CRoom Temperature (20-25°C)Higher temperatures increase reaction rates, but check biomolecule stability. Reactions at 4°C will require longer incubation times (e.g., 30-120 minutes).
Molar Ratio (Tetrazine:TCO) 1:1 to 20:11.5:1 to 5:1A slight excess of the tetrazine reagent is generally recommended to drive the reaction. The optimal ratio should be determined empirically.
Incubation Time 10 min - 2 hours30 - 60 minutesReaction progress can be monitored if an analytical method is available.
Table 2: Comparison of Tetrazine Reactivity

The reactivity of the iEDDA reaction is highly dependent on the substituents on the tetrazine ring. While you are using a methyl-tetrazine, it is useful to understand its relative reactivity.

Tetrazine Type Relative Reactivity Notes
Hydrogen-substituted (H-Tz)Very HighSignificantly more reactive than methyl-substituted tetrazines. Often preferred for fastest kinetics.
Methyl-substituted (Me-Tz) Moderate The reagent . Offers a balance of good reactivity and stability.
Electron-withdrawing groupsHighGroups like pyridyl can increase the reaction rate.
Electron-donating groupsLowThese groups slow down the inverse-electron-demand Diels-Alder reaction.

Experimental Protocols

Protocol 1: General Procedure for Labeling a TCO-Modified Protein

This protocol provides a general guideline for labeling a protein that has been pre-functionalized with a TCO group.

LabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein 1. Prepare TCO-Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) prep_tetrazine 2. Prepare Fresh Stock of This compound in Anhydrous DMSO prep_protein->prep_tetrazine add_tetrazine 3. Add Molar Excess of Tetrazine Stock to Protein Solution prep_tetrazine->add_tetrazine incubate 4. Incubate at RT (e.g., 60 minutes) add_tetrazine->incubate purify 5. Purify Conjugate via Size-Exclusion Chromatography (e.g., Desalting Column) incubate->purify quantify 6. Quantify Biotin Incorporation (e.g., HABA Assay) purify->quantify storage 7. Store Conjugate at 4°C or -20°C quantify->storage

Caption: Experimental workflow for TCO-protein biotinylation.
  • Buffer Preparation : Prepare an amine-free reaction buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Ensure the buffer is degassed if your molecules are oxygen-sensitive.

  • Protein Preparation : Dissolve or buffer-exchange your TCO-modified protein into the reaction buffer at a concentration of 1-5 mg/mL.

  • Prepare this compound Stock Solution : Immediately before use, allow the vial of this compound to equilibrate to room temperature. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Labeling Reaction : Add the calculated amount of the this compound stock solution to your protein solution to achieve the desired molar excess (a 1.5- to 5-fold molar excess is a good starting point).

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature.

  • Purification : Remove the excess, unreacted this compound reagent by using a desalting column (size-exclusion chromatography), dialysis, or spin filtration.

  • Quantification : Determine the efficiency of the labeling reaction by quantifying the amount of biotin incorporated per molecule.

Protocol 2: Quantification of Biotin Incorporation using HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.

  • Principle : HABA dye binds to avidin, producing a distinct color with an absorbance maximum at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA dye. This displacement causes a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin in the sample.

  • Procedure :

    • Prepare an Avidin-HABA solution according to the manufacturer's protocol.

    • Measure the absorbance of the Avidin-HABA solution at 500 nm (A500 HABA/Avidin).

    • Add a known volume of your purified biotinylated protein solution to the Avidin-HABA mixture.

    • Incubate for a few minutes to allow for the displacement reaction.

    • Measure the absorbance of the final solution at 500 nm (A500 Sample).

    • The change in absorbance is used to calculate the concentration of biotin in your sample.

  • Calculation : The molar substitution ratio (moles of biotin per mole of protein) can be calculated using the change in absorbance and the molar extinction coefficients of the HABA/Avidin complex and the protein. Many manufacturers provide detailed calculation worksheets or online tools. More sensitive fluorescence-based quantitation kits are also available.

References

How to reduce background signal in Biotin-PEG8-Me-Tet experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signals in their Biotin-PEG8-Me-Tetrazine experiments.

Troubleshooting Guide: High Background Signal

High background can obscure specific signals and lead to inaccurate results. The following table outlines common causes of high background and provides systematic solutions to address them.

Observation Potential Cause Recommended Solution
High background across the entire blot/well/image 1. Ineffective Blocking: Protein-binding sites on the support (e.g., membrane, plate) are not saturated, leading to non-specific binding of streptavidin conjugates.a. Optimize Blocking Buffer: Switch to a different blocking agent. Casein and Bovine Serum Albumin (BSA) are common choices. For biotin-streptavidin systems, BSA is often preferred as milk-based blockers can contain endogenous biotin.[1][2] Consider using commercially optimized blocking buffers. b. Increase Blocking Time/Temperature: Extend blocking incubation to 2 hours at room temperature or overnight at 4°C. c. Ensure Freshness: Use freshly prepared blocking buffers.
2. Excess Biotin-PEG8-Me-Tetrazine: Unreacted biotinylated tetrazine reagent is binding non-specifically.a. Purification: After the ligation step, remove excess Biotin-PEG8-Me-Tetrazine using size-exclusion chromatography (e.g., spin desalting columns).[3] b. Quenching: Add a small molecule with a trans-cyclooctene (TCO) group to react with and neutralize excess tetrazine reagent before adding the streptavidin conjugate.[4][5] c. Optimize Molar Ratio: Titrate the Biotin-PEG8-Me-Tetrazine to find the lowest effective concentration that provides a good signal-to-noise ratio. A 1.5 to 5-fold molar excess over the TCO-modified molecule is a common starting point.
3. Non-specific Binding of Streptavidin Conjugate: The streptavidin-enzyme or -fluorophore conjugate is binding to surfaces or other molecules non-specifically.a. Titrate Conjugate: Use the lowest possible concentration of the streptavidin conjugate that still provides a strong specific signal. b. Add Detergent: Include a mild detergent like Tween-20 (0.05-0.1%) in wash buffers to reduce non-specific interactions. c. Increase Wash Steps: Increase the number and duration of wash steps after incubation with the streptavidin conjugate.
High background in samples containing cells/tissues 4. Endogenous Biotin: Many cells and tissues naturally contain biotin, which will be detected by the streptavidin conjugate.a. Block Endogenous Biotin: Before the tetrazine ligation step, perform an avidin/biotin blocking procedure. This typically involves sequential incubations with avidin and then biotin to saturate all endogenous biotin.
5. Cell Autofluorescence (for imaging/flow cytometry): Cells naturally fluoresce, which can contribute to background, especially in the green and blue channels.a. Use Unstained Controls: Always include an unstained sample to determine the level of autofluorescence. b. Choose Appropriate Fluorophores: If possible, use fluorophores in the red or far-red spectrum where autofluorescence is typically lower. c. Use a Background Suppressor: Commercially available background suppressors can be added to the imaging media.
High background in negative controls 6. Contamination of Reagents: Buffers or other reagents may be contaminated with biotin.a. Use High-Purity Reagents: Ensure all buffers and reagents are freshly prepared with high-purity water and chemicals. b. Avoid Cross-Contamination: Use dedicated labware for biotin-related experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background in Biotin-PEG8-Me-Tetrazine experiments?

High background often stems from several sources, with the most common being ineffective blocking, the presence of endogenous biotin in cell or tissue samples, and non-specific binding of the streptavidin conjugate. Excess unreacted Biotin-PEG8-Me-Tetrazine can also contribute significantly to background noise.

Q2: How can I block for endogenous biotin?

A common method involves a two-step process. First, incubate your sample with an excess of avidin or streptavidin to bind to all endogenous biotin. After washing, incubate with a solution of free biotin to saturate the remaining biotin-binding sites on the avidin/streptavidin. This prevents the blocking protein from binding to your biotinylated tetrazine probe later in the experiment.

Q3: What is the difference between using BSA and non-fat milk as a blocking agent?

BSA (Bovine Serum Albumin) and non-fat milk are both effective protein-based blocking agents. However, for biotin-streptavidin detection systems, BSA is generally recommended. Non-fat milk contains endogenous biotin, which can lead to high background by binding to the streptavidin conjugate. Casein, the major protein in milk, can also be a phosphoprotein, which may cause non-specific binding with certain antibodies.

Q4: How do I remove excess Biotin-PEG8-Me-Tetrazine after the ligation reaction?

Excess reagent can be removed by size-exclusion chromatography (SEC). Spin desalting columns are a convenient option for this purpose. Alternatively, you can quench the unreacted tetrazine by adding a small molecule containing a TCO group.

Q5: What is the optimal molar ratio of Biotin-PEG8-Me-Tetrazine to my TCO-modified molecule?

A slight molar excess of the Biotin-PEG8-Me-Tetrazine reagent is generally recommended to drive the reaction to completion. A good starting point is a 1.5- to 5-fold molar excess. However, the ideal ratio can vary depending on the specific molecules and should be empirically determined to maximize signal while minimizing background.

Experimental Protocols

Protocol 1: Cell Surface Protein Labeling and Detection

This protocol describes the labeling of TCO-modified cell surface proteins with Biotin-PEG8-Me-Tetrazine, followed by fluorescent detection using a streptavidin-fluorophore conjugate for analysis by flow cytometry or microscopy.

Materials:

  • Cells expressing TCO-modified surface proteins

  • Biotin-PEG8-Me-Tetrazine

  • Anhydrous DMSO

  • PBS (amine-free)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Streptavidin-fluorophore conjugate (e.g., Streptavidin-AF647)

  • Wash Buffer (e.g., PBS with 0.1% BSA)

  • (Optional) TCO-amine for quenching

  • (Optional for fixed cells) 4% Paraformaldehyde (PFA) in PBS

Procedure:

  • Cell Preparation: Harvest cells and wash twice with ice-cold PBS to remove media components.

  • Biotin Ligation:

    • Resuspend cells in PBS at a concentration of 1-5 x 10^6 cells/mL.

    • Add Biotin-PEG8-Me-Tetrazine (from a fresh stock in DMSO) to a final concentration of 10-100 µM.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing: Wash the cells three times with Wash Buffer to remove unreacted Biotin-PEG8-Me-Tetrazine.

  • (Optional) Quenching: To further reduce background from any remaining unreacted tetrazine, resuspend cells in PBS containing a 10-fold molar excess of a TCO-containing small molecule (e.g., TCO-amine) and incubate for 10 minutes at room temperature. Wash cells once with Wash Buffer.

  • Blocking: Resuspend the cell pellet in 100 µL of Blocking Buffer and incubate for 15-30 minutes on ice.

  • Streptavidin Staining:

    • Add the streptavidin-fluorophore conjugate at the manufacturer's recommended dilution.

    • Incubate for 30-60 minutes on ice, protected from light.

  • Final Washes: Wash the cells three to five times with Wash Buffer.

  • Analysis:

    • For flow cytometry, resuspend the cells in an appropriate buffer (e.g., PBS with 1% BSA).

    • For microscopy, resuspend the cells in imaging buffer. For fixed-cell imaging, cells can be fixed with 4% PFA for 15 minutes, washed, and then mounted.

Protocol 2: Western Blot Detection of TCO-Modified Proteins

This protocol outlines the detection of a TCO-modified protein in a cell lysate using Biotin-PEG8-Me-Tetrazine and a streptavidin-HRP conjugate.

Materials:

  • Cell lysate containing the TCO-modified protein of interest

  • Biotin-PEG8-Me-Tetrazine

  • Anhydrous DMSO

  • PVDF or Nitrocellulose membrane

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Streptavidin-HRP conjugate

  • Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • ECL Western Blotting Substrate

Procedure:

  • SDS-PAGE and Transfer:

    • Separate the cell lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Biotin Ligation:

    • Dilute Biotin-PEG8-Me-Tetrazine in Blocking Buffer to a final concentration of 5-50 µM.

    • Incubate the membrane in the Biotin-PEG8-Me-Tetrazine solution for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unreacted tetrazine.

  • Streptavidin-HRP Incubation:

    • Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions.

    • Incubate the membrane with the diluted conjugate for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's protocol.

    • Image the blot using a chemiluminescence detection system.

Visualizations

experimental_workflow cluster_ligation Biotin Ligation cluster_cleanup Background Reduction cluster_detection Detection TCO_protein TCO-Modified Protein Ligation IEDDA Reaction TCO_protein->Ligation Biotin_Tet Biotin-PEG8-Me-Tet Biotin_Tet->Ligation Biotinylated_Protein Biotinylated Protein Ligation->Biotinylated_Protein Purification Purification (SEC) / Quenching Biotinylated_Protein->Purification Blocking Blocking Step Purification->Blocking Washing Washing Blocking->Washing Streptavidin Streptavidin Conjugate Washing->Streptavidin Detection Signal Detection Streptavidin->Detection

Caption: Experimental workflow for this compound experiments.

troubleshooting_logic Start High Background Observed Check_Controls Review Controls (Unstained, Negative) Start->Check_Controls Endogenous_Biotin Endogenous Biotin Present? Check_Controls->Endogenous_Biotin Excess_Reagent Excess Reagent Removed? Endogenous_Biotin->Excess_Reagent No Block_Biotin Perform Avidin/Biotin Block Endogenous_Biotin->Block_Biotin Yes Blocking_Optimal Blocking Effective? Excess_Reagent->Blocking_Optimal Yes Purify_Quench Purify (SEC) or Quench Excess Tetrazine Excess_Reagent->Purify_Quench No Washing_Sufficient Washing Sufficient? Blocking_Optimal->Washing_Sufficient Yes Optimize_Blocking Optimize Blocking Agent/Time Blocking_Optimal->Optimize_Blocking No Increase_Washes Increase Wash Steps/Duration Washing_Sufficient->Increase_Washes No Low_Background Low Background Achieved Washing_Sufficient->Low_Background Yes Block_Biotin->Excess_Reagent Purify_Quench->Blocking_Optimal Optimize_Blocking->Washing_Sufficient Increase_Washes->Low_Background

Caption: Troubleshooting logic for high background signals.

References

Technical Support Center: Optimizing Biotin-PEG8-Me-Tet and TCO Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the reaction between Biotin-PEG8-Me-Tet (Biotin-PEG8-Methyl-Tetrazine) and its trans-cyclooctene (TCO) reaction partner. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, answers to frequently asked questions, and detailed protocols to ensure the successful execution of your bioorthogonal ligation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the this compound and TCO reaction?

A1: The reaction between a tetrazine, such as this compound, and a trans-cyclooctene (TCO) is a bioorthogonal reaction known as an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] In this reaction, the electron-poor tetrazine (diene) reacts rapidly with the electron-rich and strained TCO (dienophile) to form an unstable dihydropyridazine intermediate.[3] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂) and results in a stable pyridazine product, covalently linking the two molecules.[3][4] This reaction is known for its exceptionally fast kinetics and high specificity, proceeding readily in aqueous environments without the need for a catalyst.

Q2: What are the key factors that influence the reaction rate?

A2: The kinetics of the tetrazine-TCO ligation are primarily influenced by:

  • Electronics: The reaction rate is accelerated by decreasing the electron density of the tetrazine (using electron-withdrawing substituents) and increasing the electron density of the TCO (using electron-donating substituents).

  • Ring Strain of TCO: Higher ring strain in the TCO molecule leads to a significant increase in the reaction rate.

  • Steric Hindrance: Less sterically hindered tetrazines and TCOs will react faster. Introducing a flexible spacer like PEG can improve the accessibility of the reactive moieties.

  • Solvent: While the reaction is robust in a variety of solvents, including aqueous buffers and organic solvents like DMSO and DMF, the choice of solvent can influence the reaction rate.

  • Temperature: The reaction is typically fast at room temperature, but can be accelerated at higher temperatures such as 37°C or 40°C.

Q3: What is the optimal stoichiometry for the this compound and TCO reaction?

A3: While a 1:1 stoichiometry is theoretically required, it is common practice to use a slight molar excess (1.05 to 1.5-fold) of one reactant to drive the reaction to completion. The decision of which component to use in excess often depends on factors like cost, stability, and ease of removal of the unreacted material.

Q4: What are the recommended reaction buffers and pH range?

A4: The tetrazine-TCO ligation is efficient in a wide range of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice. The reaction is typically performed in a pH range of 6 to 9. It is important to avoid buffers containing primary amines (e.g., Tris, glycine) if you are performing a prior labeling step with an NHS-ester functionalized tetrazine or TCO, as these will compete with the intended labeling target.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the tetrazine-TCO reaction can be monitored spectroscopically by following the disappearance of the tetrazine's characteristic absorbance in the visible range (typically between 510 and 550 nm). As the reaction proceeds, the red color of the tetrazine solution will fade. For more quantitative analysis, techniques like LC-MS can be used to measure the consumption of reactants and the formation of the product.

Troubleshooting Guide

IssuePotential CauseRecommended Solution(s)
Slow or Incomplete Reaction Suboptimal Reactant Concentration Increase the concentration of one or both reactants. The reaction is second-order, so the rate is dependent on the concentration of both the tetrazine and TCO.
Degradation of Reactants Use freshly prepared solutions. Tetrazines can be susceptible to degradation in aqueous media, and TCOs can isomerize to their less reactive cis-cyclooctene (CCO) form or degrade in the presence of thiols or under UV light. Store stock solutions appropriately (e.g., desiccated, protected from light).
Steric Hindrance If conjugating large biomolecules, ensure that the tetrazine and TCO moieties are accessible. The use of a PEG spacer, such as in this compound, helps to minimize steric hindrance.
Low Product Yield Incorrect Stoichiometry Empirically optimize the molar ratio of your reactants. A slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion.
Inaccurate Quantification of Reactants Accurately determine the concentration of your stock solutions using a reliable method like UV-Vis spectroscopy before setting up the reaction.
Precipitation of Reactants or Product Improve the solubility of your molecules. Using PEGylated reagents like this compound enhances aqueous solubility. If necessary, a small percentage of an organic co-solvent (e.g., DMSO) can be added, but its compatibility with your system must be verified.
Non-specific Binding or Side Reactions Impure Reactants Ensure the purity of your starting materials. Impurities can lead to side reactions and a lower yield of the desired product.
Reactive Moieties on Biomolecules While the tetrazine-TCO reaction is highly bioorthogonal, ensure that your biomolecules do not contain functional groups that could interfere with the reaction under your specific conditions.

Data Presentation

Table 1: Representative Second-Order Rate Constants for Tetrazine-TCO Reactions

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 Methanol/Water
Methyl-substituted tetrazineTCO~1000Aqueous Media
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS
Me4Pyr-TzTCO-PEG₄69,400DPBS

Note: This table provides approximate values. Actual rates will depend on specific experimental conditions. Data sourced from multiple studies to show representative values.

Experimental Protocols

Protocol 1: General Procedure for Biotin Labeling of a TCO-modified Protein

This protocol describes a general workflow for the conjugation of this compound to a protein that has been previously functionalized with a TCO group.

Materials:

  • TCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound, dissolved in an anhydrous, water-miscible organic solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • Desalting columns for purification.

Procedure:

  • Prepare Reactants:

    • Ensure the TCO-modified protein is in the desired reaction buffer at a known concentration (e.g., 1-5 mg/mL).

    • Immediately before use, prepare the this compound stock solution.

  • Reaction Setup:

    • Add a 1.05 to 1.5-fold molar excess of the this compound solution to the TCO-modified protein solution.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% (v/v) to prevent protein denaturation or precipitation.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30 to 60 minutes. For less reactive partners or lower concentrations, the incubation time can be extended up to 2 hours or overnight at 4°C.

  • Purification:

    • Remove the unreacted this compound and any byproducts by size-exclusion chromatography (e.g., a desalting column).

  • Characterization and Storage:

    • Confirm the biotinylation of the protein using an appropriate method, such as a HABA assay.

    • Store the biotinylated protein conjugate at 4°C until further use.

Visualizations

IEDDA_Reaction_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_intermediate Intermediate cluster_products Products Biotin_Tet This compound (Electron-poor Diene) TS [4+2] Cycloaddition Biotin_Tet->TS + TCO TCO-modified Molecule (Electron-rich Dienophile) TCO->TS Intermediate Dihydropyridazine Adduct TS->Intermediate Forms unstable adduct Product Stable Pyridazine Conjugate Intermediate->Product Retro-Diels-Alder (releases N₂) N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

Experimental_Workflow A 1. Prepare Reactants - TCO-modified Protein - this compound solution B 2. Mix Reactants (1.05-1.5x excess of Tetrazine) A->B C 3. Incubate (Room temp, 30-60 min) B->C D 4. Purify (Size-Exclusion Chromatography) C->D E 5. Characterize & Store (HABA Assay, 4°C) D->E

Caption: A typical experimental workflow for Biotin-TCO ligation.

Troubleshooting_Tree Start Low or No Product Formation Q1 Is the reaction slow or incomplete? Start->Q1 A1_1 Increase reactant concentrations Q1->A1_1 Yes Q2 Is there evidence of precipitation? Q1->Q2 No A1_2 Use fresh reactant solutions A1_1->A1_2 A1_3 Increase incubation time/temperature A1_2->A1_3 A2_1 Improve solubility with PEGylation Q2->A2_1 Yes Q3 Are reactant concentrations accurate? Q2->Q3 No A2_2 Add compatible co-solvent (e.g., <10% DMSO) A2_1->A2_2 A3_1 Re-quantify stock solutions Q3->A3_1 No A3_2 Optimize reactant stoichiometry A3_1->A3_2

Caption: A troubleshooting decision tree for Biotin-TCO reactions.

References

Technical Support Center: Preventing Protein Aggregation with Biotin-PEG8-Me-Tet

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting protein aggregation when using Biotin-PEG8-Me-Tet. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during the labeling of proteins with this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a bifunctional labeling reagent. It contains a biotin moiety for detection or purification, a hydrophilic PEG8 (polyethylene glycol) spacer to enhance solubility, and a methyl-tetrazine (Me-Tet) group. The methyl-tetrazine group is used in bioorthogonal "click chemistry," specifically in the inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (TCO) tagged molecule. This allows for the highly specific and efficient covalent linking of the biotinylated protein to another molecule of interest in a biological system.

Q2: What are the main causes of protein aggregation when using this compound?

A2: Protein aggregation after labeling with this compound can be caused by several factors:

  • Increased Hydrophobicity: The methyl-tetrazine group is relatively hydrophobic. Attaching multiple tetrazine moieties to the protein surface can increase its overall hydrophobicity, leading to intermolecular hydrophobic interactions and subsequent aggregation.

  • High Degree of Labeling (DoL): Over-labeling the protein with the this compound reagent can alter the protein's surface charge and isoelectric point (pI), which can lead to reduced solubility and precipitation.

  • Suboptimal Reaction Conditions: Factors such as high protein concentration, elevated temperature, non-optimal pH, and the presence of organic solvents (like DMSO used to dissolve the reagent) can destabilize the protein and promote aggregation.

  • Protein Instability: The target protein itself may be inherently unstable, and the labeling process can further exacerbate this instability.

Q3: How can I detect and quantify protein aggregation?

A3: Several methods can be used to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to visually check for turbidity or precipitates in your protein solution.

  • UV-Vis Spectroscopy: An increase in absorbance at wavelengths around 340-600 nm can indicate light scattering due to the presence of aggregates.

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for measuring the size distribution of particles in a solution. It can detect the presence of larger aggregates in a sample of monomeric protein.

  • Size-Exclusion Chromatography (SEC) and SEC with Multi-Angle Light Scattering (SEC-MALS): SEC separates proteins based on their size. The appearance of peaks eluting earlier than the monomeric protein is indicative of aggregation. SEC-MALS can provide an absolute measurement of the molar mass of the eluting species, allowing for accurate quantification of monomers, dimers, and larger oligomers.

Troubleshooting Guide

Issue 1: Protein precipitates immediately upon addition of this compound.
Possible Cause Recommended Action
High Local Concentration of Reagent/Solvent Dissolve the this compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution. Add the stock solution to the protein solution slowly and dropwise while gently stirring to ensure rapid and even distribution.
High Molar Excess of Reagent Start with a lower molar excess of the this compound reagent. A 5-10 fold molar excess is a good starting point. Titrate the molar ratio to find the optimal balance between labeling efficiency and protein stability.
High Protein Concentration Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation.
Issue 2: Gradual increase in turbidity or aggregation during the labeling reaction.
Possible Cause Recommended Action
Suboptimal Buffer Conditions Ensure the reaction buffer is amine-free (e.g., PBS or HEPES) and at an optimal pH for both the protein's stability and the NHS-ester reaction (typically pH 7.2-8.5). If the protein is unstable at alkaline pH, perform the reaction at a lower pH (e.g., 7.2-7.5), though this may slow down the reaction rate.
Elevated Reaction Temperature Conduct the labeling reaction at a lower temperature. While room temperature for 1-2 hours is common, performing the reaction at 4°C for a longer duration (e.g., 4-12 hours) can improve the stability of sensitive proteins.
Protein Instability Add stabilizing excipients to the reaction buffer. See the table below for recommended additives and their typical working concentrations.
Issue 3: Aggregation is observed after purification of the labeled protein.
Possible Cause Recommended Action
Inappropriate Storage Buffer The optimal storage buffer for the labeled protein may be different from the unlabeled protein due to changes in surface properties. Perform a buffer screen to identify the best storage conditions, varying the pH and ionic strength.
Concentration-Induced Aggregation During concentration of the purified labeled protein, aggregation can occur. Concentrate the protein in smaller steps with intermittent gentle mixing. Consider adding stabilizing additives to the buffer before concentration.
Freeze-Thaw Instability Aliquot the purified labeled protein into single-use volumes to avoid multiple freeze-thaw cycles. Consider adding a cryoprotectant like glycerol to the storage buffer.

Quantitative Data on Anti-Aggregation Additives

The following table provides a summary of common additives used to prevent protein aggregation and their typical concentration ranges. The effectiveness of each additive is protein-dependent and should be empirically determined.

AdditiveTypical Concentration RangeMechanism of Action
L-Arginine 50 - 500 mMSuppresses protein-protein interactions and can increase the solubility of folding intermediates.[1][2]
Glycerol 5 - 20% (v/v)Stabilizes the native protein structure by promoting a more compact state and reduces the solvent dielectric constant.[3]
Sucrose/Trehalose 5 - 10% (w/v)Act as osmolytes, stabilizing the protein's native conformation.
Tween-20 / Polysorbate 20 0.01 - 0.1% (v/v)Non-ionic detergents that can prevent hydrophobic interactions between protein molecules.
TCEP (Tris(2-carboxyethyl)phosphine) 0.1 - 0.5 mMA reducing agent that can prevent the formation of intermolecular disulfide bonds, if free cysteines are present and not the intended labeling site.

Experimental Protocols

Protocol 1: General Procedure for Labeling an Antibody with this compound

This protocol is a general guideline and may require optimization for your specific antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.

  • This compound.

  • Anhydrous DMSO.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column (e.g., Zeba™ Spin Desalting Columns).

Procedure:

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Reaction Setup: Add a 5- to 20-fold molar excess of the 10 mM this compound solution to the antibody solution. Add the reagent dropwise while gently vortexing. The final DMSO concentration should ideally be below 10% (v/v).[4]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or for 4 hours at 4°C, protected from light.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and quenching reagent using a desalting column equilibrated with your desired storage buffer.

  • Characterization: Determine the degree of labeling (DoL) and protein concentration using UV-Vis spectroscopy. Assess the aggregation state of the final product using DLS or SEC.

Protocol 2: Click Chemistry Reaction with a TCO-containing Molecule

Materials:

  • This compound labeled protein.

  • TCO-functionalized molecule of interest.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup: Mix the this compound labeled protein and the TCO-functionalized molecule in the reaction buffer. A 1.5- to 5-fold molar excess of the TCO-reagent over the tetrazine-labeled protein is a common starting point.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction is often rapid.

  • Purification (Optional): If necessary, purify the final conjugate from unreacted components using an appropriate method such as size-exclusion chromatography.

Visualizations

Experimental Workflow for this compound Labeling and Click Chemistry

experimental_workflow cluster_step1 Step 1: Protein Preparation cluster_step2 Step 2: Labeling Reaction cluster_step3 Step 3: Purification cluster_step4 Step 4: Click Chemistry p1 Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) reaction Incubate RT, 1-2h or 4°C, 4h p1->reaction Add Reagent reagent This compound in DMSO reagent->reaction quench Quench with Tris Buffer reaction->quench purify Desalting Column (e.g., SEC) quench->purify labeled_protein This compound Labeled Protein purify->labeled_protein click_reaction IEDDA Reaction RT, 30-60 min labeled_protein->click_reaction tco TCO-functionalized Molecule tco->click_reaction final_conjugate Final Biotinylated Conjugate click_reaction->final_conjugate

Workflow for protein labeling and click chemistry.
Logical Relationship for Troubleshooting Protein Aggregation

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solutions1 Immediate Aggregation Solutions cluster_solutions2 Incubation Aggregation Solutions cluster_solutions3 Post-Purification Aggregation Solutions start Protein Aggregation Observed q1 When does aggregation occur? start->q1 a1 Immediately upon reagent addition q1->a1 a2 During incubation q1->a2 a3 After purification/ concentration q1->a3 s1a Decrease local reagent concentration (slow addition) a1->s1a s1b Lower molar excess of reagent a1->s1b s1c Reduce protein concentration a1->s1c s2a Optimize buffer (pH, additives) a2->s2a s2b Lower reaction temperature a2->s2b s2c Reduce incubation time a2->s2c s3a Screen for optimal storage buffer a3->s3a s3b Add cryoprotectants (e.g., glycerol) a3->s3b s3c Avoid multiple freeze-thaw cycles a3->s3c

Troubleshooting logic for protein aggregation.
Signaling Pathway Example: Pre-targeted Radioimmunotherapy

This compound can be used in pre-targeted radioimmunotherapy (PRIT). In this application, a tumor-specific antibody is first modified with a TCO group and administered to the patient. After the antibody has localized to the tumor and cleared from circulation, a radiolabeled tetrazine probe (which could be linked to biotin for other purposes) is administered. The tetrazine rapidly "clicks" with the TCO on the antibody at the tumor site, delivering a high concentration of radiation directly to the cancer cells while minimizing systemic exposure.[5]

prit_pathway cluster_step1 Step 1: Targeting cluster_step2 Step 2: Bioorthogonal Reaction cluster_step3 Step 3: Therapeutic Effect antibody TCO-modified Antibody (e.g., anti-EGFR) tumor_cell Tumor Cell (with EGFR) antibody->tumor_cell Binds to Tumor Antigen click_reaction In Vivo Click Chemistry (IEDDA) tumor_cell->click_reaction TCO on Ab reacts with tetrazine Radiolabeled Biotin-PEG-Tetrazine tetrazine->click_reaction radiation Localized Radiation Delivery click_reaction->radiation apoptosis Tumor Cell Apoptosis radiation->apoptosis

Pre-targeted radioimmunotherapy workflow.

References

Effect of buffer conditions on Biotin-PEG8-Me-Tet stability and reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and reactivity of Biotin-PEG8-Me-Tet (Biotin-PEG8-Methyl-Tetrazine) under various buffer conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a biotinylation reagent that incorporates a methyltetrazine moiety. Its primary application is in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with trans-cyclooctene (TCO) functionalized molecules.[1][2] This allows for the highly specific and efficient labeling of biomolecules under physiological conditions. The PEG8 linker enhances aqueous solubility and provides spatial separation between the biotin and the conjugated molecule.[3]

Q2: What are the key factors influencing the stability of the methyltetrazine group in this compound?

The stability of the methyltetrazine ring is primarily affected by:

  • pH: Methyltetrazines are most stable in neutral to slightly acidic aqueous buffers, with an optimal pH range of 6.0 to 7.5.[4] Both strongly acidic and basic conditions can lead to accelerated degradation.

  • Temperature: Higher temperatures can increase the rate of degradation. For optimal stability, it is recommended to perform reactions at room temperature or 4°C and store the reagent at -20°C.[4]

  • Presence of Nucleophiles: The tetrazine ring is susceptible to nucleophilic attack. Buffers containing primary amines (e.g., Tris, glycine) or thiols (e.g., DTT, BME) should be avoided as they can react with and degrade the tetrazine.

Q3: What is the optimal buffer for the reaction between this compound and a TCO-modified molecule?

The iEDDA reaction between methyltetrazine and TCO is robust and proceeds efficiently in a variety of common biological buffers. Phosphate-buffered saline (PBS) at a pH between 6.0 and 9.0 is a standard and effective choice. It is crucial to use amine-free buffers, especially if the TCO-containing molecule was functionalized using an NHS ester, to prevent unwanted side reactions.

Q4: How should I store this compound?

For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions should be prepared in anhydrous DMSO or DMF and can be stored at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months). It is advisable to prepare fresh solutions for each experiment to ensure maximum reactivity.

Troubleshooting Guides

Issue 1: Low or No Biotinylation of the Target Molecule
Possible Cause Troubleshooting Steps
Degradation of this compound Ensure the reagent has been stored correctly. Prepare fresh stock solutions in anhydrous DMSO or DMF before use. Assess the integrity of the stock solution by measuring its absorbance around 520-540 nm. A significant decrease in absorbance may indicate degradation.
Suboptimal Reaction Buffer Verify the pH of your reaction buffer is within the recommended range of 6.0-9.0. Avoid buffers containing primary amines or thiols. If necessary, perform a buffer exchange of your TCO-modified molecule into a suitable buffer like PBS.
Inactive TCO-modified Molecule Confirm the stability and correct storage of your TCO-functionalized molecule. TCO groups can be susceptible to oxidation.
Incorrect Stoichiometry For optimal conjugation, a slight molar excess (typically 1.5 to 5-fold) of this compound over the TCO-modified molecule is often recommended. Titrate the reactants to determine the optimal molar ratio for your specific system.
Issue 2: High Background Signal or Non-Specific Binding
Possible Cause Troubleshooting Steps
Excess Unreacted this compound After the conjugation reaction, remove excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.
Hydrophobic Interactions The PEG8 linker is designed to increase hydrophilicity, but for some proteins, non-specific binding can still occur. Include a blocking step (e.g., with BSA) in your experimental workflow if applicable.
Contamination of Reagents Ensure all buffers and reagents are of high purity and free from contaminants that might interfere with the reaction or subsequent detection steps.

Quantitative Data Summary

The following tables summarize the stability and reactivity of methyltetrazine derivatives, which are structurally analogous to the reactive moiety in this compound.

Table 1: Stability of Methyltetrazine Derivatives in Aqueous Buffer

Buffer ConditionTemperatureObservationCitation
PBS, pH 7.437°CMore than 75% of phenyl methyl tetrazine remained after 12 hours.
PBS, pH 7.437°CElectron-donating alkyl-substituted tetrazines exhibited the highest stability over 14 hours.

Note: This data is for methyltetrazine derivatives and serves as an estimate for the stability of this compound.

Table 2: Reactivity of Methyltetrazine with TCO

ParameterValueConditionsCitation
Second-Order Rate Constant (k₂)Up to 1000 M⁻¹s⁻¹Aqueous media
Optimal Reaction pH6.0 - 9.0PBS buffer
Reaction Time10 - 60 minutesRoom Temperature

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC-UV

This protocol allows for the quantitative assessment of this compound stability under various buffer conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffers of interest (e.g., PBS at pH 5.4, 7.4, and 8.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Sample Preparation: Dilute the stock solution into the different aqueous buffers to a final concentration of 1 mM.

  • Incubation: Incubate the samples at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Points: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of each sample.

  • HPLC Analysis:

    • Inject the aliquot onto the HPLC system.

    • Elute with a gradient of Mobile Phase B (e.g., 5-95% over 20 minutes).

    • Monitor the absorbance at the characteristic wavelength for the tetrazine chromophore (typically around 520-540 nm).

  • Data Analysis:

    • Integrate the peak area corresponding to the intact this compound at each time point.

    • Plot the percentage of remaining this compound against time to determine its stability profile and half-life under each condition.

Protocol 2: Monitoring this compound and TCO Ligation by UV-Vis Spectroscopy

This protocol describes how to monitor the progress of the iEDDA reaction by observing the disappearance of the tetrazine's characteristic color.

Materials:

  • This compound

  • TCO-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvette

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Prepare a solution of the TCO-functionalized molecule in the reaction buffer.

  • Reaction Setup:

    • In a quartz cuvette, dilute the this compound stock solution in the reaction buffer to a final concentration where the absorbance at its λmax (~520-540 nm) is between 0.5 and 1.0.

  • Initiation of Reaction:

    • Add a molar excess (at least 10-fold) of the TCO-functionalized molecule solution to the cuvette.

    • Mix rapidly and immediately start recording the absorbance at the tetrazine's λmax over time.

  • Data Analysis:

    • The disappearance of the tetrazine chromophore follows pseudo-first-order kinetics.

    • The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function.

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO reagent.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO samples Dilute to 1 mM in Buffers (pH 5.4, 7.4, 8.4) stock->samples incubate Incubate at (4°C, 25°C, 37°C) samples->incubate aliquot Take Aliquots at Time Points (0-48h) incubate->aliquot hplc HPLC-UV Analysis (λ ≈ 520-540 nm) aliquot->hplc data Plot % Remaining vs. Time Calculate Half-life hplc->data

Caption: Workflow for assessing the stability of this compound.

Reactivity_Monitoring_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_data Data Analysis tetrazine Dilute this compound in Buffer (in cuvette) mix Add TCO to Tetrazine Mix Rapidly tetrazine->mix tco Prepare TCO-Molecule in Buffer tco->mix monitor Monitor Absorbance Decrease at ~520-540 nm over Time mix->monitor fit Fit Absorbance Decay to Pseudo-First-Order Kinetics monitor->fit calculate Calculate Second-Order Rate Constant (k₂) fit->calculate

Caption: Workflow for monitoring the reactivity of this compound with TCO.

Signaling_Pathway Biotin_Tet Biotin-PEG8-Me-Tetrazine Reaction iEDDA Cycloaddition (Bioorthogonal Ligation) Biotin_Tet->Reaction TCO_Molecule TCO-Modified Biomolecule TCO_Molecule->Reaction Conjugate Biotinylated Biomolecule Reaction->Conjugate Stable Covalent Bond

Caption: Reaction scheme for this compound and a TCO-modified molecule.

References

Technical Support Center: Minimizing Non-Specific Binding of Biotin-PEG8-Me-Tet in Cellular Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG8-Me-Tet. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize non-specific binding in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem with this compound?

A1: Non-specific binding is the undesirable adhesion of the this compound probe to cellular components other than the intended target. This can be caused by hydrophobic interactions, electrostatic forces, or binding to endogenous biotin-binding proteins.[1] This phenomenon can lead to high background signals, reducing the signal-to-noise ratio and potentially leading to false-positive results in imaging or pull-down assays.

Q2: How does the PEG8 linker in this compound help reduce non-specific binding?

A2: The polyethylene glycol (PEG) linker is a hydrophilic and flexible spacer. The PEG8 linker in your probe helps to create a hydration shell around the biotin and tetrazine moieties. This shell masks hydrophobic regions, reducing non-specific hydrophobic interactions with cellular surfaces and proteins.[1][2] The length of the PEG linker is a critical factor; a longer linker like PEG8 can provide a more effective shield against non-specific interactions compared to shorter linkers.[2]

Q3: What are the main causes of high background staining when using this compound?

A3: High background staining can arise from several factors:

  • Inadequate Blocking: Failure to sufficiently block non-specific binding sites on cells or substrates.

  • Excessive Probe Concentration: Using too high a concentration of the this compound probe.

  • Insufficient Washing: Inadequate removal of unbound or weakly bound probes.

  • Endogenous Biotin: Some cell types have high levels of endogenous biotin, which can be recognized by detection reagents like streptavidin.[3]

  • Cell Health and Autofluorescence: Unhealthy or dead cells can exhibit increased non-specific uptake, and some cells have inherent autofluorescence.

  • Hydrophobic Interactions: The methyl-tetrazine moiety can sometimes contribute to non-specific binding due to its hydrophobicity.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: High Background in Fluorescence Imaging

If you are observing high background fluorescence in your imaging experiments, consider the following troubleshooting steps.

Troubleshooting Workflow for High Background Imaging

start High Background Observed n1 Reduce Probe Concentration start->n1 n2 Optimize Blocking start->n2 n3 Increase Wash Steps/Stringency start->n3 n4 Check for Endogenous Biotin start->n4 n5 Assess Cell Health & Autofluorescence start->n5 result Improved Signal-to-Noise n1->result n2->result n3->result n4->result n5->result

Caption: Troubleshooting flowchart for high background fluorescence.

  • Solution 1: Titrate the Probe Concentration:

    • Action: Perform a dose-response experiment to determine the optimal concentration of this compound that provides a good signal from your target with minimal background.

    • Rationale: Excess probe that does not bind to the target will contribute to background signal.

  • Solution 2: Optimize Blocking Conditions:

    • Action: Increase the concentration of your blocking agent or the incubation time. Consider trying different blocking agents.

    • Rationale: Inadequate blocking leaves non-specific sites on the cell surface available for the probe to bind.

  • Solution 3: Enhance Washing Steps:

    • Action: Increase the number and duration of wash steps after probe incubation. You can also increase the stringency of the wash buffer by adding a mild detergent like Tween-20 (0.05-0.1%).

    • Rationale: Thorough washing is crucial for removing unbound and weakly bound probes.

  • Solution 4: Block Endogenous Biotin:

    • Action: If you suspect endogenous biotin is an issue (common in tissues like liver and kidney), pre-incubate your cells with an avidin/streptavidin blocking kit before adding the biotinylated probe.

    • Rationale: This will saturate any endogenous biotin, preventing it from being detected by subsequent streptavidin-based reagents.

Issue 2: High Background in Pull-Down Assays

For researchers using this compound for affinity purification or pull-down experiments, high background can manifest as the co-purification of non-target proteins.

  • Solution 1: Pre-clear the Cell Lysate:

    • Action: Before adding your biotinylated probe, incubate the cell lysate with unconjugated streptavidin beads for 1-2 hours at 4°C.

    • Rationale: This step removes proteins that non-specifically bind to the beads.

  • Solution 2: Optimize Wash Buffer Composition:

    • Action: Increase the salt concentration (e.g., up to 1 M NaCl) or detergent concentration (e.g., 0.1-1% Triton X-100 or NP-40) in your wash buffers. Consider a series of washes with buffers of decreasing stringency.

    • Rationale: More stringent wash conditions can disrupt weak, non-specific protein-protein and protein-bead interactions.

  • Solution 3: Add a Competitor:

    • Action: After binding your biotinylated target to the streptavidin beads, perform a wash step with a buffer containing free biotin.

    • Rationale: This can help to block any remaining unoccupied biotin-binding sites on the streptavidin beads, preventing them from capturing endogenously biotinylated proteins from the lysate.

Data Presentation

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantagesRecommended For
Bovine Serum Albumin (BSA) 1-5% (w/v)Low cost, readily available.Can contain endogenous biotin; may not be the most effective blocker for all systems.General blocking in immunofluorescence and pull-down assays.
Normal Serum 5-10% (v/v)Highly effective due to a mixture of proteins.Must be from the same species as the secondary antibody to avoid cross-reactivity.Immunohistochemistry and immunofluorescence.
Fish Gelatin 0.1-1% (w/v)Does not contain mammalian proteins, reducing cross-reactivity.May be less effective than serum for some applications.Western blotting and immunofluorescence.
Casein/Non-fat Dry Milk 1-5% (w/v)Inexpensive and effective.Contains endogenous biotin, making it unsuitable for biotin-streptavidin detection systems.Western blotting (not with biotinylated probes).
Commercial Blocking Buffers VariesOptimized formulations, often protein-free and biotin-free.Can be more expensive.All applications, especially when endogenous biotin is a concern.

Table 2: Effect of PEG Linker Length on Probe Properties

PropertyShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG8, PEG12)Rationale
Solubility ModerateHighLonger PEG chains are more hydrophilic, improving solubility in aqueous buffers.
Non-specific Binding Moderate ReductionSignificant ReductionThe longer PEG chain provides a better steric shield, minimizing non-specific interactions.
Blood Circulation Time ShorterLongerIncreased hydrodynamic radius reduces renal clearance.
Reaction Kinetics Generally FasterMay be slightly reducedVery long linkers could potentially cause some steric hindrance, although this effect is usually minor.

Experimental Protocols

Protocol 1: General Staining Protocol for Live Cells with this compound

This protocol assumes a pre-targeting approach where the target of interest is first labeled with a TCO-modified antibody or small molecule.

Experimental Workflow for Live Cell Staining

p1 1. Cell Seeding p2 2. TCO-Labeling of Target p1->p2 p3 3. Washing p2->p3 p4 4. Blocking p3->p4 p5 5. This compound Incubation p4->p5 p6 6. Washing p5->p6 p7 7. Streptavidin-Fluorophore Incubation p6->p7 p8 8. Final Washing p7->p8 p9 9. Imaging p8->p9

Caption: A typical experimental workflow for live-cell imaging.

  • Cell Preparation:

    • Seed cells on a suitable imaging plate or coverslip and allow them to adhere and reach the desired confluency.

  • Target Labeling (TCO):

    • Incubate cells with the TCO-modified targeting molecule (e.g., antibody) at a pre-optimized concentration in appropriate media or buffer for 1-2 hours at 37°C or 4°C.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove unbound TCO-reagent.

  • Blocking:

    • Incubate the cells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.

  • This compound Labeling:

    • Incubate the cells with this compound at the optimized concentration (typically in the low micromolar range) in blocking buffer for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three to five times with PBS containing 0.1% BSA to remove unbound this compound.

  • Detection:

    • Incubate the cells with a fluorescently labeled streptavidin conjugate in blocking buffer for 30-60 minutes at room temperature, protected from light.

  • Final Washes:

    • Wash the cells three to five times with PBS.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Affinity Pull-Down of Cellular Proteins
  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clearing (Optional but Recommended):

    • Add 20-30 µL of streptavidin-conjugated magnetic beads to the cell lysate and incubate with gentle rotation for 1-2 hours at 4°C.

    • Remove the beads using a magnetic stand.

  • This compound Labeling:

    • Add the this compound probe (conjugated to your molecule of interest) to the pre-cleared lysate and incubate for 1-2 hours at 4°C with gentle rotation.

  • Capture of Biotinylated Complexes:

    • Add a fresh aliquot of streptavidin-conjugated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Collect the beads on a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with a stringent wash buffer (e.g., lysis buffer with increased salt and/or detergent concentration).

  • Elution:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by Western blotting or mass spectrometry.

Signaling Pathway and Logical Relationship Diagrams

Pre-targeting Strategy with this compound

cluster_cell Cell Surface Target Target Protein TCO_Ab TCO-Antibody TCO_Ab->Target Binds Biotin_Tet This compound Biotin_Tet->TCO_Ab Reacts (Click Chemistry) Strep_Fluor Streptavidin-Fluorophore Strep_Fluor->Biotin_Tet Binds Signal Fluorescent Signal Strep_Fluor->Signal Generates

Caption: Logical flow of a pre-targeting experiment using this compound.

References

Technical Support Center: Optimizing Imaging Studies with Biotin-PEG8-Me-Tet

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG8-Me-Tet. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for imaging?

A1: this compound is a bioorthogonal labeling reagent. It consists of three key components:

  • Biotin: A small molecule with an exceptionally high affinity for streptavidin and avidin. This interaction is widely used for detection and purification.

  • PEG8: An eight-unit polyethylene glycol (PEG) spacer. This hydrophilic linker increases the solubility of the molecule in aqueous buffers and provides a flexible spacer arm to minimize steric hindrance between the biotin and the target.

  • Me-Tet (Methyl-Tetrazine): A highly reactive dienophile that rapidly and specifically reacts with a trans-cyclooctene (TCO) group via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This is a type of "click chemistry" that is bioorthogonal, meaning it occurs efficiently in complex biological systems without interfering with native biochemical processes.

In a typical imaging experiment, a target of interest (e.g., a protein, glycan, or other biomolecule) is first labeled with a TCO group. Then, this compound is introduced and reacts with the TCO, effectively tagging the target with biotin. Subsequently, a fluorescently-labeled streptavidin or avidin is added, which binds to the biotin, allowing for visualization and signal amplification.

Q2: What are the advantages of using a methyl-tetrazine (Me-Tet) moiety?

A2: Methyl-tetrazines are a class of tetrazines known for their exceptional kinetics in iEDDA reactions. This translates to faster labeling at lower concentrations, which can be advantageous for live-cell imaging by minimizing perturbation to the biological system and reducing the time required for the labeling step.

Q3: Why is the PEG8 linker important?

A3: The PEG8 linker serves two primary purposes. Firstly, it enhances the hydrophilicity of the overall molecule, improving its solubility in aqueous buffers commonly used in biological experiments. Secondly, the length of the PEG spacer provides a flexible arm that separates the biotin from the tetrazine and, ultimately, the target molecule. This separation can reduce the likelihood of steric hindrance, allowing for more efficient binding of the larger streptavidin-fluorophore conjugate to the biotin.

Troubleshooting Guide

Issue 1: High Background Signal

High background can obscure the specific signal from your target, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Recommendation
Non-specific binding of this compound • Increase the number and duration of wash steps after incubation with the tetrazine probe. • Incorporate a blocking step (e.g., with Bovine Serum Albumin - BSA) before adding the this compound.
Excess unbound probe • Optimize the concentration of this compound; use the lowest concentration that still provides a robust signal. • Ensure thorough washing after the tetrazine incubation step.
Cellular autofluorescence • Image a control sample of unlabeled cells to determine the level of endogenous fluorescence. • If possible, use a fluorophore in the near-infrared (NIR) spectrum, as autofluorescence is typically lower in this range. • Utilize spectral imaging and linear unmixing if your microscopy system supports it to computationally separate the specific signal from the autofluorescence.
Contaminated buffers or reagents • Prepare fresh buffers for each experiment. • Ensure that buffers do not contain primary amines (e.g., Tris or glycine) if any NHS ester chemistry was used in preceding steps, as these can compete with the desired reaction.
Issue 2: Weak or No Signal

A faint or absent signal can be due to a number of factors related to the reaction efficiency or the imaging setup.

Potential Cause Troubleshooting Recommendation
Inefficient TCO labeling of the target • Confirm that the TCO-functionalized probe has been successfully conjugated to your target of interest. • Optimize the concentration and incubation time for the TCO-labeling step.
Slow or incomplete iEDDA reaction • While methyl-tetrazines are fast, ensure sufficient incubation time. You can perform a time-course experiment to determine the optimal reaction time for your system. • Increase the concentration of this compound. The reaction rate is dependent on the concentration of both reactants.
Degradation of this compound • Prepare fresh solutions of this compound from a stock solution stored under recommended conditions (typically -20°C, protected from light and moisture). • For aqueous working solutions, prepare them immediately before use.
Suboptimal imaging parameters • Increase the exposure time or laser power on the microscope. • Ensure you are using the correct filter sets for your chosen fluorophore.

Experimental Protocols

This section provides a general protocol for live-cell imaging using this compound. Note that optimal concentrations and incubation times should be determined empirically for each specific cell type and target.

Protocol: Live-Cell Labeling and Imaging

This protocol assumes that the target of interest has already been labeled with a TCO group.

Materials:

  • Live cells expressing a TCO-labeled biomolecule

  • This compound (stock solution in anhydrous DMSO)

  • Cell culture medium (pre-warmed)

  • Phosphate-buffered saline (PBS, pre-warmed)

  • Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 647)

  • Hoechst 33342 or other nuclear stain (optional)

  • Imaging-compatible plates or coverslips

Procedure:

  • Cell Preparation: Culture cells on imaging plates or coverslips to the desired confluency.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unreacted TCO-containing probe.

  • This compound Incubation:

    • Dilute the this compound stock solution to the desired final concentration (a starting point of 10-25 µM is recommended) in pre-warmed cell culture medium.

    • Incubate the cells with this solution for 15-60 minutes at 37°C.

  • Washing: Wash the cells three times with pre-warmed PBS to remove unbound this compound.

  • Streptavidin-Fluorophore Incubation:

    • Dilute the fluorescently-labeled streptavidin to its recommended working concentration in a suitable buffer (e.g., PBS with 1% BSA).

    • Incubate the cells with the streptavidin solution for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS to remove unbound streptavidin.

  • Nuclear Staining (Optional): If desired, incubate the cells with a nuclear stain according to the manufacturer's protocol.

  • Imaging: Replace the final wash buffer with fresh, pre-warmed imaging medium and proceed with fluorescence microscopy using the appropriate filter sets.

Control Experiments:

  • No TCO Control: Cells not labeled with the TCO group but subjected to the same this compound and streptavidin labeling protocol to assess non-specific binding.

  • No Tetrazine Control: TCO-labeled cells incubated with the fluorescently-labeled streptavidin without prior treatment with this compound to check for non-specific binding of the streptavidin.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Step 1: Target Labeling cluster_biotinylation Step 2: Biotinylation cluster_detection Step 3: Signal Detection cluster_imaging Step 4: Imaging Target Biomolecule of Interest TCO_labeling Incubate with TCO-modified Probe Target->TCO_labeling Washing1 Wash to Remove Excess TCO Probe TCO_labeling->Washing1 Biotin_incubation Incubate with this compound Washing1->Biotin_incubation Washing2 Wash to Remove Excess Tetrazine Biotin_incubation->Washing2 Streptavidin_incubation Incubate with Fluorescent Streptavidin Washing2->Streptavidin_incubation Washing3 Final Wash Steps Streptavidin_incubation->Washing3 Microscopy Fluorescence Microscopy Washing3->Microscopy

Caption: A generalized experimental workflow for bioorthogonal labeling and imaging using this compound.

Logical Relationship for Troubleshooting High Background

troubleshooting_high_background cluster_causes Potential Causes cluster_solutions Solutions High_Background High Background Signal Non_specific_binding Non-specific Binding High_Background->Non_specific_binding Excess_probe Excess Unbound Probe High_Background->Excess_probe Autofluorescence Autofluorescence High_Background->Autofluorescence Optimize_washing Optimize Washing Steps Non_specific_binding->Optimize_washing Use_blocking Add Blocking Step (BSA) Non_specific_binding->Use_blocking Excess_probe->Optimize_washing Titrate_probe Titrate Probe Concentration Excess_probe->Titrate_probe NIR_fluorophore Use NIR Fluorophore Autofluorescence->NIR_fluorophore Controls Run Controls Autofluorescence->Controls

Caption: Troubleshooting logic for addressing high background signal in imaging experiments.

Technical Support Center: Stability and Use of Biotin-PEG8-Me-Tet

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Biotin-PEG8-Me-Tet in cell culture media and helps troubleshoot common issues encountered during its use in bioorthogonal labeling experiments.

Troubleshooting Guide

This guide addresses frequent problems, their potential causes, and solutions to ensure the successful application of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Signal in Downstream Detection (e.g., Streptavidin Blot or Imaging) 1. Degradation of the Methyltetrazine (Me-Tet) Moiety: The Me-Tet ring can degrade in aqueous cell culture media, particularly over extended incubation times. This degradation is accelerated by nucleophiles present in the media.[1] 2. Reaction with Media Components: Primary amines (from amino acids like glycine) and thiols (from cysteine) in the cell culture medium can react with or contribute to the degradation of the tetrazine ring.[1] 3. Hydrolysis of a Reactive Ester (if applicable): If a variant with a reactive group like an NHS ester is used for conjugation, it may hydrolyze before reacting with the target.[1]a. Minimize the incubation time of this compound in the cell culture medium. b. Prepare fresh solutions of this compound for each experiment. Do not use previously prepared and stored solutions.[1] c. Perform a stability test of this compound in your specific medium (see Experimental Protocols section). d. If possible, conduct the labeling step in a buffer that does not contain primary amines or thiols, such as phosphate-buffered saline (PBS).[1]
High Background or Non-Specific Signal 1. Non-specific Binding: The this compound compound may non-specifically adhere to cells or other surfaces. 2. Reaction with Cellular Components: Tetrazines can exhibit some level of non-specific reactivity with cellular proteins, especially those with accessible thiol groups.a. Increase the number of washing steps after incubation with this compound. b. Include a blocking step with a protein like Bovine Serum Albumin (BSA) in your protocol. c. Optimize the concentration of this compound to the lowest effective level.
Inconsistent Results Between Experiments 1. Variability in Reagent Stability: The stability of this compound can be affected by the age of the stock solution and the specific lot of cell culture medium or serum. 2. Inconsistent Incubation Times or Temperatures: Minor variations in experimental conditions can lead to different degrees of degradation.a. Use freshly prepared stock solutions for each experiment. b. Qualify new lots of media and serum for their impact on the stability of the reagent. c. Strictly adhere to a standardized protocol with consistent incubation times and temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in complete cell culture medium (e.g., DMEM + 10% FBS)?

A1: The stability of this compound in cell culture media can vary depending on several factors, including the media composition, pH, and temperature. While methyltetrazines are among the more stable tetrazines for bioorthogonal chemistry, they are susceptible to slow degradation in aqueous environments. Studies on similar methyltetrazine-containing molecules have shown high stability, with over 95% of a methyl-phenyl-tetrazine remaining intact after 12 hours in cell growth medium at 37°C. For critical experiments, it is highly recommended to assess the stability under your specific conditions.

Q2: What factors can influence the stability of this compound?

A2: The primary factors influencing stability are:

  • pH: Tetrazines are generally more stable at a neutral to mildly acidic pH (6.0-7.5) and can degrade in basic conditions.

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Buffer/Media Composition: Components in cell culture media, such as amino acids (e.g., glycine, cysteine) and other nucleophiles, can contribute to the degradation of the tetrazine ring.

  • Presence of Nucleophiles: Strong nucleophiles can attack the electron-deficient tetrazine ring, leading to its degradation.

  • Exposure to Light: Tetrazine solutions should be protected from light to prevent potential degradation.

Q3: How should I prepare and store this compound for optimal stability?

A3: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions should be prepared in an anhydrous solvent such as DMSO or DMF and can be stored at -20°C or -80°C for short periods (up to one month). It is crucial to minimize freeze-thaw cycles. For experiments, it is best to prepare fresh dilutions in your desired buffer or medium immediately before adding them to cells.

Q4: Can I pre-mix this compound in cell culture medium and store it?

A4: This is not recommended. Due to the potential for degradation in aqueous media, especially in a complex mixture like cell culture medium, you should add freshly diluted this compound to your cells immediately after preparation.

Q5: What are the potential degradation products of this compound in cell culture media?

A5: While the specific degradation products are not extensively documented, a plausible pathway involves the hydrolytic decomposition of the tetrazine ring. This can lead to the formation of dihydrotetrazine intermediates, which can further decompose, often with the elimination of nitrogen gas (N₂).

Quantitative Stability Data

Compound TypeConditionTime (hours)% Remaining
Methyl-phenyl-tetrazineCell Growth Medium, 37°C12>95%
Bis-sulfone-PEG4-TetrazineSerum-containing media24-48Generally good stability
Diethylamino-substituted tetrazineDMEM + 10% FBS, 37°CSeveralGradual decrease expected

Note: This data is for structurally similar compounds and should be used as a general guideline. Stability of this compound should be empirically determined for your specific experimental conditions.

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of this compound

This protocol provides a method to quantitatively assess the stability of this compound in your specific cell culture medium over time.

1. Objective: To determine the stability of this compound in a given cell culture medium at 37°C over a time course.

2. Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • High-purity water and acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Sterile microcentrifuge tubes

  • HPLC system with a UV detector and a C18 reverse-phase column

3. Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Incubation in Cell Culture Medium:

    • In separate sterile microcentrifuge tubes, dilute the 10 mM this compound stock solution to a final concentration of 100 µM in your pre-warmed (37°C) cell culture medium.

    • Prepare a control tube with 100 µM this compound in PBS.

    • Incubate the tubes at 37°C in a cell culture incubator.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), take an aliquot from each tube.

    • To stop further degradation and precipitate proteins, add four volumes of cold acetonitrile to the aliquot, vortex, and centrifuge at high speed to pellet the precipitate.

    • Transfer the supernatant to a clean tube for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: Develop a suitable gradient (e.g., 5-95% B over 20 minutes) to resolve the this compound peak.

    • Detection: Monitor the absorbance at the characteristic wavelength for the tetrazine (typically around 520-540 nm) and also at a wavelength suitable for the biotin portion if needed (around 210 nm).

    • Inject the prepared samples from each time point.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of the compound remaining.

    • Plot the percentage of remaining this compound against time to visualize the degradation profile.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_media Dilute to 100 µM in Cell Culture Medium/PBS prep_stock->prep_media incubate Incubate at 37°C prep_media->incubate sampling Take Aliquots at Time Points (0, 2, 4, 8, 12, 24, 48h) incubate->sampling processing Precipitate Proteins with Acetonitrile & Centrifuge sampling->processing hplc Analyze Supernatant by HPLC processing->hplc data_analysis Integrate Peak Area & Calculate % Remaining hplc->data_analysis plot Plot % Remaining vs. Time data_analysis->plot

Caption: Workflow for assessing the stability of this compound.

Factors_Influencing_Stability center This compound Stability pH pH center->pH temp Temperature center->temp media Media Components (Amino Acids, etc.) center->media nucleophiles Nucleophiles center->nucleophiles light Light Exposure center->light storage Storage Conditions (Solvent, Time) center->storage

Caption: Factors influencing this compound stability.

Degradation_Pathway start This compound intermediate Dihydrotetrazine Intermediate start->intermediate Hydrolysis/ Nucleophilic Attack end Degradation Products + N₂ intermediate->end Decomposition

References

Technical Support Center: Addressing Poor Solubility of Biotin-PEG8-Me-Tet Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Biotin-PEG8-Me-Tet conjugates.

Troubleshooting Guide

Problem: Precipitate forms when dissolving the this compound conjugate in an aqueous buffer.

Possible Causes:

  • Hydrophobicity: While the PEG8 linker enhances water solubility, the biotin and methyl-tetrazine moieties can still contribute to overall hydrophobicity, leading to poor solubility in purely aqueous solutions.[1][2]

  • Aggregation: At high concentrations, conjugate molecules may aggregate and precipitate out of solution.

  • Incorrect pH: The solubility of the conjugate can be pH-dependent.

Solutions:

  • Use of a Co-solvent: First, dissolve the conjugate in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[3][4] Then, slowly add the aqueous buffer to the dissolved conjugate while vortexing. It is recommended that the final concentration of the organic solvent be kept low (e.g., <10%) in the final solution to avoid adverse effects in biological assays.[5]

  • Sonication: After adding the conjugate to the solvent, sonicate the mixture. This can help to break up aggregates and enhance dissolution.

  • Gentle Heating: Gently warm the solution (e.g., to 37°C) to improve solubility. However, be cautious as excessive heat can lead to degradation of the conjugate.

  • pH Adjustment: If the conjugate has ionizable groups, adjusting the pH of the buffer can significantly impact solubility. Experiment with a range of pH values to find the optimal condition. For biotin, for instance, solubility is known to increase in alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing a high-concentration stock solution, it is recommended to use a high-purity, anhydrous organic solvent such as DMSO or DMF. These solvents are generally effective at dissolving the conjugate. Stock solutions in these solvents can typically be stored at -20°C or -80°C for extended periods.

Q2: How should I store the this compound conjugate, both as a solid and in solution?

A2: As a solid, the conjugate should be stored at -20°C, desiccated, and protected from light. Once in solution, particularly in an organic solvent like DMSO, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month). Aqueous solutions should be prepared fresh for each experiment.

Q3: Can I prepare and store aqueous solutions of this compound?

A3: It is generally not recommended to store aqueous solutions of tetrazine-containing conjugates for long periods. The tetrazine ring can be susceptible to degradation in aqueous environments, a process that can be pH-dependent. It is best to prepare aqueous working solutions fresh from a stock in an organic solvent immediately before use.

Q4: My this compound solution has lost its characteristic pink/red color. What does this mean?

A4: The color of a tetrazine solution is indicative of the integrity of the tetrazine ring. A loss of color suggests that the tetrazine moiety has degraded, which will render the conjugate inactive for its intended bioorthogonal reaction. This can be caused by exposure to harsh pH conditions, certain nucleophiles, or prolonged exposure to light.

Q5: What is the role of the PEG8 linker in the solubility of the conjugate?

A5: The polyethylene glycol (PEG) linker is included in the conjugate's structure to increase its hydrophilicity and, therefore, its solubility in aqueous solutions. The PEG linker can also reduce steric hindrance and minimize non-specific binding.

Quantitative Data Summary

The following table summarizes the solubility of similar Biotin-PEG-Tetrazine compounds in commonly used solvents. Please note that the exact solubility of this compound may vary slightly.

CompoundSolventReported SolubilityReference
Biotin-PEG4-methyltetrazineDMSO50 mg/mL (requires sonication)
Biotin-PEG3-methyltetrazineDMSO, DMFSoluble (specific concentration not provided)
Biotin-PEG8-amineWater, DMSO, DCM, DMFSoluble (specific concentration not provided)
Biotin-PEG8-acidDMSO125 mg/mL (requires sonication)

Experimental Protocols

Protocol for Determining the Kinetic Solubility of this compound

This protocol outlines a general method for determining the kinetic solubility of the conjugate in an aqueous buffer using UV-Vis spectroscopy.

Materials:

  • This compound conjugate

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well filter plates (e.g., with a 0.45 µm filter)

  • 96-well UV-transparent microplates

  • UV-Vis microplate reader

Procedure:

  • Prepare a Concentrated Stock Solution: Accurately weigh a small amount of the this compound conjugate and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilution: Prepare a serial dilution of the stock solution in DMSO.

  • Dilution in Aqueous Buffer: Add a small, fixed volume of each DMSO dilution to a larger, fixed volume of the aqueous buffer in the wells of a 96-well plate. This will create a range of conjugate concentrations in a solution with a low percentage of DMSO.

  • Equilibration: Allow the solutions to equilibrate at room temperature for a set period (e.g., 2 hours), during which time any precipitate will form.

  • Filtration: Transfer the solutions to a 96-well filter plate and centrifuge to separate the soluble fraction from any precipitate.

  • UV-Vis Measurement: Transfer the filtrate to a UV-transparent 96-well plate and measure the absorbance at the wavelength of maximum absorbance for the tetrazine moiety (typically around 520-540 nm).

  • Data Analysis: Create a standard curve using the absorbance readings of the serial dilutions in DMSO. Use this curve to determine the concentration of the conjugate in the filtered aqueous solutions. The highest concentration that remains in solution is the kinetic solubility.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Solubility of this compound start Start: Poor Solubility in Aqueous Buffer co_solvent Use a co-solvent (e.g., DMSO, DMF)? start->co_solvent dissolve_in_co_solvent Dissolve in minimal co-solvent first, then add aqueous buffer. co_solvent->dissolve_in_co_solvent Yes sonication Apply sonication? co_solvent->sonication No dissolve_in_co_solvent->sonication success Solubility Improved dissolve_in_co_solvent->success sonicate_solution Sonicate the solution to break up aggregates. sonication->sonicate_solution Yes heating Apply gentle heating? sonication->heating No sonicate_solution->heating sonicate_solution->success heat_solution Gently warm the solution (e.g., to 37°C). heating->heat_solution Yes ph_adjustment Adjust pH? heating->ph_adjustment No heat_solution->ph_adjustment heat_solution->success adjust_ph Experiment with different buffer pH values. ph_adjustment->adjust_ph Yes fail Still Poor Solubility (Consider alternative conjugate or formulation) ph_adjustment->fail No adjust_ph->success

Caption: A workflow for troubleshooting the poor solubility of this compound conjugates.

Solubility_Protocol_Workflow Kinetic Solubility Determination Protocol start Start: Prepare Concentrated Stock in DMSO serial_dilution Create Serial Dilutions in DMSO start->serial_dilution dilute_in_aqueous Dilute DMSO stocks in Aqueous Buffer serial_dilution->dilute_in_aqueous equilibrate Equilibrate for 2 hours dilute_in_aqueous->equilibrate filter Filter to Remove Precipitate equilibrate->filter measure_absorbance Measure UV-Vis Absorbance of Filtrate filter->measure_absorbance analyze Analyze Data and Determine Solubility measure_absorbance->analyze

Caption: An experimental workflow for determining the kinetic solubility of a bioconjugate.

References

Optimizing molar excess of Biotin-PEG8-Me-Tet for efficient labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of Biotin-PEG8-Me-Tet for efficient labeling of your target biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental setup, troubleshooting common issues, and understanding the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for the this compound labeling reaction?

A1: The labeling reaction is based on a bioorthogonal "click chemistry" known as the inverse-electron demand Diels-Alder (iEDDA) cycloaddition.[1][2] This reaction occurs between the methyltetrazine (MeTz) moiety on the this compound reagent and a trans-cyclooctene (TCO) group that has been incorporated into your target biomolecule.[1][2] The reaction is highly efficient, selective, and proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[2]

Q2: What is the recommended molar excess of this compound to use for labeling?

A2: For optimal labeling, a slight molar excess of the this compound reagent over the TCO-modified biomolecule is recommended. A common starting point is a 1.5 to 5-fold molar excess. However, the ideal ratio can vary depending on the specific molecules being conjugated and should be determined empirically for your particular system.

Q3: What are the optimal reaction conditions (buffer, pH, temperature, and time)?

A3: The this compound reaction is robust and works well in a variety of common biological buffers.

  • Buffer: Phosphate-buffered saline (PBS) is a standard and effective choice. It is important to use amine-free buffers, such as PBS, if your TCO-functionalized molecule was prepared using an NHS ester, as amine-containing buffers (e.g., Tris or glycine) will compete with the intended reaction.

  • pH: The reaction proceeds efficiently over a pH range of 6.0 to 9.0.

  • Temperature: The reaction is typically performed at room temperature (20-25°C). For sensitive biomolecules, the reaction can be conducted at 4°C, though this may require a longer incubation time.

  • Time: The reaction is exceptionally fast and is often complete within 30 to 120 minutes at room temperature.

Q4: How can I monitor the progress of the labeling reaction?

A4: The progress of the reaction can be conveniently monitored spectrophotometrically. The tetrazine group has a characteristic pink or red color and a distinct absorbance in the visible range (around 510-550 nm). As the reaction proceeds and the tetrazine is consumed, this color and absorbance will decrease, providing a visual or quantitative way to track the conjugation.

Q5: What is the purpose of the PEG8 spacer arm in this compound?

A5: The polyethylene glycol (PEG8) spacer arm serves two main purposes. Firstly, it enhances the water solubility of the biotinylation reagent, which is beneficial for reactions in aqueous biological buffers. Secondly, the long, flexible spacer helps to minimize steric hindrance, ensuring that the biotin moiety is readily accessible for binding to avidin or streptavidin in downstream applications.

Data Presentation

The following table summarizes the key quantitative parameters for optimizing the this compound labeling reaction.

ParameterRecommended RangeNotes
Molar Excess of this compound 1.5 to 5-foldThe optimal ratio should be determined empirically for each specific application.
Reaction Temperature 4°C - 37°CRoom temperature (20-25°C) is generally sufficient. Lower temperatures can be used for sensitive biomolecules.
Reaction pH 6.0 - 9.0The reaction is tolerant of a range of pH values typical for biological samples.
Reaction Time 30 - 120 minutesThe reaction is very rapid, but can be extended if necessary, especially at lower temperatures.
Typical Conjugation Efficiency > 90%High efficiency is achievable under optimal conditions.

Experimental Protocols

Protocol: Labeling a TCO-Modified Protein with this compound

This protocol provides a general procedure for the biotinylation of a protein that has been pre-functionalized with a TCO group.

Materials:

  • TCO-modified protein

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Solvent for this compound: Anhydrous DMSO or DMF

  • Desalting column (e.g., PD-10) for purification

Procedure:

  • Prepare the TCO-Modified Protein: Dissolve the TCO-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 2 mg of the reagent in 200 µL of DMSO to create a 10 mg/mL stock solution.

  • Calculate Reactant Volumes: Determine the volumes of the TCO-modified protein solution and the this compound stock solution required to achieve the desired molar excess (e.g., 5-fold excess of the biotin reagent).

  • Initiate the Labeling Reaction: Add the calculated volume of the this compound stock solution to the TCO-modified protein solution. Mix gently by pipetting or brief vortexing at a low speed.

  • Incubation: Incubate the reaction mixture for 30 to 120 minutes at room temperature.

  • Purification: After the incubation is complete, remove the excess, unreacted this compound using a desalting column equilibrated with a suitable storage buffer (e.g., PBS). Collect the fractions containing the purified biotinylated protein.

  • Confirmation of Biotinylation (Optional): The success of the labeling can be confirmed using methods such as SDS-PAGE (which may show a slight increase in molecular weight), mass spectrometry, or a Western blot using a streptavidin-HRP conjugate to detect the incorporated biotin.

  • Storage: Store the purified biotinylated protein under conditions that are optimal for the stability of the parent protein, typically at -20°C or -80°C in aliquots.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Labeling prep_protein Prepare TCO-Modified Protein in PBS calculate Calculate Reactant Volumes for Molar Excess prep_protein->calculate prep_biotin Prepare this compound Stock Solution in DMSO prep_biotin->calculate react Mix and Incubate (30-120 min at RT) calculate->react purify Purify using Desalting Column react->purify analyze Analyze and Store Biotinylated Protein purify->analyze

Caption: Workflow for labeling a TCO-modified protein with this compound.

iEDDA_reaction Inverse Electron-Demand Diels-Alder Reaction cluster_product Product biotin_tet Biotin-PEG8-Me-Tetrazine plus + tco_protein TCO-Protein arrow labeled_protein Biotinylated Protein (Stable Conjugate) conditions Bioorthogonal Click Reaction (No Catalyst, Physiological pH) arrow->conditions

Caption: The iEDDA reaction between this compound and a TCO-biomolecule.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Labeling Efficiency Insufficient molar excess of this compound.Increase the molar ratio of the biotinylation reagent (e.g., up to 5-fold excess).
Inactive TCO groups on the biomolecule.Ensure the TCO-modified biomolecule has been stored correctly and its activity is confirmed.
Reaction time is too short.Increase the incubation time, especially if the reaction is performed at a lower temperature.
Degraded this compound reagent.Ensure the reagent has been stored properly under dry conditions at -20°C or -80°C. Prepare fresh stock solutions in anhydrous DMSO or DMF.
Precipitation of Biomolecule during Labeling High concentration of organic solvent from the stock solution.Use a more concentrated stock solution of this compound to minimize the volume of organic solvent added to the reaction.
The biomolecule is not stable under the reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C).
High Background/Non-specific Binding in Downstream Applications Excess unreacted this compound.Ensure thorough removal of the unreacted labeling reagent after the reaction using appropriate purification methods like a desalting column or dialysis.

References

Validation & Comparative

Validating Biotin-PEG8-Me-Tet Labeling: A Comparative Guide for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and efficient biotinylation of proteins is crucial for a multitude of applications, including protein detection, purification, and interaction studies. The validation of this labeling is a critical step, with Western blot analysis being a cornerstone technique. This guide provides an objective comparison of Biotin-PEG8-Me-Tet, a modern bioorthogonal labeling reagent, with traditional amine-reactive biotinylation reagents, offering supporting experimental context and detailed protocols for validation by Western blot.

Performance Comparison: this compound vs. Amine-Reactive Biotinylation Reagents

The primary difference between this compound and conventional reagents like NHS-Biotin lies in their labeling chemistry. This compound utilizes a bioorthogonal "click chemistry" reaction, specifically an inverse-electron-demand Diels-Alder cycloaddition (iEDDA) between a methyltetrazine (Me-Tet) moiety and a trans-cyclooctene (TCO) group.[1][2] This reaction is highly specific and occurs under mild physiological conditions.[1][2] In contrast, traditional reagents such as N-hydroxysuccinimide (NHS)-Biotin react with primary amines (e.g., lysine residues) on the protein surface, a less specific method due to the abundance of these amines.[1]

This difference in chemistry leads to significant performance advantages for this compound, as outlined in the hypothetical comparative data below. This data is illustrative and based on the expected outcomes from the differing chemistries.

FeatureThis compound (Click Chemistry)NHS-Biotin (Amine-Reactive)Sulfo-NHS-LC-Biotin (Amine-Reactive)
Labeling Specificity High (Site-specific to pre-introduced TCO group)Moderate (Targets all accessible primary amines)Moderate (Targets all accessible primary amines)
Labeling Efficiency High and consistentVariable, dependent on protein and reaction conditionsVariable, dependent on protein and reaction conditions
Control over Labeling Stoichiometry High (Can be precisely controlled)Low (Often results in a heterogeneous population of labeled proteins)Low (Often results in a heterogeneous population of labeled proteins)
Western Blot Signal-to-Noise Ratio HighModerateModerate to High
Band Uniformity on Western Blot Sharp, uniform bandsPotential for band broadening or smearingPotential for band broadening or smearing
Workflow Complexity Two-step (TCO modification followed by biotinylation)One-stepOne-step

Experimental Protocols

I. Protein Labeling with this compound (Two-Step Protocol)

This protocol first involves the introduction of a TCO group onto the target protein, followed by the specific reaction with this compound.

A. TCO-Modification of Target Protein:

  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of a TCO-NHS ester (e.g., 10 mM) in anhydrous DMSO.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Removal of Excess Reagent: Remove unreacted TCO-NHS ester by dialysis or using a desalting column.

B. Biotinylation with this compound:

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Labeling Reaction: Add a 1.5- to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the decrease in the characteristic absorbance of the tetrazine moiety (around 520 nm).

  • Quenching (Optional): The reaction is typically complete within an hour. If necessary, any unreacted tetrazine can be quenched by adding a small molecule TCO derivative.

  • Storage: The biotinylated protein is now ready for Western blot analysis or can be stored at -20°C or -80°C.

II. Western Blot Validation of Biotinylated Proteins

This protocol is applicable for detecting proteins labeled with any biotinylation reagent.

  • SDS-PAGE: Separate the biotinylated protein samples (and unlabeled controls) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer (typically 1:1,000 to 1:20,000) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Chemiluminescent Detection: Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.

  • Signal aAcquisition: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

  • Quantitative Analysis: Quantify the band intensities using image analysis software. For comparative studies, ensure equal protein loading by normalizing to a loading control like beta-actin or by total protein staining.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and their biological context, the following diagrams have been generated using Graphviz.

G Workflow for this compound Labeling and Western Blot Validation cluster_0 Step 1: TCO Modification cluster_1 Step 2: Biotinylation cluster_2 Step 3: Western Blot Validation Protein Target Protein TCO_NHS TCO-NHS Ester Protein->TCO_NHS Add 5-20x molar excess Incubate_TCO Incubate (1-2h, RT) Protein->Incubate_TCO TCO_NHS->Incubate_TCO Purify_TCO Purify (Desalting) Incubate_TCO->Purify_TCO TCO_Protein TCO-Modified Protein Purify_TCO->TCO_Protein Biotin_Tet This compound TCO_Protein->Biotin_Tet Add 1.5-5x molar excess Incubate_Biotin Incubate (30-60 min, RT) TCO_Protein->Incubate_Biotin Biotin_Tet->Incubate_Biotin Biotinylated_Protein Biotinylated Protein Incubate_Biotin->Biotinylated_Protein SDS_PAGE SDS-PAGE Biotinylated_Protein->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Strep_HRP Streptavidin-HRP Block->Strep_HRP Detect Chemiluminescent Detection Strep_HRP->Detect Analysis Image and Data Analysis Detect->Analysis

Caption: Workflow for this compound Labeling and Western Blot Validation.

G Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR (TCO-modified & Biotinylated) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified EGFR Signaling Pathway for Biotinylation Studies.

Conclusion

The validation of protein biotinylation by Western blot is an indispensable step in many research workflows. While traditional amine-reactive methods are widely used, the emergence of bioorthogonal labeling reagents like this compound offers significant advantages in terms of specificity, efficiency, and control. The two-step click chemistry approach, although more complex, can lead to more reliable and reproducible Western blot data, characterized by sharp bands and a high signal-to-noise ratio. The choice of biotinylation reagent will ultimately depend on the specific experimental needs, but for applications requiring precise control and high efficiency, this compound presents a superior alternative.

References

Confirming Biotin-PEG8-Me-Tetrazine Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise confirmation of molecular linkages is paramount. This guide provides a comprehensive comparison of mass spectrometry and other common analytical techniques for verifying the successful conjugation of Biotin-PEG8-Me-Tetrazine to trans-cyclooctene (TCO)-modified biomolecules. Experimental data and detailed protocols are presented to support the objective evaluation of each method's performance.

The conjugation of Biotin-PEG8-Me-Tetrazine to a TCO-functionalized protein or peptide is a powerful tool in bioconjugation, leveraging the rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) reaction. Verifying the successful formation of this covalent bond is a critical step in any workflow. Mass spectrometry (MS) stands out as a premier method for this purpose, offering direct and precise mass measurement of the resulting conjugate.

Performance Comparison: Mass Spectrometry vs. Alternatives

The choice of analytical technique for conjugation confirmation depends on the specific requirements of the experiment, including the need for quantitative data, the nature of the biomolecule, and available instrumentation.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Principle Measures the mass-to-charge ratio of ions to determine molecular weight.Separates molecules based on their physicochemical properties (e.g., hydrophobicity, size).Separates proteins based on their molecular weight.
Data Output Precise mass of reactants and products. Can provide quantitative data on conversion efficiency.Chromatogram showing peaks for reactants and products with corresponding retention times.Gel image showing bands corresponding to the molecular weight of proteins.
Quantitative Capability High. Can determine conjugation efficiency by comparing ion intensities of conjugated and unconjugated species.Moderate to High. Can quantify by integrating peak areas, but requires standards for accurate concentration determination.Low to Moderate. Primarily qualitative, but densitometry can provide semi-quantitative estimates.
Specificity High. Directly confirms the expected mass shift corresponding to the Biotin-PEG8-Me-Tetrazine addition.Moderate. Retention time shifts indicate a change in the molecule, but do not directly confirm the identity of the modification.Low. A shift in band size suggests an increase in mass, but lacks specificity for the type of modification.
Sensitivity High. Can detect small amounts of sample and low levels of conjugation.High. Sensitive detection methods (e.g., UV, fluorescence) are available.Moderate. Requires sufficient material for visualization by staining.
Limitations Can be complex to operate and requires specialized equipment. Sample preparation is critical.Co-elution of species can complicate analysis. Does not provide direct mass confirmation.Low resolution may not distinguish small mass changes. Not suitable for small molecules or peptides.

Experimental Data: Confirming Conjugation

While specific quantitative data for the conjugation efficiency of Biotin-PEG8-Me-Tetrazine is often application-dependent, the principles of analysis remain consistent. For example, in a typical reaction, a TCO-modified peptide is reacted with an excess of Biotin-PEG8-Me-Tetrazine.

Mass Spectrometry Data:

Upon successful conjugation, the mass spectrum will show a decrease in the ion signal corresponding to the unconjugated TCO-peptide and the appearance of a new, higher mass peak. The mass difference between these two peaks should precisely match the mass of the added Biotin-PEG8-Me-Tetrazine moiety (Molecular Weight: ~851.02 Da). The ratio of the ion intensities of the conjugated and unconjugated peptide can be used to estimate the conjugation efficiency. For instance, a study on a similar tetrazine ligation reported conjugation efficiencies greater than 95% as determined by mass spectrometry.[1]

Table 1: Expected Mass Shift upon Biotin-PEG8-Me-Tetrazine Conjugation

AnalyteExpected Mass (Da)Observed Mass Shift (Da)
Unconjugated TCO-PeptideVaries-
Biotin-PEG8-Me-Tetrazine~851.02-
Conjugated PeptideMass of TCO-Peptide + ~851.02~851.02

Experimental Protocols

Protocol 1: Conjugation of Biotin-PEG8-Me-Tetrazine to a TCO-Modified Peptide

Materials:

  • TCO-modified peptide

  • Biotin-PEG8-Me-Tetrazine

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., C18 ZipTip)

Procedure:

  • Reagent Preparation: Prepare a stock solution of Biotin-PEG8-Me-Tetrazine (e.g., 10 mM) in anhydrous DMF or DMSO.

  • Reaction Setup: Dissolve the TCO-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Conjugation: Add a 3-5 molar excess of the Biotin-PEG8-Me-Tetrazine stock solution to the peptide solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[2]

  • Purification: Remove excess, unreacted Biotin-PEG8-Me-Tetrazine using a desalting column according to the manufacturer's instructions.

Protocol 2: Confirmation of Conjugation by LC-MS

Instrumentation and Columns:

  • Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Reversed-phase C18 column suitable for peptide or protein separation.

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Sample Preparation: Dilute the purified conjugate from Protocol 1 to a suitable concentration (e.g., 0.1-1 mg/mL) in Mobile Phase A.

  • LC Separation: Inject the sample onto the LC system. Use a gradient of Mobile Phase B to elute the conjugated peptide. A typical gradient might be 5-95% B over 30 minutes.

  • MS Analysis: Acquire mass spectra in positive ion mode over a relevant m/z range.

  • Data Analysis: Deconvolute the raw mass spectra to obtain the neutral mass of the unconjugated and conjugated peptides. Calculate the mass difference to confirm the addition of the Biotin-PEG8-Me-Tetrazine moiety.

Mandatory Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis TCO_Peptide TCO-Modified Peptide Incubation Incubation (RT, 1-2h) TCO_Peptide->Incubation Biotin_Tet Biotin-PEG8-Me-Tetrazine Biotin_Tet->Incubation Desalting Desalting Column (e.g., C18) Incubation->Desalting Reaction Mixture LC_MS LC-MS Analysis Desalting->LC_MS Purified Conjugate Data_Analysis Data Analysis (Mass Confirmation) LC_MS->Data_Analysis

Fig. 1: Experimental workflow for conjugation and confirmation.

decision_tree Start Need to Confirm Conjugation? Qualitative Qualitative Confirmation Needed Start->Qualitative No Quantitative Quantitative Data Needed Start->Quantitative Yes MS Mass Spectrometry HPLC HPLC SDS_PAGE SDS-PAGE Qualitative->HPLC Yes Qualitative->SDS_PAGE Protein Conjugate Quantitative->MS High Accuracy Quantitative->HPLC Moderate Accuracy

Fig. 2: Decision tree for selecting an analysis method.

References

A Head-to-Head Comparison of Peptide Labeling Reagents for Mass Shift Analysis: Biotin-PEG8-Me-Tet and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in mass spectrometry-based proteomics, the selection of an appropriate peptide labeling reagent is a critical determinant for successful target identification and quantification. This guide provides an objective comparison of Biotin-PEG8-Me-Tet with established alternatives, namely NHS-Biotin and iTRAQ, for mass shift analysis of peptides. The information presented herein is supported by a summary of key performance metrics, detailed experimental protocols, and visual workflows to facilitate an informed decision-making process.

The advent of bioorthogonal chemistry has expanded the toolkit for chemical proteomics, with the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) offering exceptional specificity and reaction kinetics. This compound leverages this chemistry, providing a biotin handle for enrichment and a PEG8 spacer to enhance solubility and reduce steric hindrance. This guide will evaluate the performance of this modern reagent against the more traditional NHS-ester chemistry for biotinylation and the well-established iTRAQ reagents for isobaric labeling.

Performance Comparison of Peptide Labeling Reagents

The choice of a labeling reagent significantly influences the outcome of a mass shift analysis experiment. The following table summarizes the key characteristics of this compound, NHS-Biotin, and iTRAQ to aid in selecting the most suitable reagent for a given research objective.

FeatureThis compoundNHS-BiotiniTRAQ (4-plex/8-plex)
Labeling Chemistry Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a TCO-modified peptide.N-hydroxysuccinimide ester chemistry targeting primary amines.N-hydroxysuccinimide ester chemistry targeting primary amines.
Specificity Highly specific for TCO-modified residues, enabling site-specific labeling.Reacts with primary amines (N-terminus and lysine side chains), leading to multiple and potentially heterogeneous labeling.Reacts with primary amines (N-terminus and lysine side chains).
Reaction Kinetics Extremely fast, often completing within minutes at room temperature.[1]Slower reaction times, typically requiring 30 minutes to 2 hours.[2]Typically requires a 1-hour incubation.[3]
Mass Shift Predictable and uniform mass shift per labeled site.Variable mass shift depending on the number of biotin molecules incorporated.Isobaric tags result in the same mass shift for all labeled peptides in MS1.[4]
Quantification Strategy Relative quantification based on MS1 peak intensities of labeled vs. unlabeled peptides or through isotopic variants of the tag.Primarily for enrichment; quantification is challenging due to heterogeneous labeling.Relative quantification based on the intensity of reporter ions in the MS2 spectrum.[4]
Multiplexing Capability Limited multiplexing unless isotopic versions of the tag are used.Not suitable for multiplexed quantification.4-plex or 8-plex capabilities, allowing for the simultaneous comparison of multiple samples.
Potential Side Reactions Minimal side reactions in a biological context due to the bioorthogonal nature of the chemistry.Potential for off-target reactions with other nucleophiles, though generally selective for primary amines.Similar to other NHS esters, with potential for side reactions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving reliable and comparable results. The following sections provide step-by-step methodologies for peptide labeling and mass spectrometry analysis using this compound, NHS-Biotin, and iTRAQ.

Protocol 1: Peptide Labeling with this compound for Mass Shift Analysis

This protocol assumes the target protein has been modified to incorporate a TCO-containing amino acid.

Materials:

  • TCO-modified protein or peptide sample

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting spin column

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer, water)

  • Elution buffer (e.g., 0.1% TFA in 50% acetonitrile)

Procedure:

  • Protein Preparation: Ensure the TCO-modified protein is in an amine-free buffer like PBS at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the TCO-labeled protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Removal of Excess Reagent: Remove unreacted this compound using a desalting spin column.

  • Sample Preparation for Mass Spectrometry:

    • Denature the biotinylated proteins in 8 M urea.

    • Reduce disulfide bonds with DTT and alkylate with IAA.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Enrichment of Biotinylated Peptides:

    • Incubate the peptide digest with streptavidin-coated magnetic beads.

    • Wash the beads extensively to remove non-biotinylated peptides.

    • Elute the biotinylated peptides using an appropriate elution buffer.

  • LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Peptide Labeling with NHS-Biotin

Materials:

  • Protein or peptide sample

  • NHS-Biotin

  • Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting spin column

Procedure:

  • Protein Preparation: Buffer exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 20 mM stock solution of NHS-Biotin in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Removal of Excess Reagent: Remove unreacted and quenched NHS-Biotin using a desalting spin column.

  • Sample Preparation for Mass Spectrometry: Follow the same procedure as outlined in step 6 of Protocol 1.

  • Enrichment and LC-MS/MS Analysis: Follow the same procedures as outlined in steps 7 and 8 of Protocol 1.

Protocol 3: Peptide Labeling with iTRAQ Reagents

Materials:

  • iTRAQ Reagent Kit (4-plex or 8-plex)

  • Protein or peptide samples

  • Reduction and Cysteine Blocking Reagents (as per kit instructions)

  • Trypsin (sequencing grade)

  • Ethanol

  • Cation exchange chromatography materials (for fractionation)

Procedure:

  • Sample Preparation: Reduce, block cysteine residues, and digest each protein sample with trypsin in separate tubes according to the iTRAQ kit protocol.

  • iTRAQ Labeling:

    • Reconstitute each iTRAQ reagent in ethanol.

    • Add the appropriate iTRAQ reagent to each peptide digest sample.

    • Incubate for 1 hour at room temperature.

  • Sample Pooling: Combine all iTRAQ-labeled samples into a single tube.

  • Fractionation (Optional but Recommended): Fractionate the pooled peptide mixture using strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and their applications, the following diagrams, generated using the DOT language, illustrate a typical chemoproteomics workflow for target identification and a relevant signaling pathway that can be investigated using these labeling techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_processing Processing cluster_analysis Analysis p1 Protein of Interest with TCO modification p2 Cell Lysate l1 Incubate with This compound p2->l1 pr1 Protein Digestion (Trypsin) l1->pr1 pr2 Enrichment of Biotinylated Peptides (Streptavidin) pr1->pr2 a1 LC-MS/MS Analysis pr2->a1 a2 Data Analysis (Mass Shift Identification) a1->a2 egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt P Akt->Proliferation EGF EGF EGF->EGFR

References

A Head-to-Head Comparison of Biotin-PEG8-Me-Tetrazine and DBCO-biotin for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of reagents for copper-free click chemistry is critical. This guide provides an objective comparison of two prominent biotinylation reagents: Biotin-PEG8-Me-Tetrazine and DBCO-biotin. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in your experimental design.

At the forefront of bioorthogonal chemistry, copper-free click reactions have revolutionized the way biomolecules are labeled and tracked in complex biological systems. These reactions offer the specificity and efficiency of traditional click chemistry without the need for cytotoxic copper catalysts, making them ideal for in vivo and live-cell applications. Two of the most powerful copper-free click chemistries are the inverse-electron-demand Diels-Alder (iEDDA) reaction and the strain-promoted alkyne-azide cycloaddition (SPAAC).

Biotin-PEG8-Me-Tetrazine participates in the iEDDA reaction, where the tetrazine moiety rapidly and specifically reacts with a trans-cyclooctene (TCO) group.[1][2][3] In contrast, DBCO-biotin is a key player in SPAAC, with the dibenzocyclooctyne (DBCO) group reacting selectively with an azide-functionalized molecule.[4][5] Both reagents feature a biotin handle for subsequent detection or purification and a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance.

Performance Comparison: A Quantitative Look

The primary distinction between these two powerful biotinylation reagents lies in their reaction kinetics. The iEDDA reaction involving tetrazine and TCO is renowned for its exceptionally fast reaction rates, significantly outpacing the SPAAC reaction between DBCO and azide. This rapid kinetics allows for efficient labeling at very low concentrations, which is a considerable advantage in many biological experiments.

FeatureBiotin-PEG8-Me-Tetrazine (iEDDA)DBCO-biotin (SPAAC)
Reaction Type Inverse-electron-demand Diels-Alder (iEDDA)Strain-promoted alkyne-azide cycloaddition (SPAAC)
Reaction Partner Trans-cyclooctene (TCO)Azide
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹~1 M⁻¹s⁻¹
Biocompatibility Excellent (copper-free)Excellent (copper-free)
Reaction Conditions Aqueous media, room temperature, catalyst-freeAqueous media, room temperature, catalyst-free
Primary Byproduct Nitrogen gas (N₂)None
Stability of Reactants TCO can be prone to isomerization; tetrazine stability can vary.Azides and DBCO are generally stable.
Bond Formed Stable dihydropyridazineStable triazole

Reaction Mechanisms and Experimental Workflow

To visualize the chemical transformations and the general laboratory workflow, the following diagrams are provided.

Mechanism of Biotin-PEG8-Me-Tetrazine (iEDDA) Reaction cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder cluster_product Product Biotin_Tet Biotin-PEG8-Me-Tetrazine Cycloaddition [4+2] Cycloaddition Biotin_Tet->Cycloaddition + TCO TCO-modified Biomolecule TCO->Cycloaddition Retro_Diels_Alder Retro-Diels-Alder (N₂ release) Cycloaddition->Retro_Diels_Alder Conjugate Biotinylated Biomolecule (Stable Dihydropyridazine) Retro_Diels_Alder->Conjugate

Biotin-PEG8-Me-Tetrazine Reaction Mechanism

Mechanism of DBCO-biotin (SPAAC) Reaction cluster_reactants Reactants cluster_reaction Strain-Promoted Alkyne-Azide Cycloaddition cluster_product Product DBCO_Biotin DBCO-biotin Cycloaddition [3+2] Cycloaddition DBCO_Biotin->Cycloaddition + Azide Azide-modified Biomolecule Azide->Cycloaddition Conjugate Biotinylated Biomolecule (Stable Triazole) Cycloaddition->Conjugate

DBCO-biotin Reaction Mechanism

General Experimental Workflow for Biotinylation cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis & Purification Prep_Biomolecule Prepare Biomolecule (e.g., Protein, Antibody) Incorporate_Handle Incorporate Reactive Handle (TCO or Azide) Prep_Biomolecule->Incorporate_Handle Add_Biotin_Reagent Add Biotin-PEG8-Me-Tetrazine or DBCO-biotin Incorporate_Handle->Add_Biotin_Reagent Incubate Incubate at Room Temperature Add_Biotin_Reagent->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) Purify->Analyze Detect Detect/Capture with Streptavidin Analyze->Detect

General Biotinylation Workflow

Detailed Experimental Protocols

The following are generalized protocols for protein labeling using Biotin-PEG8-Me-Tetrazine and DBCO-biotin. Optimization may be required for specific applications.

Protocol 1: Labeling of a TCO-Modified Protein with Biotin-PEG8-Me-Tetrazine

This protocol outlines the labeling of a protein that has been previously functionalized with a TCO group.

Materials:

  • TCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • Biotin-PEG8-Me-Tetrazine

  • Anhydrous DMSO

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Reagents:

    • Dissolve the TCO-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of Biotin-PEG8-Me-Tetrazine in anhydrous DMSO.

  • Labeling Reaction:

    • Add 1.5 to 5 molar equivalents of the Biotin-PEG8-Me-Tetrazine stock solution to the TCO-modified protein solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted Biotin-PEG8-Me-Tetrazine using a desalting column or by dialysis against a suitable buffer.

  • Analysis:

    • The resulting biotinylated protein can be analyzed by methods such as SDS-PAGE, mass spectrometry, and western blotting with streptavidin-HRP.

Protocol 2: Labeling of an Azide-Modified Antibody with DBCO-biotin

This protocol describes the conjugation of DBCO-biotin to an antibody that has been modified to contain azide groups.

Materials:

  • Azide-modified antibody solution (1-10 mg/mL in PBS, pH ~7.4)

  • DBCO-biotin

  • Anhydrous DMSO

  • Quenching solution (e.g., 100 mM Tris or glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Reagents:

    • Ensure the azide-modified antibody is in an appropriate buffer.

    • Prepare a 10 mM stock solution of DBCO-biotin in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 1.5 to 3-fold molar excess of the DBCO-biotin solution to the azide-modified antibody solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove unreacted DBCO-biotin using a desalting column or by dialysis.

  • Analysis:

    • Confirm conjugation and purity of the biotinylated antibody using SDS-PAGE (expect a band shift), UV-Vis spectroscopy, and functional assays.

Conclusion

Both Biotin-PEG8-Me-Tetrazine and DBCO-biotin are excellent reagents for copper-free biotinylation of biomolecules. The choice between the two will largely depend on the specific requirements of the experiment.

For applications requiring extremely fast kinetics, such as in vivo imaging or the labeling of low-abundance targets, the superior reaction rate of Biotin-PEG8-Me-Tetrazine with a TCO-modified partner makes it the reagent of choice.

For experiments where reaction speed is less critical, or when working with azide-modified biomolecules, DBCO-biotin offers a robust and reliable solution with excellent stability.

Ultimately, a thorough understanding of the principles and protocols associated with each reagent will empower researchers to make an informed decision and achieve successful and reproducible bioconjugation.

References

A Comparative Guide to PEG8 Spacers in Bioconjugation: Unveiling the Advantages of Optimal Length

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), is paramount to achieving therapeutic success. The linker connecting the targeting moiety to the payload is a critical determinant of the conjugate's overall performance. Among the various linker technologies, polyethylene glycol (PEG) has become a cornerstone, and the length of the PEG chain is a key variable that can be fine-tuned to optimize a conjugate's properties. This guide provides an objective comparison of PEG8 spacers with shorter and longer alternatives, supported by experimental data, to elucidate the distinct advantages of this mid-length spacer.

Polyethylene glycol spacers are synthetic, hydrophilic linkers composed of repeating ethylene oxide units.[1] Their incorporation into bioconjugates offers a multitude of benefits, including enhanced solubility, stability, and improved pharmacokinetic profiles.[1][2] The choice of PEG length, however, represents a critical optimization step, as it creates a balance between enhancing these properties and potentially introducing steric hindrance that could affect binding affinity or biological activity.[3]

The Optimal Balance: Advantages of the PEG8 Spacer

A PEG8 spacer, which consists of eight ethylene oxide units, often provides an ideal equilibrium of properties for a wide range of applications.[1] It is long enough to confer significant hydrophilicity and flexibility, yet not so long as to excessively increase the hydrodynamic radius, which could negatively impact cell permeability or target engagement.

Key Advantages of a PEG8 Spacer:

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation, particularly at high drug-to-antibody ratios (DARs). A PEG8 spacer effectively shields the hydrophobic drug, improving the overall solubility and stability of the ADC in aqueous environments.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo circulation time of bioconjugates. A PEG8 spacer contributes to an increased hydrodynamic size, which reduces renal clearance, leading to a longer plasma half-life and greater overall drug exposure (Area Under the Curve - AUC).

  • Optimal Binding Affinity: The length of the spacer can influence the binding of the targeting moiety to its receptor. While a spacer is necessary to avoid steric hindrance between the payload and the targeting domain, an excessively long spacer can sometimes lead to reduced binding affinity. The PEG8 spacer often provides sufficient distance without compromising this critical interaction.

  • Reduced Immunogenicity: The flexible PEG8 chain can mask epitopes on the bioconjugate, potentially reducing its recognition by the immune system.

  • Versatility in PROTAC Design: In the context of PROTACs, the linker length is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase. A PEG8 linker offers a good starting point, providing the necessary flexibility and length to facilitate this interaction effectively.

Comparative Data Analysis

The following tables summarize quantitative data from preclinical studies, comparing the performance of bioconjugates with PEG8 spacers to those with shorter and longer PEG chains.

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics

This table presents data from a study on ADCs with a drug-to-antibody ratio (DAR) of 8, constructed with glucuronide-MMAE linkers of varying PEG lengths. The data clearly demonstrates that as the PEG spacer length increases, clearance slows, and exposure (AUC) increases, with these effects beginning to plateau around the PEG8 length.

LinkerPEG UnitsClearance (mL/day/kg)Exposure (AUC) (µg*day/mL)
ADC with PEG2 Linker21003,500
ADC with PEG4 Linker41605,600
ADC with PEG8 Linker 8 280 9,800
ADC with PEG12 Linker1228010,000
ADC with PEG24 Linker2429010,000
Data synthesized from a study on PEGylated glucuronide-MMAE linkers.
Table 2: Influence of PEG Spacer Length on In Vitro Cytotoxicity

While longer PEG chains can improve pharmacokinetics, they may slightly reduce immediate in vitro cytotoxicity due to steric hindrance. This table illustrates this trend, where the IC50 (the concentration of ADC that inhibits cell growth by 50%) shows a modest increase with longer PEG chains. The PEG8 spacer maintains potent cytotoxicity while offering significant pharmacokinetic advantages.

LinkerPEG UnitsIn Vitro Cytotoxicity (IC50, ng/mL)
ADC with PEG2 Linker215
ADC with PEG4 Linker420
ADC with PEG8 Linker 8 25
ADC with PEG12 Linker1230
ADC with PEG24 Linker2435
Representative data illustrating the general trend observed in vitro.
Table 3: Effect of PEG Spacer Length on Binding Affinity

This table shows the dissociation constant (Kd) for a series of aptamer-amphiphiles with different spacer arms. A lower Kd value indicates stronger binding affinity. The data highlights that hydrophilic PEG spacers improve binding affinity compared to hydrophobic alkyl spacers, with PEG8 and PEG24 showing the most significant improvement over a no-spacer control.

SpacerSpacer TypeDissociation Constant (Kd) (nM)
No Spacer-150
C12 AlkylHydrophobic250
C24 AlkylHydrophobic300
PEG4Hydrophilic120
PEG8 Hydrophilic 80
PEG24Hydrophilic75
Data adapted from a study on aptamer-amphiphiles.

Visualizing the Role of PEG8 Spacers

The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to the application of PEG8 spacers in bioconjugation.

cluster_workflow Experimental Workflow for Comparing ADCs with Different PEG Spacers Synthesis Synthesis of ADCs (PEG2, PEG4, PEG8, PEG12, PEG24) InVitro In Vitro Cytotoxicity Assay (e.g., MTT Assay) Synthesis->InVitro InVivo_PK In Vivo Pharmacokinetic Study (Rodent Model) Synthesis->InVivo_PK Analysis Data Analysis and Comparison (IC50, Clearance, AUC, TGI) InVitro->Analysis InVivo_Efficacy In Vivo Efficacy Study (Xenograft Model) InVivo_PK->InVivo_Efficacy Dose Selection InVivo_PK->Analysis InVivo_Efficacy->Analysis

Caption: A typical experimental workflow for the comparative evaluation of ADCs with varying PEG spacer lengths.

cluster_pathway Mechanism of Action of a HER2-Targeted ADC ADC HER2-Targeted ADC (with PEG8 Spacer) Binding Binding ADC->Binding HER2 HER2 Receptor HER2->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release DNA_Damage DNA Damage & Microtubule Disruption Payload_Release->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Simplified signaling pathway for a HER2-targeted ADC, leading to cancer cell apoptosis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. Below are representative protocols for the key experiments discussed.

Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profiles of ADCs with varying PEG spacer lengths.

Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

Materials:

  • ADCs with PEG2, PEG4, PEG8, PEG12, and PEG24 spacers.

  • Vehicle solution (e.g., sterile saline).

  • Syringes and needles for intravenous administration.

  • Blood collection tubes (e.g., with K2EDTA).

  • Centrifuge.

  • ELISA plates and reagents for ADC quantification.

Procedure:

  • Acclimatize animals for at least 7 days prior to the study.

  • Administer a single intravenous (IV) dose of each ADC (e.g., 3 mg/kg) to a cohort of rats.

  • Collect blood samples (approximately 200 µL) via the tail vein or other appropriate site at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168, and 336 hours post-dose).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of the total antibody portion of the ADC in plasma samples using a validated ELISA method.

  • Calculate pharmacokinetic parameters, including clearance, volume of distribution, half-life, and AUC, using appropriate software (e.g., Phoenix WinNonlin).

In Vitro Cytotoxicity Assay (MTT-Based)

Objective: To assess the in vitro potency of ADCs with different PEG spacer lengths against a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2-expressing SK-BR-3 cells).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • ADCs with varying PEG spacer lengths.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADCs in cell culture medium.

  • Remove the medium from the wells and add the diluted ADCs. Include untreated cells as a control.

  • Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization buffer.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each ADC using a non-linear regression analysis (e.g., in GraphPad Prism).

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To measure the binding kinetics and affinity of a PEGylated ligand to its target protein.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Ligand (e.g., PEGylated antibody) and analyte (e.g., target receptor).

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Running buffer (e.g., HBS-EP+).

  • Amine coupling kit (NHS, EDC).

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5).

Procedure:

  • Equilibrate the sensor chip with running buffer.

  • Activate the sensor surface using a 1:1 mixture of NHS and EDC.

  • Immobilize the ligand onto the sensor chip surface to the desired level.

  • Block any remaining active sites on the surface.

  • Inject a series of analyte concentrations over the ligand-immobilized surface and a reference surface.

  • Monitor the association and dissociation phases in real-time to generate sensorgrams.

  • After each analyte injection, regenerate the sensor surface with the regeneration solution.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

References

Comparison of different tetrazine derivatives for bioorthogonal labeling kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the dynamic field of bioorthogonal chemistry, the selection of the optimal tetrazine derivative is a critical decision that profoundly impacts experimental success. This guide provides a comprehensive comparison of various tetrazine derivatives, focusing on their reaction kinetics in bioorthogonal labeling. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this resource aims to facilitate an informed selection process for your specific research needs.

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (TCO), stands as a cornerstone of bioorthogonal chemistry.[1] The exceptional reaction speeds and high specificity of this chemistry have propelled its use in a multitude of applications, from cellular imaging to in vivo drug delivery.[1][2] However, the growing diversity of available tetrazine derivatives necessitates a careful evaluation of their individual characteristics. Key performance indicators for selection include reaction kinetics, stability in biological media, and, for imaging applications, fluorogenic properties.[1]

Comparative Kinetic Data of Tetrazine Derivatives

The rate of the iEDDA reaction, quantified by the second-order rate constant (k₂), is a primary determinant of a tetrazine's utility, particularly in scenarios involving low reactant concentrations or rapid biological processes.[1] The electronic properties of the substituents on the tetrazine ring play a pivotal role in modulating these reaction rates. Generally, electron-withdrawing groups enhance the reactivity of the tetrazine, leading to faster kinetics, while electron-donating groups tend to decrease the reaction rate. This principle allows for the fine-tuning of reaction speeds for specific applications, such as staged labeling experiments.

The following table summarizes the second-order rate constants for the reaction of various tetrazine derivatives with different dienophiles, as reported in the literature. It is important to note that reaction conditions, including the specific dienophile, solvent, and temperature, can significantly influence the observed rate constants.

Tetrazine DerivativeDienophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1a)Bicyclononyne (BCN)MethanolAmbient118
3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine (1p)Bicyclononyne (BCN)MethanolAmbient125
3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine (1k)Bicyclononyne (BCN)MethanolAmbient10
3,6-diphenyl-1,2,4,5-tetrazine (1b)Bicyclononyne (BCN)MethanolAmbient3.6
3,6-di(p-methoxyphenyl)-1,2,4,5-tetrazine (1c)Bicyclononyne (BCN)MethanolAmbient2.3
3,6-di(p-aminophenyl)-1,2,4,5-tetrazine (1e)Bicyclononyne (BCN)MethanolAmbient1.4
3,6-di(p-N,N-dimethylaminophenyl)-1,2,4,5-tetrazine (1d)Bicyclononyne (BCN)MethanolAmbient0.58
3-phenyl-1,2,4,5-tetrazine (H-Tz)trans-cyclooctene (TCO)DPBS37>39,000
3-methyl-6-phenyl-1,2,4,5-tetrazine (Me-Tz)trans-cyclooctene (TCO)1,4-dioxane25~1,000
bis(pyridyl)-tetrazinetrans-cyclooctene (TCO)DPBS37>70
3,6-diaryl-s-tetrazineNorborneneAqueous MediaAmbient~1

Experimental Protocols

Reproducible and comparable data are fundamental for the rational selection of bioorthogonal reagents. Below is a detailed methodology for determining the second-order rate constant of a tetrazine-dienophile reaction.

Determination of Second-Order Rate Constants (k₂) by Stopped-Flow Spectrophotometry

This protocol is adapted from methodologies described in the literature for measuring the kinetics of tetrazine ligations.

1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO). b. Prepare a stock solution of the dienophile (e.g., TCO) in the desired reaction buffer (e.g., PBS, pH 7.4). c. Determine the precise concentration of the tetrazine stock solution by measuring its absorbance at its characteristic wavelength (typically 510-540 nm) and using its molar extinction coefficient.

2. Kinetic Measurement: a. Set up a stopped-flow spectrophotometer to monitor the reaction at the absorbance maximum of the tetrazine. Equilibrate the instrument to the desired temperature (e.g., 37°C). b. Dilute the tetrazine stock solution in the reaction buffer to a final concentration that gives an initial absorbance reading between 0.5 and 1.0. c. Prepare a series of dienophile solutions in the reaction buffer at concentrations that are in at least 10-fold molar excess to the tetrazine concentration. This ensures pseudo-first-order reaction conditions. d. Rapidly mix the tetrazine solution with one of the excess dienophile solutions in the stopped-flow instrument. e. Record the decrease in tetrazine absorbance over time until the reaction is complete. f. Repeat the measurement for each concentration of the dienophile.

3. Data Analysis: a. For each dienophile concentration, fit the absorbance decay data to a single exponential decay function to obtain the observed pseudo-first-order rate constant (k_obs). b. Plot the obtained k_obs values against the corresponding concentrations of the dienophile. c. The second-order rate constant (k₂) is determined from the slope of the resulting linear plot (k₂ = slope).

Visualizing the Process

Diagrams generated using Graphviz (DOT language) can effectively illustrate the chemical reaction and the experimental workflow.

iEDDA_Reaction Tetrazine Tetrazine (Diene) TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState Dienophile Strained Dienophile (e.g., TCO) Dienophile->TransitionState Intermediate Diels-Alder Adduct TransitionState->Intermediate iEDDA Product Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2 Elimination

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.

Tetrazine_Comparison_Workflow cluster_prep 1. Reagent Preparation cluster_exp 2. Kinetic Measurement (Stopped-Flow) cluster_analysis 3. Data Analysis cluster_comp 4. Comparison Prep_Tz Prepare Tetrazine Stock Solutions Mix Rapid Mixing of Reactants Prep_Tz->Mix Prep_D Prepare Dienophile Stock Solutions Prep_D->Mix Monitor Monitor Absorbance Decay (510-540 nm) Mix->Monitor Fit Fit to Pseudo-First-Order Kinetics (k_obs) Monitor->Fit Plot Plot k_obs vs. [Dienophile] Fit->Plot Calculate Calculate Second-Order Rate Constant (k₂) Plot->Calculate Compare Compare k₂ values of different Tetrazines Calculate->Compare

Caption: General workflow for comparing different tetrazine derivatives.

References

A Head-to-Head Comparison: Cleavable Biotin Linkers Versus Non-Cleavable Biotin-PEG8-Me-Tet for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a biotin linker can significantly impact experimental outcomes. This guide provides an objective comparison of cleavable biotin linkers and the non-cleavable Biotin-PEG8-Me-Tet, supported by experimental data and detailed protocols to inform your selection process.

The covalent attachment of biotin to a molecule of interest is a cornerstone technique for affinity-based purification, detection, and targeted delivery. The linker connecting biotin to the target molecule plays a crucial role, determining not only the efficiency of biotinylation but also the subsequent release and analysis of the target. This guide delves into the fundamental differences, performance metrics, and ideal applications for two major classes of biotin linkers: cleavable and non-cleavable, with a specific focus on the this compound as a representative non-cleavable linker.

Core Principles: A Tale of Two Linker Strategies

Cleavable Biotin Linkers are designed with a chemically labile bond that can be broken under specific conditions, allowing for the gentle elution of the captured biomolecule from streptavidin-coated supports. This strategy is particularly advantageous for preserving the integrity and function of the target molecule and for reducing background from endogenously biotinylated proteins.[1][2][3]

Non-Cleavable Biotin Linkers , in contrast, form a stable, permanent bond between biotin and the target molecule. Elution from streptavidin requires harsh, denaturing conditions. The this compound linker is a modern example, featuring a polyethylene glycol (PEG) spacer for increased hydrophilicity and a methyl-tetrazine group for bioorthogonal click chemistry applications.[4][5] In the context of drug delivery, such as with antibody-drug conjugates (ADCs), the non-cleavable linker ensures that the cytotoxic payload is only released upon the complete lysosomal degradation of the antibody carrier, enhancing safety and minimizing off-target effects.

Performance Data: A Quantitative Comparison

The choice between a cleavable and a non-cleavable linker often depends on the specific experimental goals. The following tables summarize quantitative data from studies comparing different types of cleavable linkers and highlight the key characteristics of non-cleavable linkers.

Linker TypeCleavage ConditionCleavage EfficiencyIdentified Unique Peptides/CysteinesReference
DADPS (dialkoxydiphenylsilane) 10% Formic Acid>98% in 0.5h11,400 (peptide enrichment)
AZO (azobenzene) Sodium DithioniteVariable, can be incompleteFewer than DADPS
Disulfide 50 mM DTT>97%Application-dependent
Diol Sodium Periodate (NaIO4)Efficient under mild conditionsHigh reduction in background proteins

Table 1: Performance of various cleavable biotin linkers in chemical proteomics experiments.

FeatureNon-Cleavable this compoundRationale & Advantages
Elution Condition Harsh (e.g., boiling in SDS)The strong biotin-streptavidin interaction necessitates denaturation for elution.
Stability HighThe stable covalent bond prevents premature release of the target.
Off-Target Effects Reduced (in drug delivery)The payload is only released after internalization and degradation of the delivery vehicle.
"Bystander Effect" Minimized (in drug delivery)The cytotoxic agent is less likely to diffuse out and affect neighboring healthy cells.
Solubility EnhancedThe PEG8 spacer increases the hydrophilicity of the conjugate.

Table 2: Key characteristics and advantages of the non-cleavable this compound linker.

Experimental Workflows and Mechanisms

To provide a clearer understanding of how these linkers are utilized in practice, the following diagrams illustrate key experimental workflows and the underlying mechanisms of action.

experimental_workflow cluster_labeling Step 1: Labeling cluster_capture Step 2: Capture cluster_elution Step 3: Elution cluster_analysis Step 4: Downstream Analysis A Target Molecule (e.g., Protein) C Biotinylated Target A->C Conjugation B Biotin Linker (Cleavable or Non-cleavable) B->C E Captured Complex C->E Incubation D Streptavidin-coated Beads D->E H Released Target E->H Cleavage J Denatured Target E->J Denaturation F Cleavage Reagent (for cleavable linkers) F->H G Denaturing Buffer (for non-cleavable linkers) G->J I Beads with Biotin Linker K Mass Spectrometry, Western Blot, etc. H->K J->K

General workflow for affinity purification using biotin linkers.

cleavable_linkers linker_types Cleavable Linker Types Disulfide Diol DADPS (Acid-Labile) AZO (Reducible) cleavage_mechanisms Cleavage Mechanism Reduction (e.g., DTT) breaks S-S bond Oxidation (e.g., NaIO4) cleaves C-C bond Acid Hydrolysis (e.g., Formic Acid) cleaves Si-O bond Reduction (e.g., Sodium Dithionite) cleaves N=N bond linker_types:f1->cleavage_mechanisms:f1 linker_types:f2->cleavage_mechanisms:f2 linker_types:f3->cleavage_mechanisms:f3 linker_types:f4->cleavage_mechanisms:f4

Types of cleavable linkers and their cleavage mechanisms.

non_cleavable_workflow cluster_delivery Targeted Delivery (e.g., ADC) cluster_internalization Internalization & Degradation cluster_release Payload Release cluster_action Cellular Action ADC Antibody-Drug Conjugate (with Non-cleavable Linker) TargetCell Target Cell ADC->TargetCell Binding Endosome Endosome TargetCell->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Degradation Antibody Degradation Lysosome->Degradation Payload Active Payload (with linker remnant) Degradation->Payload Release Effect Cytotoxic Effect Payload->Effect

Mechanism of action for non-cleavable linkers in drug delivery.

Detailed Experimental Protocols

Protocol 1: Affinity Purification using a DADPS Cleavable Linker

This protocol is adapted for the enrichment of proteins labeled with an acid-cleavable DADPS biotin probe.

1. Cell Lysis and Protein Solubilization: a. Prepare a lysis buffer containing 1% SDS in 50 mM Tris-HCl, pH 8.0, supplemented with protease and phosphatase inhibitors. b. Lyse cells on ice for 15-30 minutes. c. Sonicate the lysate to shear DNA and solubilize proteins. d. Centrifuge at 13,000-20,000 x g for 10 minutes at 4°C to pellet cell debris.

2. Click Chemistry Reaction (if applicable): a. To the cleared lysate, add the DADPS Biotin Alkyne, Copper (II) Sulfate with protectant, and a reducing agent. b. Incubate at room temperature for 1-2 hours with rotation.

3. Capture of Biotinylated Proteins: a. Wash streptavidin agarose resin twice with PBS and once with lysis buffer. b. Add the washed resin to the lysate and incubate for 2 hours at room temperature with rotation. c. Pellet the resin by centrifugation and wash sequentially with 1% SDS in PBS, 6 M urea, 1 M NaCl in PBS, and finally with PBS to remove non-specifically bound proteins.

4. Cleavage and Elution: a. Resuspend the washed beads in 100 µL of 5% formic acid. b. Incubate for 30 minutes at room temperature. c. Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins. d. A second elution can be performed with 50% acetonitrile in water to ensure complete recovery.

5. Sample Preparation for Mass Spectrometry: a. Combine the eluates and dry using a vacuum concentrator. b. Proceed with standard protocols for protein reduction, alkylation, and tryptic digestion.

Protocol 2: Immunoprecipitation using a Biotinylated Antibody and a Non-Cleavable Linker

This protocol describes a general method for immunoprecipitation using a biotinylated antibody, which is then captured by streptavidin beads.

1. Lysate Preparation: a. Prepare a suitable lysis buffer (e.g., RIPA buffer) with protease inhibitors. b. Lyse cells and clear the lysate by centrifugation.

2. Immunoprecipitation: a. Add the biotinylated primary antibody to the cell lysate. b. Incubate for 1-4 hours or overnight at 4°C with gentle rotation.

3. Capture of Immune Complexes: a. Add streptavidin-coated magnetic or agarose beads to the lysate-antibody mixture. b. Incubate for 1 hour at 4°C with rotation.

4. Washing: a. Pellet the beads (using a magnet or centrifugation) and discard the supernatant. b. Wash the beads three times with wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specific proteins.

5. Elution (for Non-Cleavable Linkers): a. Resuspend the beads in 1X SDS-PAGE sample buffer. b. Boil the sample for 5-10 minutes to denature the proteins and disrupt the biotin-streptavidin interaction. c. Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis.

Conclusion: Selecting the Right Tool for the Job

The choice between a cleavable and a non-cleavable biotin linker is dictated by the specific requirements of the experiment.

Cleavable linkers are the preferred choice for applications where the recovery of native, functional proteins is paramount. They allow for mild elution conditions, which minimizes protein denaturation and reduces the co-elution of contaminants. The DADPS linker, with its high cleavage efficiency under mild acidic conditions, represents a robust option for proteomics and protein interaction studies.

Non-cleavable linkers like this compound excel in applications demanding high stability and controlled release, particularly in the realm of targeted drug delivery. The PEG spacer enhances solubility and reduces steric hindrance, while the tetrazine moiety enables highly specific and rapid bioorthogonal conjugation. While elution for analytical purposes requires harsh conditions, the stability of the linkage is a key advantage in complex biological systems.

By carefully considering the experimental goals and the properties of each linker type, researchers can optimize their workflows for successful and reproducible outcomes.

References

Evaluating the Labeling Specificity of Biotin-PEG8-Me-Tet in Complex Lysates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and specific labeling of proteins within complex biological mixtures, such as cell lysates, is paramount for the accurate study of protein interactions, function, and localization. The choice of biotinylation reagent is a critical determinant of experimental success, directly impacting the reliability of downstream applications like affinity purification, western blotting, and mass spectrometry-based proteomics. This guide provides an objective comparison of Biotin-PEG8-Me-Tet with two common alternative biotinylation strategies: non-specific amine-reactive labeling and site-specific enzymatic labeling.

Introduction to Biotinylation Strategies

Biotinylation, the covalent attachment of biotin to a protein, is a cornerstone technique in life sciences, enabling the highly sensitive detection and robust purification of proteins through the strong and specific interaction between biotin and streptavidin. However, the method of biotin attachment dictates the specificity and potential for off-target effects.

This compound represents a modern approach to biotinylation, employing a bioorthogonal "click chemistry" reaction. The methyltetrazine (Me-Tet) moiety of this reagent reacts specifically and rapidly with a trans-cyclooctene (TCO) group, which must first be introduced into the protein of interest. This two-step process offers exceptional control over the labeling site.

N-hydroxysuccinimide (NHS)-biotin is a traditional and widely used amine-reactive biotinylation reagent. It forms stable amide bonds with primary amines, such as the side chain of lysine residues and the N-terminus of proteins. Due to the abundance of lysine residues on protein surfaces, this method often results in non-specific and heterogeneous labeling.

Enzymatic Biotinylation (BirA/AviTag) offers a high degree of specificity through the use of the E. coli biotin ligase, BirA. This enzyme specifically recognizes a 15-amino acid peptide sequence, known as the AviTag, and attaches biotin to a single lysine residue within this tag. The AviTag can be genetically fused to a protein of interest, ensuring site-specific biotinylation.

Performance Comparison: A Data-Driven Overview

While direct head-to-head quantitative proteomics data from a single study comparing all three methods is limited in the public domain, the well-established chemical principles and available data allow for a strong comparative analysis. The following table summarizes the key performance characteristics of each method.

FeatureThis compound (Bioorthogonal)NHS-Biotin (Amine-Reactive)Enzymatic Biotinylation (BirA/AviTag)
Targeting Chemistry Inverse-electron-demand Diels-Alder cycloaddition (iEDDA)Amine acylationEnzyme-substrate recognition
Target Residues Trans-cyclooctene (TCO) modified residuePrimary amines (Lysine, N-terminus)Specific lysine within the AviTag sequence
Specificity Very High: Reacts specifically with the TCO group with minimal off-target reactions in a biological context.[1][2]Low: Reacts with any accessible primary amine, leading to labeling of numerous off-target proteins.[1][3]Very High: BirA enzyme is highly specific for the AviTag sequence.[4]
Control over Labeling Site High: Dependent on the site of TCO incorporation.Low: Dependent on the location of accessible primary amines.Very High: Precisely at the lysine residue within the AviTag.
Workflow Complexity More Complex: Requires a two-step process of TCO incorporation followed by tetrazine ligation.Simple: A straightforward one-step reaction.Complex: Requires genetic modification to introduce the AviTag.
Reaction Kinetics Very Fast (k > 800 M⁻¹s⁻¹)Fast, but can be influenced by pH.Slower, dependent on enzyme kinetics.
Expected Off-Target Proteins (Illustrative) Minimal (<10)High (>500)Minimal (<5)

Experimental Protocols

Detailed and robust experimental protocols are crucial for achieving reliable and reproducible results. Below are representative protocols for each labeling method.

Protocol 1: Bioorthogonal Labeling with this compound

This protocol assumes the protein of interest has been modified to incorporate a TCO moiety.

Materials:

  • TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Desalting spin column

Procedure:

  • Protein Preparation: Ensure the TCO-labeled protein is at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the TCO-labeled protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Removal of Excess Reagent: Remove unreacted this compound using a desalting spin column or dialysis.

Protocol 2: Amine-Reactive Labeling with NHS-Biotin

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-Biotin

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at 1-5 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of NHS-Biotin in anhydrous DMSO immediately before use.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the NHS-Biotin solution to the protein solution.

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature.

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM.

  • Removal of Excess Reagent: Remove excess and quenched NHS-Biotin using a desalting spin column or dialysis.

Protocol 3: Enzymatic Labeling with BirA

This protocol requires the protein of interest to be fused with an AviTag.

Materials:

  • AviTag-fused protein

  • BirA enzyme

  • 10X Reaction Buffer (e.g., 500 mM Tris-HCl, pH 8.0)

  • 10 mM Biotin solution

  • 100 mM ATP solution

  • 500 mM MgCl₂

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the AviTag-fused protein, 10X reaction buffer, biotin, ATP, and MgCl₂.

  • Enzyme Addition: Add BirA enzyme to the reaction mixture. A typical starting ratio is 1:40 (w/w) of BirA to the target protein.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Enzyme Removal (Optional): If necessary, the BirA enzyme (often GST- or His-tagged) can be removed using affinity chromatography.

Mandatory Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

Signaling Pathway: Targeted Protein Labeling for Pulldown cluster_Target Target Protein cluster_Modification Modification cluster_Labeling Biotinylation cluster_Analysis Downstream Analysis Target Protein of Interest TCO_mod Introduce TCO group (Genetic or Chemical) Target->TCO_mod Bioorthogonal AviTag_fusion Fuse with AviTag (Genetic) Target->AviTag_fusion Enzymatic NHS_Biotin NHS-Biotin Target->NHS_Biotin Amine-Reactive Biotin_Tet This compound TCO_mod->Biotin_Tet Click Reaction BirA BirA Enzyme + Biotin AviTag_fusion->BirA Pulldown Streptavidin Pulldown Biotin_Tet->Pulldown NHS_Biotin->Pulldown BirA->Pulldown MS Mass Spectrometry Pulldown->MS WB Western Blot Pulldown->WB

Overview of biotinylation strategies and downstream analysis.

Experimental Workflow: Comparative Specificity Analysis cluster_Labeling Labeling Strategies cluster_Enrichment Enrichment & Analysis Lysate Complex Cell Lysate Label_Tet 1. TCO-Protein Spike-in 2. Add this compound Lysate->Label_Tet Label_NHS Add NHS-Biotin Lysate->Label_NHS Label_BirA 1. AviTag-Protein Spike-in 2. Add BirA + Biotin Lysate->Label_BirA Enrich_Tet Streptavidin Pulldown Label_Tet->Enrich_Tet Enrich_NHS Streptavidin Pulldown Label_NHS->Enrich_NHS Enrich_BirA Streptavidin Pulldown Label_BirA->Enrich_BirA MS_Analysis LC-MS/MS Analysis (Identify On- and Off-Target Proteins) Enrich_Tet->MS_Analysis WB_Analysis Western Blot (Visualize Total Biotinylation) Enrich_Tet->WB_Analysis Enrich_NHS->MS_Analysis Enrich_NHS->WB_Analysis Enrich_BirA->MS_Analysis Enrich_BirA->WB_Analysis

Workflow for comparing labeling specificity in complex lysates.

Discussion and Recommendations

The choice between this compound, NHS-Biotin, and enzymatic biotinylation depends critically on the specific experimental goals.

This compound is the ideal choice for applications requiring high specificity and temporal control over labeling in complex biological environments. The bioorthogonal nature of the tetrazine-TCO ligation minimizes off-target reactions, making it superior for identifying specific protein-protein interactions or for in-cell labeling experiments. The main consideration is the initial step of introducing the TCO handle into the protein of interest.

NHS-Biotin , due to its simplicity and broad reactivity, remains a useful tool for general biotinylation of purified proteins or for applications where a heterogeneous population of labeled proteins is acceptable. However, its use in complex lysates for specificity-dependent assays is discouraged due to the high potential for off-target labeling and the generation of a high background signal.

Enzymatic biotinylation with BirA provides unparalleled specificity for a genetically defined site. This method is the gold standard for applications that require a homogenous, site-specifically labeled protein with a 1:1 biotin-to-protein ratio, such as in single-molecule studies or quantitative assays where precise orientation is critical. The primary investment for this method is the molecular biology required to generate the AviTag fusion protein.

References

A Quantitative Comparison of Biotinylation Reagents: Biotin-PEG8-Me-Tet vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is fundamental to a vast array of applications, from elucidating complex biological pathways to developing targeted therapeutics. Biotinylation, the process of covalently attaching biotin to a molecule of interest, remains a cornerstone technique for detection, purification, and immobilization due to the remarkably strong and specific interaction between biotin and avidin or streptavidin.

This guide provides a comprehensive, data-driven comparison between a modern, site-specific biotinylation reagent, Biotin-PEG8-Me-Tet (Methyltetrazine) , and other widely used alternatives, primarily focusing on the traditional N-hydroxysuccinimide (NHS)-ester-based biotin reagents. We will delve into their respective chemistries, performance metrics, and experimental workflows to provide a clear framework for selecting the optimal reagent for your research needs.

Introduction to Biotinylation Reagents

The choice of biotinylation reagent is dictated by the functional groups available on the target molecule, the desired specificity of labeling, and the experimental context.

This compound belongs to a class of reagents designed for bioorthogonal "click chemistry." It features a methyltetrazine (Me-Tet) moiety that undergoes a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) group.[1] This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native biochemical processes. The polyethylene glycol (PEG8) linker enhances the reagent's aqueous solubility and extends the biotin moiety away from the target molecule, which can help minimize steric hindrance during binding to streptavidin.[2]

Traditional biotinylation reagents , such as NHS-biotin, are amine-reactive. The N-hydroxysuccinimide (NHS) ester forms stable amide bonds with primary amines, which are abundantly found on the side chains of lysine residues and at the N-terminus of proteins.[1] This method is straightforward and involves a single-step reaction but often results in non-specific and heterogeneous labeling, as multiple lysine residues on a protein's surface can be modified.[1]

Quantitative Performance Comparison

While direct head-to-head quantitative studies comparing this compound with other reagents are limited in publicly available literature, we can compile a comparative overview based on the known characteristics of their respective chemistries and data from studies on similar reagents.

FeatureThis compound (via Click Chemistry)NHS-Biotin (Amine-reactive)Sulfo-NHS-Biotin
Target Specificity High (Site-specific at pre-installed TCO group)Low (Targets all accessible primary amines)Low (Targets all accessible cell-surface primary amines)
Reaction Chemistry Inverse-electron-demand Diels-Alder cycloadditionNucleophilic acyl substitutionNucleophilic acyl substitution
Workflow Complexity Two-step (TCO installation, then click reaction)One-stepOne-step
Labeling Efficiency Typically high, approaching quantitative with optimized conditionsVariable, dependent on reagent concentration and protein structure; can be >90%[3]Variable, similar to NHS-Biotin
Control over Labeling High (dictated by TCO placement)LowLow
Non-specific Binding Low (due to bioorthogonal nature of the reaction)Higher (can react with any exposed primary amine)Lower than NHS-Biotin for intracellular proteins due to membrane impermeability
Solubility High (enhanced by PEG8 linker)Low (requires organic solvent like DMSO or DMF)High (water-soluble)
Potential for Protein Perturbation Low (single-point, site-specific attachment)Higher (multiple, random attachments can alter protein function)Higher (similar to NHS-Biotin)
Steric Hindrance Reduced (due to long PEG8 spacer)Can be significant depending on labeling siteCan be significant; longer chain variants (e.g., NHS-LC-Biotin) can mitigate this

Experimental Workflows and Signaling Pathways

The selection of a biotinylation reagent directly impacts the experimental workflow. The site-specific nature of this compound requires a two-step process, whereas traditional amine-reactive biotinylation is a simpler, one-step procedure.

Experimental Workflow: NHS-Biotin Labeling

The workflow for traditional amine-reactive biotinylation is direct. A protein with accessible primary amines is incubated with the NHS-biotin reagent, leading to the formation of stable amide bonds.

G cluster_0 NHS-Biotin Labeling Workflow Protein Protein Incubate Incubate Protein->Incubate NHS_Biotin NHS_Biotin NHS_Biotin->Incubate Quench Quench Incubate->Quench 30-60 min @ RT Purify Purify Quench->Purify Add Tris or Glycine Biotinylated_Protein Biotinylated_Protein Purify->Biotinylated_Protein Desalting column

NHS-Biotin Labeling Workflow

Experimental Workflow: this compound Labeling

Labeling with this compound is a two-step process that offers high specificity. First, the protein of interest is functionalized with a TCO group. This is often achieved by reacting the protein with a TCO-NHS ester. In the second step, the TCO-modified protein is specifically labeled with this compound via a click reaction.

G cluster_1 Step 1: TCO Functionalization cluster_2 Step 2: Tetrazine Click Reaction Protein1 Protein Incubate1 Incubate Protein1->Incubate1 TCO_NHS TCO-NHS Ester TCO_NHS->Incubate1 Quench1 Quench Incubate1->Quench1 1 hr @ RT Purify1 Purify Quench1->Purify1 Add Tris TCO_Protein TCO-Protein Purify1->TCO_Protein TCO_Protein2 TCO-Protein Click_React Click Reaction TCO_Protein2->Click_React Biotin_Tet This compound Biotin_Tet->Click_React Final_Purify Purify (optional) Click_React->Final_Purify 30-120 min @ RT Final_Product Site-specifically Biotinylated Protein Final_Purify->Final_Product

This compound Two-Step Labeling Workflow

Detailed Experimental Protocols

Protocol 1: Protein Biotinylation using NHS-Biotin

This protocol is a general guideline for labeling proteins with an amine-reactive NHS-ester of biotin.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-Biotin

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS or a similar amine-free buffer.

  • Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve the NHS-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-biotin.

  • Purification: Remove excess, unreacted biotin and byproducts using a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Site-Specific Biotinylation using TCO-NHS Ester and this compound

This two-part protocol outlines the site-specific labeling of a protein using click chemistry.

Part A: Introduction of TCO Moiety onto the Protein

Materials:

  • Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • TCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Protein Solution: As in Protocol 1, ensure the protein is in an amine-free buffer.

  • Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

  • Purification: Remove unreacted TCO-NHS ester using a desalting column. The TCO-modified protein is now ready for the click reaction.

Part B: Click Reaction with this compound

Materials:

  • TCO-modified protein

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare this compound Solution: Dissolve the this compound in the reaction buffer.

  • Click Reaction: Add a 1.5- to 5-fold molar excess of this compound to the TCO-modified protein.

  • Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature. The reaction progress can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.

  • Purification (Optional): Depending on the downstream application, excess this compound may need to be removed via a desalting column or dialysis.

Protocol 3: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.

Principle: HABA binds to avidin, producing a complex with a distinct absorbance at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.

Materials:

  • HABA/Avidin solution (commercially available kits or prepared in-house)

  • Biotinylated protein sample (with free biotin removed)

  • Spectrophotometer or microplate reader

Procedure (Cuvette Format):

  • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).

  • Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and incubate for a few minutes.

  • Measure the absorbance at 500 nm again (A500 HABA/Avidin/Biotin Sample).

  • Calculate the change in absorbance and use the Beer-Lambert law (extinction coefficient for the HABA-avidin complex is ~34,000 M⁻¹cm⁻¹) to determine the concentration of biotin. From this, the moles of biotin per mole of protein can be calculated.

Conclusion

The choice between this compound and traditional biotinylation reagents like NHS-biotin is a trade-off between specificity and simplicity. For applications where precise control over the labeling site is paramount to preserve protein function or to study specific domains, the two-step click chemistry approach with this compound offers unparalleled advantages. Its bioorthogonal nature minimizes off-target reactions, making it ideal for complex biological systems.

Conversely, for general-purpose biotinylation where a degree of heterogeneous labeling is acceptable and a simpler, faster workflow is desired, NHS-biotin remains a reliable and cost-effective option. The inclusion of a PEG linker in modern biotinylation reagents, including both amine-reactive and click chemistry variants, provides the added benefits of increased solubility and reduced steric hindrance, improving the accessibility of the biotin moiety for subsequent detection or capture. Ultimately, a thorough understanding of the strengths and limitations of each reagent, as outlined in this guide, will enable researchers to make an informed decision that best suits their experimental goals.

References

Safety Operating Guide

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Guidelines for Biotin-PEG8-Me-Tet

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Personal Protective Equipment (PPE)

When working with Biotin-PEG8-Me-Tet, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to be used at all times to prevent direct contact and inhalation.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors. Should be worn with side shields for comprehensive coverage.[2][3][4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling, consider double-gloving or using gloves with higher chemical resistance. Gloves should be changed immediately upon contamination.
Body Protection Laboratory CoatA standard, buttoned lab coat is mandatory to protect skin and clothing from potential splashes.
Respiratory Protection Dust Mask or RespiratorRecommended when handling the compound as a powder or if there is a risk of aerosolization to prevent inhalation. Work should be conducted in a well-ventilated area or a chemical fume hood.
Foot Protection Closed-Toe ShoesEssential to protect feet from spills and falling objects in the laboratory environment.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from preparation to use, is critical for maintaining a safe laboratory environment.

Preparation and Handling:

  • Work Area Preparation: Conduct all work with this compound in a designated, well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.

  • Personal Protective Equipment (PPE) Check: Before handling the compound, ensure all required PPE is donned correctly.

  • Reagent Preparation: If dissolving the solid compound, use a compatible solvent such as DMSO or DMF. Handle the solid powder carefully to avoid generating dust.

  • During Use: Avoid direct contact with the skin, eyes, and clothing. Use appropriate laboratory equipment for all transfers and measurements.

Spill Management:

  • Immediate Action: In case of a spill, evacuate the immediate area if necessary and ensure proper ventilation.

  • PPE: Wear appropriate PPE, including respiratory protection, before cleaning the spill.

  • Containment and Cleanup: Absorb the spill with an inert material like sand or vermiculite. Collect the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound, including contaminated materials like pipette tips, gloves, and weighing paper, must be collected in a clearly labeled, sealed, and chemically resistant hazardous waste container.

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Disposal Procedure:

  • Hazardous Waste: Treat all this compound waste as hazardous chemical waste.

  • Institutional Guidelines: Arrange for the disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.

Safe_Handling_Workflow_for_Biotin_PEG8_Me_Tet prep Preparation ppe Don Appropriate PPE prep->ppe Before Starting handling Handling in Fume Hood ppe->handling experiment Experimental Use handling->experiment spill Spill Occurs experiment->spill If Spill waste_collection Collect Waste experiment->waste_collection Post-Experiment spill_cleanup Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->waste_collection disposal Dispose as Hazardous Waste waste_collection->disposal decontaminate Decontaminate Work Area disposal->decontaminate end End of Process decontaminate->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.